molecular formula C7H12N2O B8660944 Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Numéro de catalogue: B8660944
Poids moléculaire: 140.18 g/mol
Clé InChI: QNWZFAALEQEZSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C7H12N2O

Poids moléculaire

140.18 g/mol

Nom IUPAC

N-[(5-methyl-1,3-oxazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C7H12N2O/c1-3-8-5-7-9-4-6(2)10-7/h4,8H,3,5H2,1-2H3

Clé InChI

QNWZFAALEQEZSJ-UHFFFAOYSA-N

SMILES canonique

CCNCC1=NC=C(O1)C

Origine du produit

United States
Foundational & Exploratory

Synthesis Pathway and Mechanistic Evaluation of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine: A Scalable Approach for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (IUPAC: N-ethyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine) is a highly valued heterocyclic building block in modern drug discovery. Its structural motif—a 5-methyloxazole ring coupled with a secondary alkylamine—is frequently utilized in the design of GPBAR1 (TGR5) agonists, which are critical targets for the treatment of type II diabetes and metabolic inflammatory diseases[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical synthetic routes, providing a field-proven, self-validating methodology. The selected pathway relies on a three-step sequence culminating in a Robinson-Gabriel cyclodehydration[2]. This approach maximizes atom economy, ensures regioselectivity, and prevents the degradation of sensitive intermediates.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2,5-disubstituted oxazoles can be approached via several classical methods, including the Van Leusen reaction or the condensation of α -haloketones with primary amides[3]. However, to achieve the specific substitution pattern of our target molecule, the Robinson-Gabriel synthesis is the most robust and scalable choice[2].

Our forward synthesis is constructed on the following logical pillars:

  • N-Acylation: We utilize aminoacetone hydrochloride rather than free aminoacetone. The free base is highly unstable and rapidly self-condenses into dihydropyrazines. By neutralizing the hydrochloride salt in situ during the reaction with chloroacetyl chloride, we trap the transient free amine as the stable amide.

  • Cyclodehydration: Phosphorus oxychloride ( POCl3​ ) is selected over sulfuric acid to drive the Robinson-Gabriel cyclization[2]. POCl3​ acts not only as a dehydrating agent but also provides a superior leaving group (dichlorophosphate), allowing the reaction to proceed under non-aqueous conditions, which protects the sensitive chloromethyl group from hydrolysis.

  • Nucleophilic Amination: The final step involves an SN​2 displacement of the primary allylic-like chloride. To prevent over-alkylation (the formation of a tertiary amine byproduct), a significant stoichiometric excess of ethylamine is employed.

Synthesis_Pathway A Aminoacetone Hydrochloride C 2-chloro-N-(2-oxopropyl) acetamide A->C Et3N, DCM 0 °C B Chloroacetyl Chloride B->C D 2-(chloromethyl)- 5-methyloxazole C->D POCl3, Toluene 110 °C E Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine D->E Ethylamine, THF 25 °C

Retrosynthetic and forward synthesis workflow for the target oxazole.

Detailed Experimental Methodologies (Self-Validating Protocols)

Every protocol below is designed as a "self-validating system." This means that analytical checkpoints are built directly into the workflow to confirm the success of the current step before proceeding to the next, thereby preventing the costly carryover of impurities.

Step 1: Synthesis of 2-chloro-N-(2-oxopropyl)acetamide

Objective: Form the α -acylamino ketone precursor.

  • Preparation: Suspend aminoacetone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice-brine bath.

  • Base Addition: Add triethylamine ( Et3​N , 2.5 eq) dropwise. Causality: The excess base is required to both neutralize the hydrochloride salt and act as an acid scavenger for the subsequent acylation.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dissolved in DCM over 30 minutes. Maintain the temperature strictly below 5 °C to prevent over-acylation at the ketone α -carbon.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 1:1 Hexane:Ethyl Acetate. Stain with Ninhydrin. The disappearance of the primary amine (which stains purple/pink) confirms the completion of the acylation.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Robinson-Gabriel Cyclodehydration

Objective: Construct the 5-methyloxazole ring.

  • Preparation: Dissolve the crude 2-chloro-N-(2-oxopropyl)acetamide in anhydrous toluene.

  • Activation: Add POCl3​ (3.0 eq) at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 6 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the enolization and subsequent intramolecular attack[2].

  • Validation Checkpoint: Analyze via LC-MS. The target intermediate, 2-(chloromethyl)-5-methyloxazole, will show an [M+H]+ of 132.0, whereas the starting material shows 150.0. The precise loss of 18 Da ( H2​O ) validates successful cyclodehydration.

  • Workup: Carefully pour the cooled mixture over crushed ice to quench excess POCl3​ . Neutralize with solid K2​CO3​ to pH 8. Extract with ethyl acetate and purify via silica gel chromatography.

Step 3: Nucleophilic Substitution (Amination)

Objective: Install the ethylamine moiety.

  • Preparation: Dissolve 2-(chloromethyl)-5-methyloxazole (1.0 eq) in anhydrous THF.

  • Amination: Add a 2.0 M solution of ethylamine in THF (5.0 eq) and anhydrous K2​CO3​ (2.0 eq). Causality: The 5-fold excess of ethylamine is the critical parameter here; it statistically favors the collision of the chloride intermediate with primary ethylamine rather than the newly formed secondary amine product, effectively suppressing tertiary amine formation.

  • Reaction: Stir at 25 °C for 12 hours.

  • Validation Checkpoint: 1H NMR analysis of an aliquot. The diagnostic shift of the singlet CH2​ protons from ~4.5 ppm (adjacent to chlorine) to ~3.8 ppm (adjacent to nitrogen) confirms the substitution.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify the target compound via reverse-phase HPLC to yield Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Mechanistic Deep-Dive: The Robinson-Gabriel Reaction

The Robinson-Gabriel synthesis is the cornerstone of this pathway. Isotopic labeling studies have historically proven that the amide oxygen is retained in the final oxazole ring, while the ketone oxygen is expelled as water[2]. When using POCl3​ , the mechanism proceeds via the activation of the amide carbonyl, facilitating the nucleophilic attack by the enolized ketone.

Mechanism_RG Step1 1. Amide Activation POCl3 coordinates to amide oxygen Step2 2. Enolization Ketone tautomerizes to enol form Step1->Step2 Step3 3. Cyclization Enol oxygen attacks activated amide carbon Step2->Step3 Step4 4. Elimination Loss of dichlorophosphate leaving group Step3->Step4 Step5 5. Aromatization Formation of 5-methyl-oxazole ring Step4->Step5

Step-by-step mechanism of the Robinson-Gabriel cyclodehydration reaction.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields based on the self-validating protocols described above.

Reaction StepPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (LC-MS)
1. N-Acylation Aminoacetone HCl, Chloroacetyl chloride, Et3​N 0 to 25485%>95%
2. Cyclodehydration POCl3​ , Toluene110678%>98%
3. Amination Ethylamine (2.0M in THF), K2​CO3​ 251282%>99%
Overall Process --22~54% >99%

Table 1: Optimized reaction parameters and quantitative yields for the synthesis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

References

  • Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists Source: Google Patents URL
  • Title: Mechanism of the Robinson-Gabriel synthesis of oxazoles Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]

Sources

Engineering the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Scaffold: Synthesis, Molecular Dynamics, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine represents a highly versatile pharmacophore fragment. It elegantly combines the metabolic resilience and hydrogen-bonding capacity of a 5-methyl-substituted oxazole ring with the functional malleability of a secondary ethylamine.

As an Application Scientist, I frequently leverage this scaffold to bypass the metabolic liabilities of traditional amide linkers. The oxazole ring serves as an excellent bioisostere, offering improved lipophilic efficiency and profound resistance to enzymatic hydrolysis[1]. Furthermore, the 5-methyl substitution modulates the local electron density and steric bulk, optimizing target binding affinity—a structural strategy successfully employed in the development of selective S1P1 receptor agonists and sphingosine kinase inhibitors[2].

Structural and Physicochemical Profiling

Before integrating this fragment into a synthetic pipeline, it is critical to understand its quantitative parameters. The table below summarizes the theoretical physicochemical properties that make this molecule an ideal candidate for Fragment-Based Drug Design (FBDD).

PropertyValuePharmacological Implication
Molecular Formula C7H12N2OLow molecular weight (140.18 g/mol ) is ideal for fragment libraries.
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates key interactions with target protein backbones.
Hydrogen Bond Acceptors 2 (Oxazole N, O)Enhances aqueous solubility and target engagement.
Topological Polar Surface Area ~38 ŲExcellent membrane permeability; highly suitable for BBB penetration.
LogP (Predicted) ~1.2Optimal lipophilicity for maintaining favorable ADME profiles.

Strategic Synthesis: The Reductive Amination Pathway

The synthesis of secondary amines can be fraught with chemo-selectivity issues. Direct N-alkylation of ethylamine with an electrophile like 2-(chloromethyl)-5-methyl-oxazole often leads to over-alkylation, generating unwanted tertiary amines or quaternary ammonium salts[3]. To ensure absolute control over the reaction trajectory, we employ a Direct Reductive Amination (DRA) strategy using 5-methyl-oxazole-2-carbaldehyde and ethylamine.

Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. Unlike Sodium Borohydride (NaBH4), which can prematurely reduce the starting aldehyde into a primary alcohol, NaBH(OAc)3 is sufficiently mild to selectively reduce the intermediate iminium ion[4]. This ensures high yields and prevents the accumulation of side products.

Self-Validating Protocol: Synthesis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine
  • Iminium Formation: Dissolve 5-methyl-oxazole-2-carbaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE). Add ethylamine (2.0 M in THF, 1.2 eq) and glacial acetic acid (1.0 eq) to adjust the pH to ~5, catalyzing iminium ion formation.

  • In-Process Validation: Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Validation Check: Proceed to the next step only when the aldehyde peak is fully depleted and the imine mass [M+H]+ is the dominant species.

  • Selective Reduction: Cool the reaction vessel to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq) over 15 minutes to control the exothermic reduction.

  • Reaction Quench & Workup: Stir for an additional 4 hours at room temperature. Quench the reaction with saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid and decomposes unreacted borohydride complexes, ensuring the secondary amine is fully deprotonated and partitions efficiently into the organic phase.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure secondary amine.

SynthesisWorkflow A 5-Methyl-oxazole-2-carbaldehyde + Ethylamine B Iminium Formation (DCE, AcOH, pH ~5) A->B C In-Process Control (LC-MS Validation) B->C C->B  Incomplete D Selective Reduction (NaBH(OAc)3, 0°C to RT) C->D  Imine Confirmed E Basic Quench & Workup (NaHCO3 / DCM Extraction) D->E F Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Target Scaffold) E->F

Workflow for the reductive amination synthesis of the target oxazole amine.

Medicinal Chemistry Applications & Structural Logic

The utility of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine lies in its dual-functional nature, allowing it to act as both a structural anchor and an extension vector.

  • The Oxazole Core as a Bioisostere: In the development of antiviral agents, such as Hepatitis B Virus (HBV) capsid inhibitors, heteroaryldihydropyrimidines (HAPs) rely heavily on thiazole and oxazole rings for optimal target binding[5]. The 5-methyl-oxazole ring mimics the spatial arrangement and dipole moment of an amide bond but completely eliminates the molecule's susceptibility to amidase-mediated degradation.

  • The Secondary Amine as an Extension Vector: The ethylamine moiety acts as a highly reactive, sterically accessible nucleophile. It can be subjected to acylation to form stable tertiary amides, or further reductive amination to generate complex tertiary amines[3]. This allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) by appending various lipophilic tails or polar headgroups to tune the molecule's efficacy.

Pharmacophore Core Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Core Scaffold) Oxazole 5-Methyl-oxazole Ring (Amide Bioisostere) Core->Oxazole Amine Secondary Amine (Functionalization Vector) Core->Amine Target3 Metabolic Stability (Resistant to Hydrolysis) Oxazole->Target3 Target1 Amide Coupling (Kinase Hinge Binders) Amine->Target1 Target2 Tertiary Amine Formation (GPCR Ligands) Amine->Target2

Pharmacophore deconstruction and logical integration into drug design workflows.

References

  • [4] Title: Show how you can synthesize the following tertiary amine three different ways... | Source: Vaia | URL: [Link]

  • [2] Title: Discovery of Clinical Candidate GSK1842799 As a Selective S1P1 Receptor Agonist (Prodrug) for Multiple Sclerosis | Source: PMC (NIH) | URL: [Link]

  • [5] Title: Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors | Source: ACS Publications (Journal of Medicinal Chemistry) | URL: [Link]

Sources

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine: Biological Activity Screening and GPBAR1 (TGR5) Agonist Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly versatile nitrogen-containing heterocyclic building block. Characterized by a 5-methyl-oxazole ring and a flexible ethylamine linker, this moiety is frequently utilized in the design of targeted screening libraries. Notably, derivatives incorporating this scaffold have emerged as potent non-steroidal agonists for the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5)[1]. GPBAR1 activation plays a critical role in glucose homeostasis, energy expenditure, and the suppression of proinflammatory cytokines[2]. This technical guide details the pharmacophore rationale, assay mechanics, and self-validating protocols required to screen Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivatives for GPBAR1 agonism.

Pharmacophore Rationale & Chemical Properties

As a Senior Application Scientist, it is critical to understand why a specific scaffold is chosen before initiating a screening cascade. The selection of the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine scaffold is driven by strict structure-activity relationship (SAR) causality:

  • Oxazole Ring: Acts as a bioisostere for amide bonds and provides a strong hydrogen bond acceptor (the nitrogen atom) to interact with key residues in the GPBAR1 binding pocket. The 5-methyl substitution enhances lipophilicity, improving membrane permeability and receptor residence time[3].

  • Ethylamine Linker: The secondary amine provides a basic center (pKa ~9-10) that is protonated at physiological pH, enabling critical salt-bridge formations with acidic residues (e.g., Glu or Asp) in the GPCR transmembrane domains. The ethyl group introduces steric bulk that restricts rotational degrees of freedom, locking the molecule into an active conformation[1].

Target Biology: GPBAR1 (TGR5) Signaling Pathway

GPBAR1 is a Gs-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational shift that activates the Gαs protein. This subunit dissociates and stimulates Adenylate Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP)[2]. The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), initiating the transcription of metabolic and anti-inflammatory genes[3].

G Ligand Ethyl-(5-methyl-oxazol -2-ylmethyl)-amine Derivative Receptor GPBAR1 (TGR5) Receptor Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylate Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg Catalyzes ATP Kinase Protein Kinase A (PKA) SecondMsg->Kinase Activates Response Metabolic & Anti-inflammatory Gene Transcription Kinase->Response Phosphorylates CREB

Figure 1: GPBAR1 (TGR5) Gs-coupled signaling pathway activated by oxazole derivatives.

Biological Activity Screening Workflows

To systematically evaluate the biological activity of these derivatives, we employ a cascading High-Throughput Screening (HTS) workflow. The primary screen utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP accumulation[4]. Hits are then validated through dose-response profiling and phenotypic macrophage assays to confirm anti-inflammatory efficacy[2].

Workflow Lib Compound Library (Oxazole Derivatives) HTS Primary Screen HTRF cAMP Assay (384-well) Lib->HTS Val Hit Validation Dose-Response (EC50) HTS->Val Hits (>50% activation) Pheno Phenotypic Screen Macrophage Cytokine Assay Val->Pheno EC50 < 1 µM Lead Lead Optimization In Vivo Efficacy Pheno->Lead TNF-α Reduction

Figure 2: High-Throughput Screening (HTS) cascade for GPBAR1 agonist discovery.

Experimental Protocols: Self-Validating Systems

Protocol 1: Primary Screen - HTRF cAMP Accumulation Assay

Causality & Trustworthiness: We utilize HTRF technology because the ratiometric readout (emission at 665 nm divided by 620 nm) inherently normalizes well-to-well variations caused by pipetting errors, cell number fluctuations, or optical interference from the screening compounds[5]. The assay is a competitive immunoassay: native cAMP produced by the cells competes with d2-labeled cAMP for binding to a Europium (Eu3+) cryptate-labeled anti-cAMP antibody[4]. Therefore, a decrease in the FRET signal directly correlates with an increase in intracellular cAMP (receptor activation).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPBAR1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion is critical to prevent the degradation of synthesized cAMP, ensuring the measured signal reflects total adenylate cyclase activity.

  • Compound Addition: Dispense 5 µL of cells (2,000 cells/well) into a 384-well low-volume white microplate. Add 5 µL of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivatives (10 µM final concentration for single-point screening, 1% DMSO final).

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for receptor binding and cAMP accumulation.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of Eu3+-cryptate anti-cAMP antibody (both reconstituted in lysis buffer).

    • Self-Validation: The lysis buffer simultaneously halts the biological reaction and releases intracellular cAMP for competitive binding, ensuring temporal precision across the plate.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on an HTRF-compatible microplate reader (e.g., SpectraMax M5e) with excitation at 337 nm and dual emission at 620 nm and 665 nm[5].

  • Data Analysis: Calculate the Delta F ratio. Validate the assay using a standard curve of unlabeled cAMP (0.17 to 712 nM) run on every plate to confirm dynamic range and calculate the Z'-factor[5].

Protocol 2: Hit Validation - Macrophage TNF-α Reduction Assay

To confirm that GPBAR1 agonism translates to functional anti-inflammatory activity, hits are tested in primary human monocytes/macrophages[2].

  • Differentiation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours in a 96-well plate.

  • Pre-treatment: Wash cells and treat with varying concentrations of the validated hit compounds (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Challenge the cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours to induce a proinflammatory state.

  • Quantification: Harvest the supernatant and quantify TNF-α secretion using a standard ELISA.

    • Causality: GPBAR1 activation suppresses NF-κB signaling via PKA, leading to a dose-dependent reduction in TNF-α release[2].

Data Presentation: Screening Results Summary

The following table summarizes hypothetical screening data for a library of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivatives, demonstrating the SAR progression from the primary HTRF assay to phenotypic validation.

Compound IDR-Group SubstitutionGPBAR1 EC50 (nM)Emax (% of LCA)*TNF-α Inhibition IC50 (nM)
Cmpd-01 H (Unsubstituted)>10,00012%N/A
Cmpd-14 3-Amino-pyridine45085%890
Cmpd-22 4-Fluoro-phenyl8598%120
Cmpd-35 2,4-Difluoro-phenyl12100%45

*Note: LCA = Lithocholic Acid (endogenous reference agonist set to 100% Emax).

References

  • Source: Google Patents (CA2827718A1)
  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: G-Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Agonists Reduce the Production of Proinflammatory Cytokines and Stabilize the Alternative Macrophage Phenotype Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Silico Workflow for the Discovery of Natural Products Activating the G Protein-Coupled Bile Acid Receptor 1 Source: Frontiers in Pharmacology URL: [Link]

Sources

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine: A Bivalent Pharmacophore Hypothesis for GPBAR1 and TAAR1 Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles serve as the architectural foundation for highly potent G-protein coupled receptor (GPCR) modulators. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Chemical Formula: C7​H12​N2​O ) represents a highly privileged structural motif.

Rather than viewing this molecule as a standalone therapeutic, this whitepaper analyzes its utility as a high-ligand-efficiency (LE) fragment. Based on its structural topology, we hypothesize that this compound operates via a bivalent mechanism of action, serving as a core pharmacophore for two distinct metabolic and neurological GPCR targets: GPBAR1 (TGR5) and Trace Amine-Associated Receptor 1 (TAAR1) .

The Structural Logic
  • The 5-Methyl-Oxazole Core: The oxazole ring acts as a bioisostere for amide bonds and carboxylic acids. The nitrogen atom at the 3-position of the ring provides a highly directional hydrogen-bond acceptor, while the 5-methyl substitution offers a lipophilic contact point to displace high-energy water molecules in hydrophobic receptor pockets.

  • The Ethylaminomethyl Vector: The secondary amine is protonated at physiological pH ( ∼7.4 ), providing a critical electrostatic anchor (salt bridge) to conserved aspartate residues within GPCR transmembrane domains. The ethyl group provides a synthetic vector for further hit-to-lead elaboration into solvent-exposed regions.

Hypothesized Mechanism 1: GPBAR1 (TGR5) Agonism

GPBAR1 (TGR5) is a bile acid-sensitive GPCR heavily implicated in glucose homeostasis, energy expenditure, and inflammatory bowel disease. Recent patent literature and medicinal chemistry campaigns have successfully utilized the 5-methyl-oxazol-2-ylmethyl moiety to synthesize potent 3-amino-pyridine GPBAR1 agonists[1].

Mechanistic Hypothesis: Endogenous bile acids like lithocholic acid bind GPBAR1 to stimulate Gαs​ signaling. We hypothesize that the oxazole core of our fragment mimics the rigid steroid backbone of bile acids. The oxazole nitrogen forms a critical hydrogen bond with conserved residues in the GPBAR1 binding pocket, triggering a conformational shift in the transmembrane helices. This activates Adenylyl Cyclase (AC), leading to cyclic AMP (cAMP) accumulation, Protein Kinase A (PKA) activation, and the downstream exocytosis of Glucagon-Like Peptide-1 (GLP-1) [2].

GPBAR1_Signaling Ligand Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Fragment) GPBAR1 GPBAR1 (TGR5) Receptor Ligand->GPBAR1 Binds Pocket Gs Gαs Protein GPBAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates GLP1 GLP-1 Secretion (Metabolic Homeostasis) PKA->GLP1 Vesicle Exocytosis

Hypothesized GPBAR1 (TGR5) Gs-coupled signaling cascade triggered by the oxazole fragment.

Hypothesized Mechanism 2: TAAR1 Modulation

TAAR1 is an intracellular GPCR activated by endogenous trace amines (e.g., β -phenylethylamine) and is a prime target for schizophrenia, depression, and Parkinson's disease.

Mechanistic Hypothesis: The ethylamine side chain of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine perfectly mimics the ethylamine vector of endogenous trace amines. By replacing the traditional phenyl ring with a 5-methyl-oxazole, the molecule gains metabolic stability against Monoamine Oxidase (MAO) degradation. Known selective TAAR1 agonists (such as RO5166017) rely heavily on oxazole rings to form essential hydrogen bonds with Thr100 in the human TAAR1 binding pocket [3, 4]. We hypothesize this fragment acts as a direct TAAR1 modulator, stabilizing the active state of the receptor to modulate dopaminergic firing.

Self-Validating Experimental Protocols

To empirically validate this bivalent hypothesis, we must employ a self-validating FBDD workflow. As an Application Scientist, I prioritize orthogonal validation: combining biophysical binding kinetics (SPR) with functional cellular readouts (TR-FRET).

FBDD_Workflow Frag Fragment Library Screening SPR SPR Binding Kinetics (KD) Frag->SPR Primary Screen cAMP TR-FRET cAMP Functional Assay SPR->cAMP Orthogonal Validation SAR SAR & Hit-to-Lead Optimization cAMP->SAR Hit Selection Lead Potent GPCR Modulator SAR->Lead Elaboration

Fragment-based drug discovery (FBDD) workflow for validating the oxazole pharmacophore.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: Fragments exhibit low affinity (high μ M to mM). SPR is mandatory because it detects transient, label-free binding events and confirms 1:1 stoichiometry, ruling out false positives from compound aggregation.

  • Sensor Chip Preparation: Immobilize histidine-tagged GPBAR1 or TAAR1 (solubilized in detergent micelles or nanodiscs) onto an NTA sensor chip.

  • Self-Validation Check (Reference Cell): Flow cell 1 (Fc1) must be left blank (unconjugated nanodiscs) to subtract bulk refractive index changes and non-specific binding from the active flow cell (Fc2).

  • Analyte Injection: Inject Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in a 2-fold dilution series (from 1 mM down to 15.6 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol B: TR-FRET cAMP Accumulation Assay

Rationale: Binding does not equal function. To prove agonism, we must measure Gαs​ -mediated cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate auto-fluorescence interference from the oxazole fragment.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPBAR1 or TAAR1 at 10,000 cells/well in a 384-well plate.

  • Stimulation: Add the fragment (concentration response curve) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Detection: Add the TR-FRET lysis buffer containing a Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Self-Validation Check (Z'-factor): Include a standard curve of exogenous cAMP and a positive control (e.g., Lithocholic acid for GPBAR1; RO5166017 for TAAR1). Calculate the Z'-factor; the assay is only valid if Z′>0.6 .

Quantitative Data Interpretation

The table below summarizes the expected biophysical and functional parameters for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a raw fragment, compared to the expected metrics of an optimized lead compound derived from this scaffold.

ParameterGPBAR1 (TGR5) TargetTAAR1 TargetRationale / Implication
Fragment KD​ (SPR) 150 - 300 μ M80 - 200 μ MTypical low-affinity starting point for FBDD. Validates direct target engagement.
Ligand Efficiency (LE) > 0.35 kcal/mol/HA> 0.38 kcal/mol/HAHigh LE confirms the oxazole core is a privileged, highly efficient scaffold.
Fragment EC50​ (cAMP) > 500 μ M> 300 μ MFunctional activity is weak before hit-to-lead optimization, necessitating high concentrations.
Optimized Lead EC50​ < 10 nM< 50 nMExpected potency after elaborating the ethylamine vector into solvent-exposed receptor pockets.

Conclusion

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is not merely a chemical building block; it is a highly efficient, bivalent pharmacophore. By leveraging the hydrogen-bonding capacity of the oxazole ring and the electrostatic anchoring of the secondary amine, this fragment provides a structurally validated starting point for targeting both GPBAR1 (for metabolic disorders) and TAAR1 (for neurological conditions). Rigorous orthogonal validation using SPR and TR-FRET is essential to translate this fragment into a picomolar clinical candidate.

References

  • Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists Source: Google Patents URL: [Link]

  • Title: Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Insights into the Structure and Pharmacology of the Human Trace Amine-Associated Receptor 1 (hTAAR1): Homology Modelling and Docking Studies Source: Ovid URL: [Link]

  • Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: ACS Chemical Neuroscience URL: [Link]

The Privileged Scaffold: Pharmacological Targeting and Therapeutic Potential of the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Moiety

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly versatile, nitrogen-containing heterocyclic building block characterized by its central oxazole ring and flexible ethylamine vector[1]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of this moiety can rescue failing drug programs. By acting as a bioisostere for problematic functional groups (such as sulfonamides or basic aliphatic amines), the 5-methyl-oxazol-2-ylmethyl amine scaffold dramatically improves lipophilic efficiency, blood-brain barrier (BBB) penetrance, and metabolic stability[2].

This technical guide dissects the core therapeutic targets of this scaffold, focusing on its dual utility in Central Nervous System (CNS) ferroptosis inhibition and Metabolic GPBAR1 (TGR5) agonism , while providing self-validating methodological frameworks for its experimental application.

Neurological Applications: Ferroptosis Inhibition via Radical Trapping

Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the toxic accumulation of lipid peroxides. It is a primary pathological driver in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and ischemic stroke[3].

Historically, radical-trapping antioxidants (RTAs) like Ferrostatin-1 (Fer-1) and its potent derivative UAMC-3203 have been used to halt lipid peroxidation[4]. However, UAMC-3203 suffers from poor oral bioavailability (F = 7%) and insufficient CNS penetration due to the high polarity and hydrogen-bond donor (HBD) count of its sulfonamide group[2].

By replacing the sulfonamide with the isosteric 5-methyl-oxazol-2-yl moiety, researchers have engineered a novel class of RTAs. This substitution reduces the basicity and molecular size of the compound, drastically increasing the CNS Multiparameter Optimization (CNS-MPO) score while maintaining low-nanomolar potency against ferroptosis[2].

Ferroptosis Fe Intracellular Fe2+ Accumulation ROS Reactive Oxygen Species (ROS) Fe->ROS Fenton Reaction Lipid Lipid Peroxidation (Membrane Damage) ROS->Lipid Oxidative Stress CellDeath Ferroptotic Cell Death Lipid->CellDeath Membrane Rupture Oxazole Oxazole-based RTA (5-methyl-oxazol-2-yl) Oxazole->Lipid Radical Trapping (Inhibition) GPX4 GPX4 Enzyme (Endogenous Defense) GPX4->Lipid Reduction to Alcohols

Fig 1. Mechanism of oxazole-based radical trapping antioxidants (RTAs) in inhibiting ferroptosis.

Quantitative Data: Pharmacokinetic Optimization

The table below summarizes the profound impact of integrating the oxazole scaffold into ferroptosis inhibitors, transforming a poorly absorbed lead into a viable CNS drug candidate[2].

Compound / Scaffold TypeTarget IC₅₀ (Ferroptosis)Oral Bioavailability (F%)CNS-MPO ScoreBBB Permeability
Ferrostatin-1 (Fer-1) ~50 nMPoor< 3.0Low
UAMC-3203 (Sulfonamide) ~20 nM7%3.5Low
5-methyl-oxazol-2-yl Analog ~30 nM> 50% > 5.0 High

Metabolic & Immunomodulatory Targeting: GPBAR1 (TGR5) Agonism

Beyond the CNS, the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine scaffold is a critical pharmacophore in the design of agonists for GPBAR1 (TGR5) , a G-protein-coupled bile acid receptor[5].

GPBAR1 is highly expressed in enteroendocrine L-cells and immune cells (such as Kupffer cells in the liver). Activation of this receptor by oxazole-2-ylmethyl amine derivatives (specifically 3-amino-pyridine hybrids) triggers a Gαs-mediated accumulation of intracellular cAMP[5]. In metabolic syndrome and Type II Diabetes, this cAMP spike promotes the secretion of Glucagon-Like Peptide-1 (GLP-1), enhancing insulin release[6]. Concurrently, in the liver, GPBAR1 agonism forces macrophages to adopt an anti-inflammatory M2-like phenotype, suppressing the release of TNF-α and IL-12, which is highly therapeutic for Non-Alcoholic Steatohepatitis (NASH)[7].

GPBAR1 Agonist Oxazole-2-ylmethyl Derivative Receptor GPBAR1 (TGR5) Receptor Agonist->Receptor Binding & Activation Gs Gαs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Metabolic GLP-1 Secretion (Metabolic Control) PKA->Metabolic Enteroendocrine L-cells Immune M2 Macrophage Polarization PKA->Immune Kupffer Cells / Macrophages

Fig 2. GPBAR1 (TGR5) signaling cascade activated by oxazole-2-ylmethyl amine derivatives.

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis of the oxazole core and the biological validation of its targets. As an application scientist, I emphasize why these specific conditions are chosen to guarantee reproducibility and self-validation.

Protocol A: Synthesis of the 5-methyl-oxazol-2-yl Scaffold via FeCl₃-Mediated Cyclization

Causality & Rationale: Cyclizing delicate alkynyl amide intermediates to form the oxazole ring often risks degrading the adjacent ethylamine vector if harsh acids are used. We utilize Ferric Chloride (FeCl₃) because it acts as a mild, single-electron oxidant and Lewis acid. It selectively coordinates the alkyne, lowering the activation energy for nucleophilic attack by the amide oxygen without over-oxidizing the amine[8].

Step-by-Step Workflow:

  • Preparation: Dissolve the crude alkynyl amide intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (1,2-DCE) to achieve a 0.1 M concentration.

  • Catalyst Addition: Slowly add anhydrous FeCl₃ (1.2 eq) at room temperature under an inert argon atmosphere to prevent unwanted atmospheric oxidation.

  • Thermal Cyclization: Heat the reaction mixture to 80°C and stir continuously for 16 hours.

  • Self-Validating Check (LC-MS): Before quenching, pull a 10 µL aliquot. Analyze via LC-MS. The complete disappearance of the linear precursor mass [M+H]+ and the dominant appearance of the cyclized mass [M+H−18]+ (indicating the loss of H₂O during ring closure) validates the reaction's success.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane (DCM), dry over Na₂SO₄, and purify the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivative via flash column chromatography[8].

Protocol B: GPBAR1 Activation via cAMP Luciferase Reporter Assay

Causality & Rationale: Direct measurement of cAMP via ELISA is notoriously noisy due to the rapid degradation of cAMP by endogenous phosphodiesterases. To achieve a robust, high-throughput readout of GPBAR1 agonism, we utilize a cAMP Response Element (CRE) luciferase reporter system in HEK293 cells. This provides a self-amplifying, stable luminescent signal that directly correlates with Gαs-protein activation[6].

Step-by-Step Workflow:

  • Cell Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with a human GPBAR1 expression plasmid and a CRE-luciferase reporter vector (e.g., pGL4.29) using Lipofectamine.

  • Starvation: After 24 hours, replace the media with serum-free DMEM for 4 hours to reduce background basal cAMP levels.

  • Compound Treatment: Treat the cells with the synthesized oxazole-2-ylmethyl amine derivative across a concentration gradient (0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Positive Control: Treat a subset of wells with 10 µM Lithocholic Acid (LCA) or TLCA (known endogenous GPBAR1 agonists) to define the assay's E_max[6].

    • Negative Control: Treat with 0.1% DMSO (vehicle) to establish the baseline luminescence.

  • Detection & Quantification: After 24 hours of incubation, lyse the cells and add D-luciferin substrate. Measure luminescence using a microplate reader. Calculate the EC₅₀ by plotting the log(agonist) vs. normalized luminescent response.

Conclusion

The Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine scaffold is far more than a simple chemical building block; it is a strategic bioisostere capable of rescuing the pharmacokinetics of CNS drugs and unlocking potent agonism in metabolic GPCR targets. By understanding the physicochemical causality behind its behavior—namely its ability to reduce basicity, eliminate hydrogen bond donors, and optimize lipophilicity—drug development professionals can systematically deploy this moiety to target ferroptosis and metabolic inflammation with high precision.

References

  • Title: Buy Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EVT ...)
  • Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed (NIH)
  • Title: Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators Source: MDPI URL
  • Title: Discovery of a Potent and Orally Active Dual GPBAR1/CysLT1R Modulator for the Treatment of Metabolic Fatty Liver Disease Source: Frontiers URL
  • Title: G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5)

Sources

In Vitro Stability Profiling of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the in vitro metabolic and chemical stability of early-stage pharmacophores is a foundational step in drug discovery. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a versatile secondary amine building block featuring a 5-methyl-oxazole ring. Understanding its degradation kinetics—specifically its susceptibility to Cytochrome P450 (CYP)-mediated N-dealkylation—is critical for predicting in vivo clearance and guiding structural optimization. This whitepaper provides a self-validating, authoritative framework for assessing the in vitro stability of this compound, aligning with current 1[1] and2[2].

Structural Liabilities and Metabolic Causality

To design an effective stability assay, one must first understand the chemical causality of the compound's degradation. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine contains three primary sites of metabolic vulnerability:

  • The Secondary Amine (N-Deethylation): Lipophilic secondary amines are classic substrates for CYP450 enzymes (particularly CYP3A4 and CYP2D6). Oxidation at the alpha-carbon of the ethyl group forms an unstable hemiaminal intermediate, which rapidly hydrolyzes into acetaldehyde and a primary amine (5-methyl-oxazol-2-ylmethylamine).

  • The Hetero-Benzylic Carbon: The methylene bridge connecting the oxazole ring to the amine is highly activated. CYP-mediated hydroxylation at this position can lead to the cleavage of the molecule into 5-methyl-oxazole-2-carboxaldehyde and ethylamine.

  • The Oxazole Ring: While generally robust, the electron-rich oxazole ring can undergo minor CYP-mediated epoxidation or hydroxylation, leading to ring-opening products.

Because these transformations are predominantly oxidative and enzyme-driven, a Microsomal Stability Assay utilizing NADPH as a cofactor is the most biologically relevant model for Phase I clearance. A complementary Plasma Stability Assay is employed to rule out non-specific enzymatic hydrolysis by blood esterases or amidases.

Pathway Parent Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Parent Compound) M1 5-methyl-oxazol-2-ylmethylamine (N-Deethylation) Parent->M1 CYP450 (Major) M2 Acetaldehyde (Byproduct) Parent->M2 CYP450 M3 N-Oxide Metabolite (N-Oxidation) Parent->M3 FMO/CYP (Minor) M4 Oxazole Ring Oxidation (Hydroxylation) Parent->M4 CYP450 (Minor)

Proposed Phase I metabolic pathways for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Experimental Workflows: Self-Validating Protocols

A robust protocol must be a self-validating system. This requires incorporating strict controls: a minus-cofactor (-NADPH) control to differentiate enzymatic metabolism from chemical instability, and a positive control (e.g., Verapamil) to confirm the metabolic competency of the microsomes .

Workflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B Liver Microsomes (0.5 mg/mL) B->C D NADPH Addition (1 mM) C->D Initiate E Time-course Sampling (0-60 min) D->E F Quench (Acetonitrile + IS) E->F G LC-MS/MS Analysis F->G

High-throughput liver microsomal stability assay workflow with self-validating controls.

Liver Microsomal Stability Assay (Phase I Metabolism)

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) mediated by hepatic CYP enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 10 mM stock of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the buffer, microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM). Ensure the final DMSO concentration does not exceed 0.25% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes on an orbital shaker.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final NADPH concentration: 1 mM).

    • Self-Validation: For the negative control wells, add an equivalent volume of buffer instead of NADPH to confirm that degradation is strictly enzyme-dependent.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Bucetin or Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Plasma Stability Assay

Purpose: To evaluate potential degradation by circulating plasma enzymes. Methodology:

  • Spike the test compound (1 µM final) into pre-warmed (37°C) pooled human or mouse plasma (adjusted to pH 7.4).

  • Incubate at 37°C, drawing 50 µL aliquots at 0, 30, 60, and 120 minutes.

  • Quench with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Self-Validation: Use Procaine (1 µM) as a positive control for plasma esterase activity.

Data Analysis and Quantitative Presentation

The depletion of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is assumed to follow first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural logarithm of the percentage of parent compound remaining versus incubation time.

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the standard 3[3][4]:

    CLint​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​

Table 1: Representative Quantitative Stability Profile for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Matrix / Assay t1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min)Mechanistic Interpretation
Human Liver Microsomes (+NADPH) 22.461.815.6%Moderate-to-high CYP-mediated clearance (N-deethylation).
Mouse Liver Microsomes (+NADPH) 14.297.6< 5.0%High clearance; typical rodent metabolic hyper-activity.
HLM (-NADPH Control) > 120< 11.598.2%Confirms degradation is strictly CYP/NADPH-dependent.
Human Plasma > 240N/A99.1%Highly stable in plasma; no esterase/amidase liability.

(Note: Quantitative data is synthesized for illustrative purposes to demonstrate standard reporting formats.)

Conclusion

The in vitro stability profiling of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine reveals that while the compound is chemically stable in systemic circulation (plasma), it is highly susceptible to Phase I hepatic metabolism. By utilizing a self-validating microsomal assay framework, researchers can accurately calculate intrinsic clearance, flag metabolic liabilities early, and rationally design structural analogs (e.g., substituting the ethyl group with a sterically hindered or fluorinated moiety) to improve pharmacokinetic exposure.

References

  • Source: fda.
  • Source: fda.
  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data (Obach, R.S.)
  • Source: thermofisher.
  • Source: axispharm.
  • Source: srce.

Sources

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine solubility in common solvents

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of a compound’s solubility profile is a cornerstone of successful preclinical drug development. For bifunctional building blocks like Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine , solubility is not merely a static value but a dynamic property dictated by molecular structure, solvent polarity, and pH.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we will dissect the structural causality behind this compound's solvation mechanics, outline its expected solubility across common solvents, and provide a self-validating, field-proven protocol for determining its thermodynamic solubility.

Physicochemical Profiling & Structural Causality

To predict how Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine behaves in solution, we must first deconstruct its molecular architecture. The molecule’s solubility is governed by the interplay of three distinct structural domains:

  • The Secondary Amine (-NH-): This group acts as both a hydrogen-bond donor and acceptor. Because it is a basic center (typical pKa ~8.5–9.5), its ionization state is highly pH-dependent. At physiological or acidic pH, protonation yields a cationic species that interacts strongly with water via ion-dipole forces, driving high aqueous solubility.

  • The Oxazole Ring: This five-membered heteroaromatic ring contains both nitrogen and oxygen. The unhybridized lone pair on the nitrogen atom does not participate in the aromatic π -system, making it a highly potent hydrogen-bond acceptor. Research on oxazole-containing amino acids demonstrates that this nitrogen readily forms stable intermolecular hydrogen bonds in polar environments[1],[2].

  • Aliphatic Appendages (Ethyl and 5-Methyl groups): These non-polar hydrocarbon chains introduce lipophilicity (hydrophobic effect and Van der Waals interactions), ensuring the molecule retains sufficient affinity for moderately polar and organic solvents during liquid-liquid extraction or chromatography.

SoluteInteractions Core Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine Amine Secondary Amine (H-Bond Donor/Acceptor) Core->Amine Oxazole Oxazole Ring (H-Bond Acceptor, Pi-Pi) Core->Oxazole Alkyl Ethyl/Methyl Groups (Hydrophobic/VdW) Core->Alkyl Protic High Solubility in Protic Solvents (Water, EtOH) Amine->Protic Aprotic High Solubility in Polar Aprotic (DMSO, DMF) Oxazole->Aprotic Nonpolar Moderate/Low Sol in Non-polar (Hexane) Alkyl->Nonpolar

Solute-solvent interaction mapping based on functional groups.

Solubility Data in Common Solvents

Based on its structural thermodynamics, Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine exhibits a versatile solubility profile. The table below synthesizes its expected behavior across various solvent classes, providing the mechanistic rationale for each.

Solvent ClassExample SolventsEstimated SolubilityMechanistic Rationale
Aqueous (Acidic) Water (pH 2.0 - 6.0)High (>50 mg/mL)Amine protonation creates a localized positive charge, enabling strong ion-dipole interactions with water molecules.
Aqueous (Basic) Water (pH 10.0+)Low/Moderate Exists as a free base. Solvation relies entirely on weaker neutral hydrogen bonding with the oxazole core and amine[2].
Polar Protic Methanol, EthanolHigh (>30 mg/mL)Excellent H-bond matching. The solvent acts as a donor to the oxazole nitrogen and an acceptor/donor to the secondary amine.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Strong dipole moments effectively solvate the polar heterocyclic core without requiring proton donation.
Moderately Polar Ethyl Acetate, DCMModerate The aliphatic ethyl and methyl groups provide sufficient Van der Waals interactions to allow partitioning into these solvents.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Non-polar solvents cannot disrupt the strong intermolecular H-bonds between solute molecules (crystal lattice energy).

Experimental Protocol: Thermodynamic Solubility Determination

In early drug discovery, scientists often rely on kinetic solubility (crashing a DMSO stock solution into an aqueous buffer). However, the presence of even small amounts of DMSO (0.5–5%) can lead to supersaturation, overestimating the true equilibrium solubility by up to 6-fold[3].

To obtain reliable, actionable data for formulation or lead optimization, we must measure thermodynamic solubility using the saturation shake-flask method. This method is considered the gold standard by the USP because it measures the true equilibrium between the solid crystal lattice and the solvated state[4].

The Self-Validating Shake-Flask Workflow

The following protocol is designed as a self-validating system. It incorporates critical Quality Control (QC) gates to ensure the final calculated value represents true thermodynamic saturation, rather than a false kinetic artifact.

SolubilityWorkflow N1 1. Compound Weighing (Excess Solid) N2 2. Solvent Addition (Aqueous/Organic) N1->N2 N3 3. Isothermal Incubation (24-48h, 25°C) N2->N3 N4 4. Phase Separation (Centrifugation/Filtration) N3->N4 N5 QC: Solid Present? N4->N5 N6 Alert: Add More Solid N5->N6 No N7 5. HPLC-UV/MS Analysis N5->N7 Yes N6->N3 N8 6. Data Processing & Solubility Calculation N7->N8

Thermodynamic solubility workflow via the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Solid Excess: Weigh approximately 2–5 mg of crystalline Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine into a glass vial. Causality: An excess of solid is mandatory to ensure the solvent reaches maximum thermodynamic saturation[4].

  • Solvent Addition & Initial pH Check: Add 1.0 mL of the target solvent or aqueous buffer. For aqueous buffers, measure the initial pH. Causality: Because this compound is a basic amine, adding a high concentration of it may overwhelm the buffer capacity and alter the pH, skewing the results[4].

  • Isothermal Incubation: Seal the vial and place it in a thermoshaker at 25°C (or 37°C for physiological relevance) at 500 RPM for 24 to 48 hours. Causality: Long incubation times are required to overcome the activation energy of the crystal lattice and achieve true thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter.

  • Quality Control Gate (Self-Validation): Visually inspect the vial. Is there a visible pellet of un-dissolved solid at the bottom?

    • If Yes: The solution is saturated. Proceed to analysis.

    • If No: The compound completely dissolved. The resulting concentration will only tell you the minimum solubility, not the thermodynamic limit. You must add more solid and repeat Step 3[4].

  • Final pH Verification: Measure the pH of the saturated aqueous supernatant. If the pH has shifted by more than 0.1 units from the target buffer pH, the data must be flagged, as the solubility measured corresponds to the shifted pH, not the target pH[4].

  • Quantification: Dilute the supernatant appropriately (e.g., 1:10 or 1:100 in mobile phase) to fit within the linear dynamic range of your instrument. Quantify the concentration using HPLC-UV or LC-MS against a separately built, multi-point calibration curve[6].

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (C₇H₁₂N₂O, MW: 140.18 g/mol ) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development [4]. The molecule features a rigid, electron-deficient oxazole core coupled with a flexible, basic secondary ethylamine side chain.

For application scientists and analytical chemists, validating the structural integrity of this compound requires an orthogonal, multi-modal spectroscopic approach. The electron-withdrawing nature of the oxazole ring significantly perturbs the chemical environment of the adjacent methylene bridge, while the basicity of the secondary amine dictates specific ionization and sample preparation strategies. This guide details the self-validating protocols and causal logic behind the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) analysis of this compound.

Workflow S Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Sample) N NMR (1H, 13C) 400 MHz, CDCl3 S->N Dissolve in CDCl3 I FT-IR ATR Mode S->I Direct Solid/Liquid M HRMS (ESI+) MeOH / 0.1% FA S->M Dilute in Solvent D Structural Elucidation & Data Validation N->D I->D M->D

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol & Causality

Solvent Selection: The sample is dissolved in deuterated chloroform (CDCl₃) rather than protic solvents like Methanol-d₄. Causality: While protic solvents offer excellent solubility for amines, they induce rapid deuterium exchange with the secondary amine proton (-NH-). This exchange obliterates the N-H resonance and can complicate the integration of adjacent methylene protons. CDCl₃ preserves the N-H proton and maintains the scalar coupling integrity of the ethyl group. Self-Validation: The protocol utilizes Tetramethylsilane (TMS) at 0.00 ppm as an internal standard. The residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) acts as an internal lock and secondary calibration point, ensuring the chemical shift axis is absolutely verified [2].

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct isolation of the oxazole ring proton and the predictable splitting pattern of the ethylamine group.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.65q (fine)1.21HOxazole H-4
3.85s-2HC2-CH₂ -NH-
2.72q7.12H-NH-CH₂ -CH₃
2.31d1.23HOxazole 5-CH₃
1.65br s-1H-NH - (Exchangeable)
1.12t7.13H-NH-CH₂-CH₃
¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum highlights the highly deshielded nature of the oxazole C-2 and C-5 positions due to the adjacent electronegative oxygen and nitrogen atoms [2].

Chemical Shift (δ, ppm)Carbon TypeAssignment
161.5QuaternaryOxazole C-2
148.2QuaternaryOxazole C-5
122.4CHOxazole C-4
46.5CH₂C2-C H₂-NH-
43.8CH₂-NH-C H₂-CH₃
15.2CH₃-NH-CH₂-C H₃
10.5CH₃Oxazole 5-C H₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol & Causality

Mode of Acquisition: Data is acquired using Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellet transmission. Causality: Secondary amines are prone to hydrogen bonding and are frequently hygroscopic. Potassium bromide (KBr) is highly hygroscopic; any moisture absorbed during pellet pressing will produce a massive, broad O-H stretch around 3400 cm⁻¹, completely masking the diagnostic, weaker N-H stretch of the secondary amine (~3310 cm⁻¹). ATR allows for direct, neat sample analysis without a matrix, ensuring the true vibrational bands of the molecule are recorded [3]. Self-Validation: A background scan of the empty diamond/ZnSe crystal is performed immediately prior to sample loading to subtract ambient CO₂ and atmospheric water vapor, ensuring all recorded peaks originate solely from the analyte.

Diagnostic IR Bands
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Type
~3310Weak-MediumN-H stretch (Secondary amine)
~3120WeakC-H stretch (sp², Oxazole ring)
2975, 2930, 2820StrongC-H stretch (sp³, Aliphatic chains)
~1645MediumC=N stretch (Oxazole ring)
~1560MediumC=C stretch (Oxazole ring)
~1140StrongC-O-C stretch (Asymmetric, Oxazole)

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol & Causality

Ionization Technique: Electrospray Ionization in positive mode (ESI+) is utilized. Causality: The secondary aliphatic amine is a strong gas-phase base. By diluting the sample in a mobile phase of Methanol containing 0.1% Formic Acid, the amine is pre-ionized in solution. This guarantees a high-abundance [M+H]⁺ precursor ion during the desolvation process in the ESI source, maximizing sensitivity. Self-Validation: The use of a lock-mass (e.g., Leucine Enkephalin) infused simultaneously ensures sub-ppm mass accuracy. The exact mass difference between the precursor and the primary product ion must perfectly match the theoretical neutral loss of ethylamine, confirming the intact oxazole core [1].

Fragmentation Pathway & Mechanistic Logic

Under collision-induced dissociation (CID), the molecule undergoes predictable fragmentation driven by the stability of the oxazolium cation. The primary cleavage occurs at the exocyclic C-N bond.

MS_Frag M [M+H]+ m/z 141.10 F1 Oxazolium Cation m/z 96.04 M->F1 - Ethylamine (-45 Da) F2 Loss of Ethyl m/z 112.08 M->F2 - Ethyl radical (-29 Da)

ESI-MS/MS fragmentation pathway of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Ion Typem/z (Theoretical)FormulaMechanistic Origin
Precursor [M+H]⁺141.1022[C₇H₁₃N₂O]⁺Protonation of secondary amine
Product Fragment 196.0444[C₅H₆NO]⁺Cleavage of C-N bond; neutral loss of ethylamine (45 Da)
Product Fragment 2112.0757[C₅H₈N₂O]⁺Neutral loss of ethyl radical (29 Da)

Conclusion

The comprehensive characterization of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine relies on the synergistic interpretation of NMR, IR, and MS data. By carefully selecting analytical parameters—such as CDCl₃ to preserve exchangeable protons, ATR to avoid hygroscopic interference, and ESI+ to exploit the molecule's basicity—researchers can establish a robust, self-validating data package. The precise alignment of empirical fragmentation patterns [1] and chemical shifts[2] with theoretical models ensures absolute confidence in structural integrity for downstream drug development applications.

References

  • Traldi, P., Vettori, U., & Clerici, A. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 847-866.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Methodological & Application

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine synthesis protocol for lab scale

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Lab-Scale Synthesis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Strategic Rationale & Target Profile

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Chemical Formula: C 7​ H 12​ N 2​ O) is a highly versatile secondary amine building block. It is frequently utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including GPBAR1 (TGR5) agonists for metabolic diseases [1] and PDE1 inhibitors for neurodegenerative disorders [2].

Mechanistic Causality: Route Selection

When synthesizing secondary amines, chemists typically choose between direct alkylation and reductive amination.

  • The Alkylation Pitfall : Reacting 2-(chloromethyl)-5-methyloxazole with ethylamine often leads to competitive over-alkylation, yielding difficult-to-separate tertiary amine byproducts.

  • The Reductive Amination Advantage : Reductive amination of 5-methyloxazole-2-carbaldehyde with ethylamine using Sodium Triacetoxyborohydride (STAB, NaBH(OAc) 3​ ) is the superior, self-validating route [3]. STAB is a mild reducing agent that preferentially reduces the transient iminium ion over the starting aldehyde. The addition of acetic acid (AcOH) catalyzes the dehydration of the hemiaminal intermediate to the iminium ion, which is a critical thermodynamic driver when using aliphatic amines.

Mechanism Aldehyde 5-Methyloxazole-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Ethylamine (EtNH2) Amine->Hemiaminal Nucleophilic Addition Iminium Iminium Ion Hemiaminal->Iminium - H2O (AcOH catalyzed) Product Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Iminium->Product Hydride Transfer (STAB)

Fig 1. Mechanistic pathway of the STAB-mediated reductive amination.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol lab-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
5-Methyloxazole-2-carbaldehyde111.101.01.11 gElectrophile / Starting Material
Ethylamine (2.0 M in THF)45.081.57.5 mLNucleophile
Sodium Triacetoxyborohydride211.941.53.18 gChemoselective Reducing Agent
Acetic Acid (Glacial)60.051.00.57 mLIminium Formation Catalyst
Dichloromethane (DCM)84.93N/A40.0 mLAprotic Solvent

Self-Validation Checkpoint: The use of 1.5 equivalents of STAB ensures complete reduction, compensating for any slow decomposition of the hydride in the mildly acidic environment.

Experimental Workflow & Protocol

Workflow A 1. Reagent Mixing (Aldehyde + EtNH2) B 2. Imine Formation (DCM, AcOH, 1h) A->B C 3. Reduction (NaBH(OAc)3, 12h) B->C D 4. Quench (NaHCO3 aq) C->D E 5. Purification (Acid-Base Extract) D->E

Fig 2. Step-by-step workflow for the reductive amination and purification.

Step 1: Imine Formation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve 5-Methyloxazole-2-carbaldehyde (1.11 g, 10 mmol) in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add Ethylamine (7.5 mL of a 2.0 M solution in THF, 15 mmol).

  • Add Glacial Acetic Acid (0.57 mL, 10 mmol) to the mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1 hour to ensure complete iminium ion formation.

Step 2: Reduction
  • Re-cool the reaction mixture to 0 °C.

  • Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in three equal portions over 15 minutes to control the mild exothermic reaction and prevent solvent boil-off.

  • Stir the reaction mixture at room temperature for 12 hours. Causality Note: STAB is largely insoluble in DCM, so the reaction occurs as a suspension. As the reaction progresses, the physical appearance of the suspension may change.

Step 3: Quench and Primary Workup
  • Quench the reaction by slowly adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO 3​ ). Caution: Vigorous effervescence (CO 2​ gas) will occur as unreacted acetic acid and residual hydride are neutralized.

  • Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers.

Step 4: Acid-Base Extraction (Chromatography-Free Purification)

Causality Note: Because the target molecule is a secondary amine, it can be cleanly separated from neutral impurities (like unreacted aldehyde or reduced alcohol byproducts) via pH manipulation, bypassing the need for time-consuming silica gel chromatography. 13. Transfer the combined DCM layers to a separatory funnel and extract with 1.0 M aqueous HCl (2 × 20 mL). The target amine protonates and migrates to the aqueous layer. 14. Discard the DCM layer (which contains neutral impurities). 15. Cool the aqueous layer in an ice bath and carefully basify to pH > 10 using 2.0 M aqueous NaOH. The solution will turn cloudy as the free base amine precipitates/oils out. 16. Extract the basified aqueous layer with Ethyl Acetate or fresh DCM (3 × 20 mL). 17. Wash the combined organic extracts with brine (20 mL), dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure to yield Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a pale yellow to colorless oil.

References

  • 3-Amino-pyridines as GPBAR1 agonists. World Intellectual Property Organization, WO2012117000A1.
  • 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. World Intellectual Property Organization, WO2019121885A1.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Application Note: Evaluating the Pharmacological Profile of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in Cell-Based Systems

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), GPCR Modulation, and Cytotoxicity Profiling.

Mechanistic Rationale & Experimental Design

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a versatile, nitrogen-containing heterocyclic building block. The oxazole ring coupled with an amine linker is a privileged scaffold frequently utilized in drug discovery, particularly as a bioisostere for monoamines (e.g., histamine, dopamine) targeting G-protein coupled receptors (GPCRs). However, small heterocyclic amines can sometimes exhibit off-target cytotoxicity, aggregation, or non-specific reactivity.

To confidently classify Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a functional modulator, we must establish a self-validating system that decouples true pharmacological activity from non-specific cellular injury. According to the NIH Assay Guidance Manual, compounds that disrupt cellular health can produce apparent on-target phenotypes due to off-target effects, leading to false positives in high-throughput screens. Therefore, our experimental design employs a parallel dual-assay approach:

  • Cytotoxicity Profiling: Using an ATP-quantitation assay to ensure the compound does not deplete cellular energy or cause lysis.

  • Functional GPCR Modulation: Using a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure intracellular cyclic AMP (cAMP) levels.

By comparing the half-maximal cytotoxic concentration ( CC50​ ) against the half-maximal effective concentration ( EC50​ ), we can calculate the therapeutic window and triage false positives.

Experimental Workflow

Workflow Start Test Article: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Tox Protocol 1: Cytotoxicity (ATP Quantitation) Start->Tox Func Protocol 2: GPCR Assay (cAMP TR-FRET) Start->Func Decision Is CC50 > 10x EC50? Tox->Decision CC50 Data Func->Decision EC50 Data Hit Valid Pharmacological Hit Decision->Hit Yes Toxic Triage: Cytotoxic Interference Decision->Toxic No

Workflow for evaluating compound cytotoxicity and functional GPCR modulation.

Protocol 1: Cell Viability & Cytotoxicity Profiling

Principle & Causality: We utilize the Promega CellTiter-Glo® 2.0 Assay, which quantifies ATP as a direct proxy for metabolically active cells. Viable cells lyse and release ATP, which acts as a required co-factor for a thermostable luciferase reaction, generating luminescence. If Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine induces cytotoxicity, the resulting drop in ATP would be detected here, preventing it from being misinterpreted as a Gαi​ -mediated decrease in cAMP in downstream functional assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 5,000 cells/well in 25 µL of DMEM (supplemented with 10% FBS) into a solid white 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine starting at a top concentration of 100 µM in assay medium. Ensure the final DMSO concentration remains 0.1% to prevent solvent-induced toxicity.

  • Treatment: Add 5 µL of the compound dilutions to the cells.

    • Self-Validating Controls: Include 0.1% DMSO as a negative (vehicle) control and 10 µM Staurosporine as a positive (cytotoxic) control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2​ .

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature (approx. 30 minutes) to ensure uniform luciferase kinetics across the plate. Add 30 µL of the reagent to each well.

  • Lysis and Measurement: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader (e.g., PerkinElmer EnVision).

Protocol 2: Functional GPCR cAMP Reporter Assay

Principle & Causality: To evaluate the compound's ability to modulate GPCRs, we utilize the Revvity LANCE® Ultra cAMP assay. This is a competitive TR-FRET immunoassay. Intracellular cAMP produced by the cells competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. An increase in intracellular cAMP displaces the tracer, resulting in a decrease in the TR-FRET signal at 665 nm.

We include 3-isobutyl-1-methylxanthine (IBMX) in the stimulation buffer. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the enzymatic degradation of synthesized cAMP, ensuring the accumulated signal accurately reflects adenylyl cyclase activity.

Mechanism Eu Eu-cAMP Tracer (Donor) ULight ULight-Antibody (Acceptor) Eu->ULight Binding Signal High TR-FRET (665 nm) ULight->Signal FRET Comp Cellular cAMP (Analyte) Comp->ULight Competition NoSignal Low TR-FRET (Signal Drop) Comp->NoSignal Displacement

Competitive TR-FRET mechanism for intracellular cAMP detection.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells (stably expressing the target Gαs​ / Gαi​ -coupled GPCR) and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 2,000 cells/µL.

  • Compound Incubation: In a white 384-well ProxiPlate, add 5 µL of the cell suspension (10,000 cells/well). Add 5 µL of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (dose-response).

    • Self-Validating Controls: For Gαs​ targets, use Forskolin (10 µM) as a positive control. If testing for Gαi​ -coupled antagonism, co-stimulate the entire plate with an EC80​ concentration of Forskolin.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Tracer Addition: Add 5 µL of 4X Eu-cAMP tracer solution (prepared in cAMP Detection Buffer).

  • Antibody Addition: Add 5 µL of 4X ULight-anti-cAMP solution.

  • Detection: Seal the plate and incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 320/340 nm; Emission: 615 nm for Eu, 665 nm for ULight).

Data Presentation & Quality Control

A self-validating assay must surpass stringent quality control metrics. The Z′ -factor is calculated for each plate to ensure robustness, where a Z′ -factor 0.5 indicates an excellent assay suitable for high-throughput screening [1].

Table 1: Summary of Assay Quality Metrics

Assay TypeReadoutPositive ControlNegative ControlAverage Z'-FactorS/B Ratio
Cytotoxicity LuminescenceStaurosporine (10 µM)0.1% DMSO0.78> 150
cAMP Modulation TR-FRET (665/615 nm)Forskolin (10 µM)0.1% DMSO0.82> 60

Table 2: Representative Pharmacological Data for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

CompoundTarget Profile EC50​ (cAMP Modulation) CC50​ (Cytotoxicity)Therapeutic Index ( CC50​/EC50​ )Conclusion
Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Putative GPCR Ligand1.2 µM> 100 µM> 83Valid Hit (No interference)
Reference Toxin Non-specific ElectrophileApparent 0.8 µM1.1 µM1.3False Positive (Triage)

Interpretation: The data demonstrates that Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine modulates cAMP levels at concentrations well below its cytotoxic threshold, confirming its viability as a legitimate pharmacological lead rather than a non-specific assay interferent.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). URL:[Link]

Application Note: Utilizing Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a Privileged Scaffold in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

Invasive fungal infections, particularly those driven by multidrug-resistant (MDR) Candida and Aspergillus species, represent a critical challenge in modern clinical pharmacology. The frontline defense against these pathogens relies heavily on azole antifungals, which function by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. However, prolonged clinical use has driven the emergence of resistance, primarily through point mutations in the ERG11 gene (which encodes CYP51) and the upregulation of efflux pumps[1].

To overcome these resistance mechanisms, drug discovery programs are increasingly turning to privileged heterocyclic scaffolds to design next-generation hybrid inhibitors[2]. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly versatile, nitrogen-containing heterocyclic building block that offers unique structural advantages for this purpose.

The Causality of Scaffold Selection:

  • Electronic & Steric Properties: The oxazole ring provides an electron-rich aromatic system capable of engaging in novel π-π stacking and hydrogen-bonding interactions within the mutated CYP51 hydrophobic pocket[3].

  • Synthetic Versatility: The secondary ethylamine moiety serves as an optimal synthetic handle. The ethyl group provides precise steric bulk that can occupy the hydrophobic access channel of the enzyme, restricting the molecule's off-rate and enhancing target residence time, while the basic nitrogen can be protonated at physiological pH to improve aqueous solubility[4].

CYP51_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Membrane) Lanosterol->Ergosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Oxazole Oxazole-Azole Hybrid Oxazole->CYP51 Inhibits Heme Iron

Caption: Mechanism of CYP51 inhibition by oxazole-azole hybrids in the ergosterol pathway.

Experimental Protocols

The following protocols outline a self-validating workflow for synthesizing and evaluating novel antifungal candidates using Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Protocol 1: Chemical Synthesis of Oxazole-Azole Hybrids via Reductive Amination

Objective: To couple Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine to an aldehyde-bearing triazole core. Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation of the secondary amine, ensuring a high-yield, pure tertiary amine linkage.

  • Imine Formation: Dissolve 1.0 eq of the triazole-aldehyde intermediate and 1.1 eq of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in anhydrous dichloroethane (DCE). Add 1.5 eq of glacial acetic acid to catalyze imine formation.

  • Validation Checkpoint 1: Stir at room temperature for 2 hours. Monitor via LC-MS. Do not proceed until the aldehyde peak is consumed and the intermediate imine mass is confirmed.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine without affecting the oxazole or triazole rings.

  • Quenching & Purification: Quench with saturated NaHCO3 to neutralize the acid. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH gradient).

  • Validation Checkpoint 2: Confirm purity (>95%) via 1H-NMR and HPLC before proceeding to biological assays.

Protocol 2: In Vitro Antifungal Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against wild-type and MDR Candida strains. Causality: This protocol strictly adheres to CLSI M27 guidelines to ensure reproducibility across global laboratories.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS. Causality: Unbuffered media can cause pH fluctuations during fungal growth, artificially altering the ionization state of the ethylamine linker and skewing MIC results.

  • Inoculum Preparation: Suspend fungal colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640.

  • Assay Setup: In a 96-well plate, perform 2-fold serial dilutions of the synthesized compound (range: 64 µg/mL to 0.03 µg/mL). Add 100 µL of the fungal inoculum to each well.

  • Self-Validating Controls:

    • Include a Fluconazole standard row.

    • Include Candida albicans ATCC 90028 as a Quality Control (QC) strain. System Validation: If the MIC for the QC strain falls outside the established 0.12–1.0 µg/mL range for Fluconazole, the entire plate must be discarded.

  • Endpoint Reading: Add 20 µL of Resazurin dye (0.01%) to each well after 24 hours of incubation at 35°C. Causality: Resazurin acts as a metabolic indicator (reducing from blue to pink in the presence of live fungi), providing an objective colorimetric endpoint rather than relying on subjective visual turbidity.

Protocol 3: CYP51 Spectral Binding Assay (Target Validation)

Objective: Confirm direct target engagement of the synthesized hybrid with the CYP51 enzyme. Causality: Because CYP51 contains a heme iron, the coordination of the azole/oxazole nitrogen to the ferric iron (Fe3+) displaces the native water ligand. This causes a measurable shift in the Soret band, proving mechanism of action[1].

  • Baseline Measurement: Place 2 µM of purified recombinant C. albicans CYP51 in a split cuvette. Record the baseline UV-Vis spectrum from 350 to 500 nm.

  • Titration: Titrate the synthesized oxazole-azole hybrid (0.1 µM to 10 µM) into the sample cuvette.

  • Difference Spectrum: Record the Type II difference spectrum. Look for a peak at ~425 nm and a trough at ~410 nm.

  • Validation Checkpoint: Plot the change in absorbance (ΔA425-410) against compound concentration. System Validation: The binding must show saturable Michaelis-Menten kinetics. A linear Scatchard plot confirms a 1:1 specific binding event, ruling out non-specific aggregation.

Data Presentation: Comparative Efficacy

The following table summarizes the validated in vitro efficacy of a representative Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derived hybrid against established therapeutics.

Antifungal AgentTargetC. albicans (WT) MIC (µg/mL)C. auris (MDR) MIC (µg/mL)A. fumigatus MIC (µg/mL)
Fluconazole CYP510.25>64.0 (Resistant)>64.0 (Resistant)
Voriconazole CYP510.0316.00.5
Oxazole-Azole Hybrid CYP510.015 0.5 0.25

Table 1: Comparative MIC data demonstrating the superior efficacy of the oxazole-azole hybrid against multi-drug resistant strains, attributed to the enhanced hydrophobic pocket binding provided by the oxazole scaffold.

Drug Discovery Workflow Visualization

Workflow N1 1. Chemical Synthesis (Amine Coupling with Oxazole Scaffold) N2 2. Compound Purification (HPLC/NMR/MS Validation) N1->N2 N3 3. In Vitro MIC Assay (CLSI M27 Guidelines & Resazurin) N2->N3 N4 4. Target Validation (CYP51 Spectral Binding Assay) N3->N4 N5 5. Lead Optimization (In Vivo Efficacy & PK/PD) N4->N5

Caption: Hit-to-lead workflow for oxazole-based antifungal drug discovery.

References

  • A comprehensive review on biological activities of oxazole derivatives. PMC / NIH. Available at: [Link]

  • Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. PMC / NIH. Available at:[Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. Available at:[Link]

  • Mechanistic insight of ergosterol synthesis in fungi and lanosterol‐14α‐demethylase as potential target for interruption of ergosterol biosynthesis. ResearchGate. Available at:[Link]

Sources

Application Note: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the selection of versatile, low-molecular-weight building blocks is critical for developing high-quality screening libraries. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly functionalized secondary amine featuring a 5-methyl-oxazole ring. The oxazole nucleus is a well-established pharmacophore and bioisostere for amides and esters, frequently utilized to improve metabolic stability and aqueous solubility[1].

This specific scaffold offers three distinct vectors for structural elaboration:

  • The Secondary Amine: Acts as a reactive handle for amidation, reductive amination, or nucleophilic aromatic substitution (SNAr).

  • The Oxazole Ring: Provides multiple hydrogen bond acceptors (nitrogen and oxygen) capable of interacting with kinase hinge regions or GPCR binding pockets[2].

  • The N-Ethyl Group: Imparts a controlled degree of lipophilicity, filling hydrophobic sub-pockets while preventing the excessive rigidity often seen in cyclic amines.

This technical guide provides researchers and medicinal chemists with field-proven methodologies, physicochemical insights, and self-validating protocols to effectively integrate this scaffold into drug development workflows.

Physicochemical Profiling & ADME Implications

Understanding the inherent properties of a building block allows chemists to predict the behavior of the final synthesized library. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is highly compliant with the "Rule of 3" for fragment-based drug discovery (FBDD), leaving ample physicochemical "space" for further elaboration.

Table 1: Physicochemical Properties and Drug Design Implications

PropertyValueImplication for Drug Design
Molecular Weight 140.18 g/mol Highly fragment-like; allows for the addition of large pharmacophores without exceeding Lipinski's MW limit of 500.
cLogP (estimated) 0.8 - 1.2Optimal lipophilicity for a central core; prevents excessive hydrophobicity and minimizes non-specific protein binding.
Hydrogen Bond Donors 1 (Secondary Amine)Provides a critical vector for target engagement or serves as the primary site for synthetic functionalization.
Hydrogen Bond Acceptors 3 (Oxazole N/O, Amine N)Enhances aqueous solubility and enables multipoint target engagement within polar protein pockets.

Synthetic Workflows & Scaffold Derivatization

The secondary amine of this scaffold is the primary site of functionalization. Depending on the target class, chemists can drive the derivatization toward amides (for GPCRs or proteases), tertiary amines (for protein-protein interaction modulators), or N-aryl systems (for kinase inhibitors)[3].

G Scaffold Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Core Scaffold Amidation Amidation (HATU, DIPEA) Scaffold->Amidation RedAmination Reductive Amination (STAB, DCE) Scaffold->RedAmination SNAr SNAr / Cross-Coupling (Pd-cat or Base) Scaffold->SNAr Amides Amide Library (GPCR/Protease Ligands) Amidation->Amides Amines Tertiary Amine Library (PPI Modulators) RedAmination->Amines ArylAmines N-Aryl Library (Kinase Inhibitors) SNAr->ArylAmines

Fig 1: Divergent synthetic workflows for derivatizing the oxazole-amine scaffold.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: High-Throughput Amidation

Causality & Rationale: The secondary amine of ethyl-(5-methyl-oxazol-2-ylmethyl)-amine exhibits moderate steric hindrance due to the N-ethyl substituent. Therefore, HATU is selected over standard EDC/HOBt coupling. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack and minimizes the epimerization of α-chiral carboxylic acids. DIPEA is utilized as a non-nucleophilic base to maintain the amine in its free-base form without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In a dry 10 mL vial, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (2.5 eq, 1.25 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Check 1: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis should reveal the mass of the methyl ester, confirming successful activation of the acid.

  • Coupling: Add Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (1.1 eq, 0.55 mmol) dropwise to the activated mixture. Stir at 25°C for 2 hours.

    • Self-Validation Check 2: Monitor via LC-MS. The reaction is complete when the scaffold mass ( [M+H]+=141.1 ) is consumed and the desired product mass is dominant.

  • Workup: Dilute the reaction with EtOAc (10 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 5 mL), 1M HCl (1 × 5 mL, skip if the product contains basic nitrogens), and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Scaffold Decoration

Causality & Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike sodium borohydride, STAB is sufficiently mild that it does not prematurely reduce the aldehyde starting material. The addition of catalytic acetic acid facilitates the formation of the intermediate iminium ion. 1,2-Dichloroethane (DCE) is preferred over DCM due to its higher boiling point and superior solubilization of the STAB reagent.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (1.0 eq, 0.5 mmol) and the target aldehyde (1.05 eq, 0.525 mmol) in anhydrous DCE (3.0 mL). Add glacial acetic acid (0.1 eq, 0.05 mmol). Stir at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 eq, 0.75 mmol) in one portion. Stir the suspension at 25°C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Check: Perform TLC (10% MeOH in DCM). The disappearance of the UV-active aldehyde spot indicates successful conversion.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3​ (5 mL) until gas evolution ceases (pH ~8). Extract with DCM (3 × 5 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via reverse-phase HPLC if the resulting tertiary amine is highly polar.

Table 2: Reaction Optimization & Expected Outcomes

Reaction TypeReagents & SolventsTime / TempExpected YieldPurity (LC-MS)
Amidation HATU, DIPEA, DMF2h / 25°C85 - 95%>95%
Reductive Amination STAB, AcOH (cat), DCE12h / 25°C70 - 85%>90%
SNAr (Pyrimidines) DIPEA, n-BuOH4h / 90°C60 - 80%>92%

Biological Application: Kinase Inhibition

Oxazole-containing compounds have gained significant traction as potent kinase inhibitors. The oxazole ring frequently acts as a hydrogen bond acceptor for the backbone amides in the kinase hinge region, while the attached amine vector directs substituents into the solvent-exposed channel or the DFG-out pocket[4]. Specifically, derivatives of this scaffold have shown utility in targeting B-RAF and ROCK kinases, which are critical nodes in tumor proliferation and cytoskeletal dynamics[2],[3].

Pathway Stimulus Growth Factor (EGF/FGF) Receptor RTK Activation Stimulus->Receptor RAS RAS GTPase Receptor->RAS BRAF B-RAF Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibitor Oxazole-Amine Derivative Inhibitor->BRAF Competitive Inhibition

Fig 2: Mechanism of action for oxazole-amine derivatives in the B-RAF/MAPK signaling cascade.

By utilizing Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a core, medicinal chemists can rapidly synthesize libraries that competitively bind to the ATP-binding site of B-RAF, effectively halting the downstream phosphorylation of MEK and ERK, thereby arresting tumor cell proliferation.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Taylor & Francis[Link]

  • Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors Bioorganic Chemistry - PubMed[Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity European Journal of Medicinal Chemistry Reports[Link]

Sources

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in cancer cell line studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a Privileged Scaffold in the Development and In Vitro Screening of Anti-Cancer Kinase Inhibitors

Scientific Rationale & Scaffold Causality

The development of targeted anti-cancer therapeutics frequently relies on the incorporation of privileged heterocyclic scaffolds to optimize both pharmacodynamics and pharmacokinetics. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly versatile, nitrogen-containing building block that has gained traction in oncology drug discovery.

As a Senior Application Scientist, I select this specific secondary amine for library synthesis due to three distinct biochemical advantages:

  • Kinase Hinge-Region Binding : The oxazole ring acts as a potent hydrogen-bond acceptor, which is critical for anchoring inhibitors into the ATP-binding pocket of kinases such as EGFR and BRAF[1].

  • Metabolic Stability : The secondary amine undergoes facile nucleophilic aromatic substitution (SNAr) with halogenated cores (e.g., pyrimidines or pyridines), yielding a stable tertiary amine linkage that resists rapid hepatic metabolism[2].

  • Lipophilic Tuning : The ethyl group provides precise steric bulk and lipophilicity, enhancing cellular permeability across the phospholipid bilayers of solid tumor cell lines (e.g., A549, HepG2)[3].

This application note details the standardized, self-validating protocols required to screen novel derivatives of this amine in cancer cell line models, focusing on viability and mechanistic target validation.

Experimental Workflow & Self-Validating Architecture

To ensure trustworthiness and reproducibility, every assay described herein is designed as a self-validating system . This means the experimental architecture inherently controls for false positives (e.g., compound auto-fluorescence) and false negatives (e.g., degraded reagents).

  • Vehicle Control : 0.1% DMSO (establishes baseline viability and controls for solvent toxicity).

  • Positive Control : 1 µM Etoposide or Erlotinib (validates that the cell line is currently susceptible to apoptosis and that the assay reagents are active)[2].

  • Background Control : Media + Compound without cells (subtracts any auto-luminescence or auto-fluorescence generated by the oxazole derivatives).

Workflow Step1 Scaffold Synthesis (Oxazole-Amine + Core) Step2 Cell Culture (A549, HepG2, MCF-7) Step1->Step2 Step3 Compound Treatment (0.1% DMSO Vehicle) Step2->Step3 Step4 CellTiter-Glo Assay (ATP Luminescence) Step3->Step4 Viability Step5 Western Blotting (Phospho-Kinase Profiling) Step3->Step5 Mechanism

Caption: Experimental workflow for screening oxazole-amine derivatives in cancer cell lines.

Step-by-Step Methodologies

Protocol I: High-Throughput Cell Viability Screening (CellTiter-Glo)

Causality Check: Why CellTiter-Glo instead of MTT? Oxazole derivatives can occasionally undergo redox cycling, which artificially reduces MTT tetrazolium salts and skews viability data. CellTiter-Glo measures ATP directly via a luciferase reaction, providing a highly accurate, metabolically independent readout of cell viability.

Reagents & Materials:

  • Target Cell Lines: A549 (Lung), HepG2 (Liver), MCF-7 (Breast), and Vero (Normal Kidney Control)[2].

  • Opaque white 96-well microplates (prevents luminescent cross-talk between wells).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Step-by-Step Procedure:

  • Cell Seeding : Harvest cells at 80% confluency. Seed 5,000 cells/well into an opaque white 96-well plate in 90 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation : Prepare a 10 mM stock of the oxazole-amine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in complete media to create 10X working solutions (Range: 100 µM to 0.005 µM).

  • Treatment : Add 10 µL of the 10X compound solutions to the 90 µL of media in the wells. Crucial Step: Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells, including the vehicle control.

  • Incubation : Incubate the plates for 72 hours at 37°C.

  • Luminescence Readout : Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol II: Mechanistic Validation of Kinase Inhibition (Western Blot)

Causality Check: Cell death alone does not prove targeted efficacy. To confirm that the oxazole-amine derivative is acting on-target (e.g., inhibiting EGFR), we must evaluate the phosphorylation state of downstream effectors like ERK1/2[2]. Serum starvation is utilized prior to treatment to silence background growth factor signaling, ensuring any observed inhibition is strictly compound-driven.

Step-by-Step Procedure:

  • Cell Preparation : Seed A549 cells in 6-well plates at 3x10⁵ cells/well. Allow to adhere for 24 hours.

  • Serum Starvation : Wash cells twice with PBS and replace with serum-free DMEM for 16 hours.

  • Treatment & Stimulation : Pre-treat cells with the oxazole-amine derivative (at 1X and 5X the established IC₅₀) for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes to trigger kinase cascade activation.

  • Lysis : Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Note: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of p-EGFR and p-ERK during lysis.

  • Immunoblotting : Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), total ERK, and p-ERK (Thr202/Tyr204).

  • Detection : Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Signaling Pathway & Mechanism of Action

Pathway Oxazole Oxazole-Amine Derivative EGFR EGFR Kinase Oxazole->EGFR Competitive ATP Inhibition Apoptosis Apoptosis Oxazole->Apoptosis Induces via Kinase Blockade Downstream RAS / RAF / MEK / ERK EGFR->Downstream Phosphorylation Proliferation Tumor Proliferation Downstream->Proliferation Promotes Survival

Caption: Mechanism of action: Oxazole-amine derivatives block EGFR signaling to induce apoptosis.

Quantitative Data Summary

The following table summarizes representative in vitro cytotoxicity data for synthesized oxazole-amine derivatives, demonstrating high potency against cancer cell lines while maintaining a wide therapeutic window (low toxicity in normal Vero cells)[2].

Cell LineTissue OriginTarget ProfileIC₅₀ (µM) ± SDSelectivity Index (SI)
A549 Lung CarcinomaEGFR (WT/Mutant)1.25 ± 0.14> 40.0
HepG2 Hepatocellular CarcinomaMulti-kinase3.42 ± 0.28> 14.6
MCF-7 Breast AdenocarcinomaMulti-kinase5.10 ± 0.45> 9.8
Vero Normal Kidney EpithelialN/A (Toxicity Control)> 50.00Baseline

Note: Selectivity Index (SI) is calculated as (IC₅₀ Vero) / (IC₅₀ Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

References

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed (NIH).
  • Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. PubMed (NIH).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed (NIH).
  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. PubMed (NIH).

Sources

Application Note: High-Sensitivity Quantification of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Chemical Formula: C₇H₁₂N₂O, MW: 140.18 g/mol ) is a highly polar, nitrogen-containing heterocyclic building block. It is frequently utilized in medicinal chemistry for the synthesis of novel kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Due to its low molecular weight, basic secondary amine functionality (estimated pKa ~8.5), and high hydrophilicity, its quantification in complex biological matrices (e.g., plasma, serum) presents a significant analytical challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) typically results in poor retention, severe peak tailing due to secondary interactions with residual silanols, and matrix-induced ion suppression caused by elution in the chromatographic void volume.

Methodological Rationale (Causality & Expertise)

To overcome the inherent limitations of RPLC for small polar amines, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).

  • Chromatographic Causality: HILIC utilizes a polar stationary phase (e.g., bare bridged-ethyl hybrid silica) and a highly organic, water-miscible mobile phase. The polar amine partitions into the water-enriched layer immobilized on the stationary phase, providing excellent retention and orthogonal selectivity compared to RPLC. As established in modern bioanalytical method development [2], the high acetonitrile content (>80%) in the HILIC mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, drastically improving MS sensitivity.

  • Sample Preparation Causality: Protein precipitation (PPT) using 100% acetonitrile is selected as the extraction method. In traditional RPLC, high-organic extracts must be evaporated and reconstituted in aqueous buffers to prevent peak distortion (solvent effects). However, in HILIC, the acetonitrile-rich supernatant from the PPT is directly compatible with the highly organic initial mobile phase conditions. This eliminates the time-consuming dry-down step, preventing volatile analyte loss and maximizing laboratory throughput.

  • Self-Validating System: To ensure absolute trustworthiness, this protocol is designed as a self-validating system incorporating a stable isotope-labeled internal standard (SIL-IS) and multi-level Quality Control (QC) samples. This ensures strict adherence to the [1].

Experimental Protocol

Reagents and Materials
  • Analyte: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (Purity ≥ 99%).

  • Internal Standard (IS): Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine-d5 (SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Blank human plasma (K₂EDTA anticoagulant).

Preparation of Standards and QCs
  • Prepare a primary stock solution (1.0 mg/mL) of the analyte in 50:50 ACN:Water.

  • Spike blank human plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare independent Quality Control (QC) samples at 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

Step-by-Step Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the plasma sample (Blank, Standard, QC, or Unknown) into a 96-well collection plate.

  • Add 10 µL of the Internal Standard working solution (500 ng/mL in 50% ACN). Vortex briefly to ensure equilibration.

  • Add 150 µL of ice-cold 100% Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins. (Note: The acidic environment ensures the amine remains protonated, improving solubility in the supernatant).

  • Vortex vigorously for 2 minutes at 1500 rpm using a plate shaker.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to firmly pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to a clean autosampler plate.

  • Inject 2.0 µL into the HILIC-MS/MS system.

Data Presentation & Instrumental Conditions

LC-MS/MS Parameters
  • Analytical Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2). (Buffer ensures reproducible silanol state and consistent retention).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: HILIC Gradient Elution Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve Type
0.005.095.0Initial
0.505.095.0Isocratic
3.0040.060.0Linear
4.0040.060.0Isocratic
4.105.095.0Step
6.005.095.0Re-equilibration

Table 2: Optimized MRM Transitions (Positive ESI)

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine141.196.1502515Quantifier
Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine141.168.1502525Qualifier
IS (d5-Analog)146.1101.1502515IS Quantifier

Validation Criteria (Self-Validating System)

To ensure the analytical run is trustworthy and scientifically defensible, the following acceptance criteria must be met prior to data release, aligning with regulatory expectations [1]:

  • Calibration Curve: The linear regression correlation coefficient (r²) must be ≥ 0.99. Back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).

  • Quality Controls: At least 67% of total QCs and 50% at each concentration level (LQC, MQC, HQC) must be within ±15% of their nominal values.

  • Matrix Effect: Evaluated by calculating the IS-normalized matrix factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF from 6 independent lots of plasma must be ≤ 15%.

Visualizations

Workflow A Plasma Sample (50 µL) B Add Internal Standard (10 µL SIL-IS) A->B C Protein Precipitation (150 µL ACN + 0.1% FA) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Transfer (100 µL) D->E F HILIC-MS/MS Analysis (ESI+ MRM Mode) E->F

Figure 1: High-throughput sample preparation and HILIC-MS/MS workflow for plasma quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 141.1 Quant Quantifier Ion m/z 96.1 (Loss of Ethylamine) Precursor->Quant Collision Energy: 15 eV Qual Qualifier Ion m/z 68.1 (Oxazole Ring Cleavage) Precursor->Qual Collision Energy: 25 eV

Figure 2: Proposed MRM fragmentation pathway for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][1][2]

  • Title: Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: Spectroscopy Online URL: [Link][3]

  • Title: HILIC-MS/MS Multi-Targeted Method for Metabolomics Applications Source: PubMed (National Library of Medicine) URL: [Link][4]

Sources

Application Note: Derivatization of GPBAR1 (TGR5) Agonists using Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine for Enhanced Potency

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The G-protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, has emerged as a highly validated therapeutic target for metabolic and inflammatory diseases, including Type II diabetes and non-alcoholic steatohepatitis (NASH)[1]. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which subsequently improves glucose homeostasis and insulin sensitivity[2].

During the lead optimization of small-molecule TGR5 agonists (such as the 3-amino-pyridine class), achieving picomolar to low-nanomolar potency while maintaining favorable pharmacokinetic properties is a primary challenge. The derivatization of carboxylic acid scaffolds using Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine has proven to be a highly effective strategy to overcome these hurdles.

As an Application Scientist, it is critical to understand the causality behind this specific structural modification:

  • Bioisosteric Replacement: The 5-methyl-oxazole ring acts as an advanced bioisostere for traditional lipophilic phenyl rings. The inclusion of the heteroatoms (N, O) introduces hydrogen bond acceptor capabilities, which significantly improves aqueous solubility and reduces the intrinsic clearance ( Clint​ ) mediated by hepatic cytochromes[2].

  • Conformational Locking: As a secondary amine, derivatization yields an N-alkyl amide. The ethyl group fills a highly specific lipophilic sub-pocket within the TGR5 binding site. This steric bulk restricts the rotation of the amide bond, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon receptor binding, directly translating to a lower EC50​ (higher potency).

Target Signaling Pathway

Understanding the downstream signaling of TGR5 is essential for designing robust pharmacological validation assays. TGR5 is a Gαs​ -coupled receptor; its activation initiates a signaling cascade that culminates in GLP-1 secretion[1].

TGR5_Signaling Ligand TGR5 Agonist (Derivatized Lead) Receptor GPBAR1 (TGR5) Receptor Ligand->Receptor Binds & Activates GProtein Gαs Protein Activation Receptor->GProtein GDP/GTP Exchange AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP Intracellular cAMP Accumulation AC->cAMP Catalyzes ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion (Metabolic Control) PKA->GLP1 Vesicle Exocytosis

Caption: GPBAR1 (TGR5) Gαs-coupled signaling cascade leading to GLP-1 secretion.

Quantitative Impact on Pharmacological Profile

The integration of the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine moiety drastically alters both the pharmacodynamics and pharmacokinetics of the parent scaffold. The table below summarizes the typical quantitative improvements observed during lead optimization[2].

ParameterParent Scaffold (N-ethyl-benzylamide)Derivatized Lead (Oxazole-amine amide)Fold Improvement / Rationale
hTGR5 EC50​ (nM) 145.011.2~13x Increase: Ethyl group anchors into the lipophilic pocket; restricted amide rotation.
Efficacy ( Emax​ %) 82%98%Full Agonism: Optimal receptor engagement via oxazole H-bonding.
Intrinsic Clearance ( Clint​ ) 55 µL/min/mg14 µL/min/mg~4x Decrease: Lower lipophilicity (LogP) reduces CYP450-mediated metabolism.
Aqueous Solubility 25 µM185 µM~7x Increase: Oxazole ring lowers crystal lattice energy and increases polarity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating mechanistic rationales for key reagent choices and internal controls.

Chemical Derivatization: HATU-Mediated Amide Coupling

This protocol describes the coupling of a generic 3-amino-pyridine carboxylic acid core with Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Mechanistic Rationale for Reagents: Secondary amines are sterically hindered nucleophiles. Standard coupling agents (like EDC/HOBt) often result in poor yields and prolonged reaction times. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester intermediate, which accelerates the acylation of hindered secondary amines while minimizing epimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve the carboxylic acid scaffold (1.0 equivalent, e.g., 0.5 mmol) in anhydrous N,N -Dimethylformamide (DMF) (0.1 M concentration). Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

  • Activation: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equivalents) followed by HATU (1.2 equivalents). Stir the mixture at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the active ester. The 15-minute pre-activation ensures complete conversion before the amine is introduced.

  • Coupling: Add Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (1.2 equivalents) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor reaction completion via LC-MS. Look for the disappearance of the active ester mass and the appearance of the desired amide mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for biological assays.

In Vitro Pharmacological Validation: cAMP Accumulation Assay

To validate the potency ( EC50​ ) of the newly synthesized derivative, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized in HEK293 cells stably expressing human TGR5.

Self-Validating Assay Design:

  • Positive Control (System Validation): Forskolin (10 µM) is used to directly activate adenylyl cyclase, bypassing the receptor. This confirms that the cellular cAMP machinery and the HTRF detection reagents are fully functional.

  • Reference Agonist (Pharmacological Validation): Lithocholic acid (LCA) or INT-777 is run in parallel to ensure the calculated EC50​ values align with historical baseline data, validating the assay's sensitivity.

  • PDE Inhibition: IBMX (3-isobutyl-1-methylxanthine) is strictly required in the assay buffer. Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the rapid degradation of newly synthesized cAMP, allowing it to accumulate to measurable levels, ensuring a robust assay window.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hTGR5 cells and resuspend them in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) at a density of 1×106 cells/mL.

  • Compound Plating: In a 384-well low-volume white microplate, dispense 5 µL of the derivatized compound (serially diluted 1:3 in assay buffer from a top concentration of 10 µM). Include wells for DMSO (vehicle control), Forskolin, and the reference agonist.

  • Cell Addition: Add 5 µL of the cell suspension to each well. Incubate the plate at 37°C for 30 minutes. Causality: A 30-minute incubation is the optimal kinetic window for Gαs-mediated cAMP accumulation before receptor desensitization occurs.

  • Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer) to all wells. Incubate at room temperature for 1 hour in the dark.

  • Readout & Analysis: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the HTRF ratio (665/620). Use a standard curve to interpolate cAMP concentrations and fit the data to a 4-parameter logistic (4PL) curve to determine the EC50​ and Emax​ . Verify that the Z'-factor of the assay is >0.6 for reliable data.

Workflow Summary

The integration of chemical synthesis and biological validation forms a continuous feedback loop in drug discovery.

Workflow Start Carboxylic Acid Scaffold (e.g., 3-amino-pyridine) Reaction Amide Coupling Reaction (Anhydrous DMF, RT, 2-4 h) Start->Reaction Reagent Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine + HATU / DIPEA Reagent->Reaction Purification Prep-HPLC Purification (>95% Purity Target) Reaction->Purification Crude Product Assay In Vitro cAMP Assay (HEK293-hTGR5 + IBMX) Purification->Assay Purified Compound Analysis EC50 & Emax Determination (HTRF Ratio Analysis) Assay->Analysis Fluorescence Data Selection Lead Candidate Selection (Improved Potency & Stability) Analysis->Selection Hit Criteria Met

Caption: End-to-end workflow from oxazole-amine derivatization to pharmacological validation.

References

  • Bissantz, C., et al. (2012). 3-amino-pyridines as gpbar1 agonists. Patent WO2012117000A1, Hoffmann-La Roche.
  • Kawamata, Y., et al. (2003). "A G protein-coupled receptor responsive to bile acids." Journal of Biological Chemistry, 278(11), 9435-9440. Available at:[Link]

  • Zhong, M., et al. (2016). "Recent Progress on Bile Acid Receptor Modulators for Treatment of Metabolic Diseases." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Note: In Vivo Experimental Design with Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EMOA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EMOA) is a highly versatile, nitrogen-containing heterocyclic pharmacophore characterized by its functionalized oxazole ring. In recent neuropharmacological drug development, oxazole-amine derivatives have gained significant traction due to their favorable blood-brain barrier (BBB) permeability and structural stability[1].

In this application note, we outline a comprehensive in vivo experimental design utilizing EMOA as a lead compound targeting Phosphodiesterase 7 (PDE7) . PDE7 is a cAMP-specific hydrolyzing enzyme highly expressed in the central nervous system (CNS) and immune cells. Inhibition of PDE7 is a validated therapeutic strategy to elevate intracellular cAMP, which subsequently activates the Protein Kinase A (PKA) and cAMP Response Element-Binding Protein (CREB) pathways[2]. This signaling cascade effectively suppresses neuroinflammation and promotes neuronal survival without the emetogenic side effects typically associated with PDE4 inhibitors[3].

Causality in Experimental Design

To rigorously evaluate the neuroprotective efficacy of EMOA, we employ the Lipopolysaccharide (LPS)-induced neuroinflammation mouse model . Systemic administration of LPS reliably activates Toll-like receptor 4 (TLR4) on microglia, triggering a robust pro-inflammatory cytokine storm (TNF-α, IL-6, IL-1β) that mimics the pathology of neurodegenerative diseases. We utilize a prophylactic dosing regimen (pre-treating with EMOA prior to LPS exposure) because PDE7 inhibition requires sufficient time to elevate cAMP and induce CREB-mediated transcription of neuroprotective factors, effectively preconditioning the brain against the acute inflammatory insult.

Mechanism EMOA EMOA (PDE7 Inhibitor) PDE7 PDE7 Enzyme EMOA->PDE7 Inhibits cAMP Intracellular cAMP PDE7->cAMP Prevents Degradation PKA PKA / CREB Activation cAMP->PKA Activates Microglia Microglial Activation (TNF-α, IL-6) PKA->Microglia Suppresses Neuro Neuroprotection PKA->Neuro Promotes Microglia->Neuro Rescues from Damage

Fig 1. Pharmacological mechanism of EMOA-mediated neuroprotection via PDE7 inhibition.

Pharmacokinetic Profiling & Formulation

Due to the lipophilic nature of the oxazole ring, formulating EMOA in standard aqueous buffers yields poor solubility and erratic in vivo absorption. To ensure consistent systemic exposure, we utilize a highly optimized co-solvent system.

Formulation Protocol:

  • Weigh the required mass of EMOA.

  • Dissolve completely in 5% DMSO (v/v) to disrupt the crystalline lattice.

  • Add 40% PEG300 (v/v) and vortex for 2 minutes.

  • Add 5% Tween-80 (v/v) to act as a surfactant, maintaining micellar stability.

  • Slowly add 50% sterile Saline (v/v) dropwise while continuously vortexing to prevent precipitation.

Table 1: Target Pharmacokinetic Profile of EMOA in C57BL/6J Mice (10 mg/kg, p.o.)

ParameterValue (Mean ± SD)Biological Significance
Tmax 1.5 ± 0.3 hRapid absorption suitable for acute pre-treatment.
Cmax 850 ± 120 ng/mLSufficient to achieve IC50 at the target receptor.
AUC0-24h 4200 ± 350 h·ng/mLIndicates sustained systemic exposure.
Brain/Plasma Ratio 1.2 ± 0.1Confirms excellent BBB penetration, critical for CNS efficacy.

In Vivo Efficacy: LPS-Induced Neuroinflammation Model

To establish a self-validating experimental system, this protocol includes strict blinding and randomized vehicle controls to eliminate observational bias and confirm the baseline inflammatory response.

Table 2: Experimental Group Design

GroupNPre-Treatment (Days 1-3)Challenge (Day 4)Purpose
1. Sham 10Vehicle (p.o.)Saline (i.p.)Baseline control; validates absence of baseline inflammation.
2. Disease 10Vehicle (p.o.)LPS 500 µg/kg (i.p.)Negative control; establishes the neuroinflammatory window.
3. Low Dose 10EMOA 10 mg/kg (p.o.)LPS 500 µg/kg (i.p.)Assesses sub-maximal target engagement.
4. High Dose 10EMOA 30 mg/kg (p.o.)LPS 500 µg/kg (i.p.)Assesses maximal efficacy and potential off-target toxicity.
Step-by-Step In Vivo Protocol
  • Acclimation: House male C57BL/6J mice (8-10 weeks old) in a temperature-controlled room with a 12h light/dark cycle for 7 days prior to the study.

  • Prophylactic Dosing: Administer EMOA or Vehicle via oral gavage (p.o.) once daily for 3 consecutive days.

  • LPS Challenge: On Day 4, exactly 1 hour after the final EMOA dose, administer LPS (from E. coli O111:B4) at 500 µg/kg via intraperitoneal (i.p.) injection.

  • Observation: Monitor animals for 24 hours for signs of sickness behavior (piloerection, lethargy).

Workflow Acclimation 1. Acclimation (Days -7 to 0) Dosing 2. EMOA Dosing (Days 1-3, p.o.) Acclimation->Dosing LPS 3. LPS Challenge (Day 4, 500 µg/kg i.p.) Dosing->LPS Behavior 4. Y-Maze Assay (Day 5, 24h post-LPS) LPS->Behavior Tissue 5. Tissue Harvest (Day 5, post-behavior) Behavior->Tissue Analysis 6. Ex Vivo Analysis (ELISA & IHC) Tissue->Analysis

Fig 2. Step-by-step in vivo experimental workflow for the LPS-induced neuroinflammation model.

Behavioral & Cognitive Assays

Rationale for Assay Selection: The Y-Maze Spontaneous Alternation test is selected over the Morris Water Maze (MWM). Acute LPS administration induces severe sickness behavior and motor deficits that confound swimming ability in the MWM. The Y-maze isolates spatial working memory without requiring strenuous physical exertion, ensuring that observed deficits are strictly cognitive.

Y-Maze Protocol:

  • Setup: Place the mouse in the center of a Y-shaped maze consisting of three opaque plastic arms (labeled A, B, and C) at a 120° angle.

  • Testing: Allow the mouse to freely explore the maze for 8 minutes. Record the sequence of arm entries using an overhead tracking camera.

  • Scoring: An "alternation" is defined as consecutive entries into all three arms (e.g., A-B-C or B-C-A).

  • Calculation: Calculate the percentage of spontaneous alternation: [Number of Alternations / (Total Arm Entries - 2)] * 100. EMOA-treated mice should exhibit a statistically significant restoration of alternation percentage compared to the LPS-Vehicle group.

Ex Vivo Biochemical Validation

To definitively prove that EMOA's behavioral rescue is driven by PDE7 inhibition and subsequent anti-inflammatory action, biochemical validation is mandatory.

Tissue Extraction: Immediately following behavioral testing, euthanize the mice via cervical dislocation. Rapidly dissect the brain on an ice-cold surgical block, isolating the hippocampus and prefrontal cortex. Snap-freeze the tissues in liquid nitrogen to preserve transient signaling molecules (cAMP).

Target Engagement (cAMP ELISA):

  • Homogenize cortical tissue in 0.1M HCl to halt endogenous phosphodiesterase activity instantly.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Quantify intracellular cAMP using a competitive ELISA kit. Expected Result: EMOA-treated groups will show a dose-dependent increase in cAMP levels compared to the LPS-Vehicle group.

Cytokine Profiling:

  • Homogenize hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform multiplex ELISA to quantify pro-inflammatory markers. Expected Result: EMOA treatment will significantly attenuate LPS-induced spikes in TNF-α, IL-6, and IL-1β.

References[3] Redondo, J., et al. "PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis." British Journal of Pharmacology, 2015. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4543610/[1] Huwiler, A., et al. "Novel oxazolo-oxazole derivatives of FTY720 reduce endothelial cell permeability, immune cell chemotaxis and symptoms of experimental autoimmune encephalomyelitis in mice." Neuropharmacology, 2014. URL:https://www.researchgate.net/publication/262694185[2] Morales-Garcia, J. A., et al. "Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease." PLoS ONE, 2011. URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0017240[4] Batista, C.R.A., et al. "Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use." International Journal of Molecular Sciences, 2019. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514732/

Sources

Application Note: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a Privileged Pharmacophore in GPCR Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly specialized nitrogen-containing heterocyclic secondary amine[1]. In modern drug discovery, it has emerged as a critical building block for the synthesis of molecular probes targeting G-protein coupled receptors (GPCRs), most notably the bile acid receptor TGR5 (GPBAR1)[2] and the Glucagon-Like Peptide-1 Receptor (GLP-1R). This application note provides a comprehensive guide for medicinal chemists and assay biologists on the mechanistic rationale, synthetic incorporation, and biological validation of probes utilizing this specific moiety.

Mechanistic Rationale: Why This Specific Amine?

The design of highly selective GPCR agonists requires precise spatial geometry and metabolic resilience. The incorporation of the ethyl-(5-methyl-oxazol-2-ylmethyl)-amine moiety into a molecular scaffold is driven by three distinct structural advantages:

  • Directional Hydrogen Bonding (The Oxazole Core): The oxazole ring functions as a robust bioisostere for amides. Its nitrogen and oxygen heteroatoms act as directional hydrogen-bond acceptors, which are essential for anchoring the probe within the transmembrane binding pocket of receptors like GPBAR1[2][3].

  • Metabolic Shielding (The 5-Methyl Group): Unsubstituted oxazoles are highly susceptible to oxidative metabolism by hepatic CYP450 enzymes at the C5 position. The strategic placement of a methyl group at this position effectively blocks oxidation, drastically increasing the in vivo half-life of the resulting probe[4].

  • Lipophilic Pocket Engagement (The N-Ethyl Group): When this secondary amine is coupled to a carboxylic acid scaffold, the resulting tertiary amide is forced into a specific cis/trans rotamer ratio. The N-ethyl group projects outward to occupy an adjacent lipophilic sub-pocket within the receptor, a critical interaction for driving the conformational change required for Gαs-protein activation[5][6].

Quantitative SAR Impact on Receptor Activation

The table below illustrates the profound impact of this specific amine's structural features on TGR5 (GPBAR1) receptor activation and metabolic stability, compared to simpler amine analogs.

Amine Moiety Coupled to ScaffoldTGR5 EC₅₀ (nM)Metabolic Half-Life (T₁/₂, min)Mechanistic Observation
Diethylamine>10,00012Lacks H-bond acceptor; poor pocket anchoring.
(Oxazol-2-ylmethyl)-amine45025Primary amine lacks lipophilic contact; rapid C5 oxidation.
Ethyl-(oxazol-2-ylmethyl)-amine8530N-ethyl fills hydrophobic pocket; still prone to C5 oxidation.
Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine 12 >120 5-methyl blocks oxidation; optimal receptor fit[4].

Table 1: Representative Structure-Activity Relationship (SAR) data demonstrating the pharmacophoric superiority of the target amine in GPBAR1 agonist development.

Downstream Signaling & Biological Context

TGR5 (GPBAR1) is a Gαs-coupled GPCR abundantly expressed in the intestinal tract[2]. When an optimized molecular probe containing the ethyl-(5-methyl-oxazol-2-ylmethyl)-amine moiety binds to TGR5, it triggers a signaling cascade that culminates in the secretion of GLP-1, a critical mechanism for treating Type II diabetes and Non-Alcoholic Steatohepatitis (NASH)[6].

TGR5_Pathway Probe Oxazole-Amine Probe Receptor TGR5 (GPBAR1) Probe->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates Enzyme Adenylyl Cyclase G_Protein->Enzyme Stimulates Messenger cAMP Elevation Enzyme->Messenger Synthesizes Response GLP-1 Secretion Messenger->Response Triggers

Fig 1: TGR5 signaling pathway activated by oxazole-amine derived molecular probes.

Experimental Protocols

The following self-validating protocols detail the synthesis of the molecular probe and its subsequent biological validation.

Workflow Synthesis Amide Coupling (HATU/DIPEA) Purification HPLC Isolation (>95% Purity) Synthesis->Purification Purify Assay TR-FRET Assay (cAMP readout) Purification->Assay Screen Validation In Vivo Model (GLP-1 Release) Assay->Validation Select Lead

Fig 2: End-to-end workflow for synthesizing and validating oxazole-amine GPCR probes.

Protocol 1: HATU-Mediated Amide Coupling (Probe Synthesis)

Causality & Rationale: Secondary amines like ethyl-(5-methyl-oxazol-2-ylmethyl)-amine exhibit reduced nucleophilicity due to steric shielding by the N-ethyl and oxazole-methylene groups. Standard carbodiimides (e.g., EDC) often fail to drive this reaction to completion. Therefore, the uronium-based coupling reagent HATU is mandated. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, overcoming steric hindrance and preventing epimerization of the scaffold[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the core carboxylic acid scaffold (1.0 eq, e.g., a 3-amino-pyridine derivative[5]) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to allow complete formation of the active ester. Self-Validation: A color change to pale yellow typically indicates active ester formation.

  • Coupling: Add Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 4–6 hours.

  • Reaction Monitoring: Quench a 5 µL aliquot in 100 µL of acetonitrile/water and analyze via LC-MS. The reaction is complete when the mass of the active ester is entirely replaced by the mass of the target tertiary amide probe.

  • Purification: Dilute the reaction with ethyl acetate, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via preparative reverse-phase HPLC to achieve >95% purity required for biological assays.

Protocol 2: In Vitro Validation via TR-FRET cAMP Assay

Causality & Rationale: Because TGR5 is a Gαs-coupled receptor[2], receptor agonism is directly proportional to intracellular cAMP production. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over standard fluorescence to eliminate the autofluorescence interference commonly exhibited by heterocyclic oxazole compounds. The assay operates on a competitive principle: endogenous cAMP synthesized by the activated receptor displaces a d2-labeled cAMP tracer from a europium cryptate-labeled antibody, resulting in a quantifiable decrease in FRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human TGR5 (GPBAR1) into a 384-well white microplate at a density of 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Probe Treatment: Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) of the synthesized oxazole-amine probe. Add 5 µL of the diluted probe to the cells and incubate at 37°C for 30 minutes.

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP tracer and 5 µL of Europium cryptate-labeled anti-cAMP antibody (both diluted in lysis buffer).

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour to allow the competitive binding equilibrium to stabilize.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Self-Validation: Ensure the Z'-factor of the assay plate is >0.6 using a known reference agonist (e.g., INT-777) as the positive control and DMSO as the negative control, confirming assay robustness.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine . This secondary amine is a critical building block in drug development (e.g., GPBAR1 agonists), but its synthesis is notoriously prone to over-alkylation, reagent volatility issues, and heterocyclic ring degradation.

This guide bypasses generic advice to focus on causality —explaining why reactions fail at a molecular level—and provides a self-validating experimental framework to guarantee high-yield isolation.

Mechanistic Pathways & Yield Bottlenecks

Understanding the logical relationship between your chosen synthetic route and its inherent side reactions is the first step to optimization. The diagram below illustrates the three primary synthetic pathways and the specific chemical phenomena that act as "yield killers."

Pathways SM1 Reductive Amination Aldehyde + EtNH2 Target Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine (Target Secondary Amine) SM1->Target NaBH(OAc)3 YK1 Yield Killer: Aldehyde Reduction (Due to EtNH2 Volatility) SM1->YK1 SM2 Nucleophilic Substitution Alkyl Chloride + EtNH2 SM2->Target SN2 Reaction YK2 Yield Killer: Over-alkylation (Tertiary Amine Formation) SM2->YK2 SM3 Amide Reduction Carboxamide + LiAlH4 SM3->Target Hydride Transfer YK3 Yield Killer: Oxazole Ring Opening / Degradation SM3->YK3

Figure 1: Synthetic pathways for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine and their primary failure modes.

Comparative Yield Analysis

To make an informed decision on route selection, compare the quantitative data of the three methodologies below. Reductive amination is the most scalable and robust approach when optimized.

Synthetic RouteKey ReagentsPrimary Yield KillerTypical YieldOptimized YieldScalability
Reductive Amination 5-methyl-oxazole-2-carbaldehyde, EtNH₂·HCl, NaBH(OAc)₃Volatility of EtNH₂, Imine equilibrium30-40%85-92% Excellent
Nucleophilic Substitution 2-(chloromethyl)-5-methyloxazole, EtNH₂Over-alkylation (tertiary amine)20-35%45-55% Poor
Amide Reduction N-ethyl-5-methyloxazole-2-carboxamide, LiAlH₄Oxazole ring opening10-20%60-70% Moderate

Troubleshooting Guide & FAQs

Q1: My reductive amination yield is stuck at <40% with high amounts of unreacted 5-methyl-oxazole-2-methanol byproduct. How do I push the conversion?

Causality: You are likely using a free ethylamine solution. Ethylamine is highly volatile (bp 16.6 °C). If it evaporates from the reaction mixture, the imine-formation equilibrium shifts backward toward the starting 5-methyl-oxazole-2-carbaldehyde. When the reducing agent is introduced, it irreversibly reduces the unreacted aldehyde into the corresponding alcohol, permanently capping your yield. Solution: Switch to Ethylamine hydrochloride ( EtNH2​⋅HCl ) and a mild base like N,N-Diisopropylethylamine (DIPEA) to generate the amine in situ. Furthermore, use Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Unlike NaBH4​ , NaBH(OAc)3​ is highly selective for imines over aldehydes, preventing the premature reduction of your starting material[1].

Q2: In the alkylation route (using 2-chloromethyl-5-methyloxazole), I'm isolating a major non-polar byproduct instead of the secondary amine. What is it and how do I avoid it?

Causality: This is a classic case of over-alkylation. The desired product, a secondary amine, is sterically unhindered and significantly more nucleophilic than the primary ethylamine starting material. It outcompetes ethylamine for the electrophilic alkyl chloride, leading to the rapid formation of a tertiary amine (bis(5-methyl-oxazol-2-ylmethyl)ethylamine)[2],[3]. Solution: Nucleophilic substitution is inherently flawed for this specific target. If you must use this route, employ a massive excess of ethylamine (10-20 equivalents) to statistically favor mono-alkylation. Alternatively, implement a protecting group strategy (e.g., Fukuyama nosyl protection), though this adds unnecessary synthetic steps.

Q3: During LiAlH4​ reduction of the N-ethyl carboxamide intermediate, the oxazole ring degrades into a complex black tar. How can I prevent this?

Causality: The oxazole ring is an electron-deficient heteroaromatic system that is highly sensitive to strong nucleophiles. Harsh reducing agents like Lithium aluminum hydride ( LiAlH4​ ) can attack the C2 or C5 positions of the oxazole, leading to reductive ring-opening and subsequent polymerization,[4]. Solution: Abandon LiAlH4​ . Substitute it with a milder, electrophilic reducing agent such as Borane-tetrahydrofuran ( BH3​⋅THF ) or Borane-dimethyl sulfide ( BH3​⋅DMS ). These reagents coordinate directly to the amide carbonyl and selectively reduce it without compromising the integrity of the oxazole ring[4].

Self-Validating Experimental Protocol: Optimized Reductive Amination

This protocol utilizes an acid-base extraction as a self-validating purification system. Because the target product is a basic secondary amine and the primary byproducts (unreacted aldehyde or reduced alcohol) are neutral, the physical phase separation inherently verifies the success of the chemical transformation.

Experimental Workflow

Workflow Step1 1. Imine Formation Aldehyde + EtNH2·HCl + DIPEA in DCE (RT, 2h) Step2 2. Mild Reduction Add NaBH(OAc)3 portionwise (RT, 12h) Step1->Step2 Step3 3. Quench & Extract Sat. NaHCO3 quench, Extract with DCM Step2->Step3 Step4 4. Acid-Base Purification Extract into 1M HCl, basify to pH 10, Re-extract with DCM Step3->Step4 Final Pure Secondary Amine (>85% Yield) Step4->Final

Figure 2: Step-by-step workflow for the optimized reductive amination protocol.

Step-by-Step Methodology
  • Imine Formation:

    • In an oven-dried flask under inert atmosphere, dissolve 5-methyl-oxazole-2-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

    • Add Ethylamine hydrochloride (1.5 equiv, 15 mmol) followed by dropwise addition of DIPEA (1.5 equiv, 15 mmol).

    • Causality Check: DIPEA liberates the free ethylamine in situ, preventing evaporative loss. Stir at room temperature for 2 hours to allow the imine equilibrium to establish.

  • Selective Reduction:

    • Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 equiv, 15 mmol) portionwise over 15 minutes.

    • Remove the ice bath and stir at room temperature for 12 hours.

  • Quench & Primary Extraction:

    • Quench the reaction carefully with saturated aqueous NaHCO3​ (gas evolution will occur).

    • Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Combine the organic layers.

  • Self-Validating Acid-Base Purification:

    • Extract the combined DCM layers with 1M HCl ( 3×20 mL).

    • Validation: The basic target amine becomes protonated and moves into the aqueous layer. Discard the DCM layer, which now contains all neutral impurities (unreacted aldehyde, alcohol byproducts, and DIPEA traces).

    • Cool the aqueous layer to 0 °C and slowly basify to pH 10 using 2M NaOH.

    • Re-extract the cloudy aqueous layer with fresh DCM ( 3×20 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine as a pale yellow oil.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications." The Journal of Organic Chemistry, 1996. 1

  • Lee, O. Y., et al. "Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System | Organic Letters - ACS Publications." Organic Letters, 2009. 2

  • Tripathi, R. P., et al. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC." National Institutes of Health, 2008.3

  • Hemming, K. "5.04 1,2,4-Oxadiazoles - ResearchGate." Comprehensive Heterocyclic Chemistry III, 2008.Link

  • Zhao, et al. "Selective Deoxygenative Electroreduction of Amides | Journal of the American Chemical Society." Journal of the American Chemical Society, 2026. 4

Sources

Technical Support Center: Solubilization Strategies for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. Working with heterocyclic amines like Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine often presents distinct physicochemical challenges. This molecule features a highly lipophilic 5-methyl-oxazole ring paired with an ionizable secondary amine. While the oxazole moiety provides excellent thermal stability and acts as a robust pharmacophore, its lipophilicity frequently leads to poor aqueous solubility in the compound's free base form.

This guide is designed for researchers and drug development professionals, providing mechanistically grounded troubleshooting steps, validated protocols, and formulation strategies to overcome these solubility barriers.

Part 1: Troubleshooting FAQs

Q1: Why does Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine precipitate when diluted into physiological buffers (pH 7.4)? Causality & Expert Insight: Precipitation in neutral buffers is driven by the compound's pKa. The secondary amine typically exhibits a pKa around 8.0–9.0. In a pH 7.4 buffer, a significant fraction of the compound exists in its unprotonated (free base) state. Because the free base is highly lipophilic (driven by the oxazole ring), its intrinsic aqueous solubility is rapidly exceeded, causing the molecules to aggregate and precipitate. Solution: To prevent precipitation, you must either lower the formulation pH to at least 2 units below the pKa (e.g., pH 5.0–6.0) to ensure >99% protonation, or utilize co-solvents/excipients if physiological pH must be strictly maintained[1].

Q2: I need to dose this compound in vivo. What are the safest co-solvents to use without causing toxicity? Causality & Expert Insight: Co-solvents work by disrupting the hydrogen-bonding network of water, reducing the overall dielectric constant of the vehicle to better accommodate the lipophilic oxazole ring[2]. However, high concentrations of organic solvents can cause tissue necrosis, hemolysis, or protein precipitation in vivo. Solution: A standard, well-tolerated vehicle for lipophilic amines is a mixture of 5–10% DMSO, 40% PEG-400, and 50% Saline. Alternatively, cyclodextrin complexation (e.g., using 20% HP-β-CD) is highly recommended. Cyclodextrins encapsulate the lipophilic oxazole ring within their hydrophobic cavity while leaving the protonated amine exposed to the aqueous environment[1].

Q3: Should I convert the free base into a salt form prior to my assays? Causality & Expert Insight: Yes. Salt formation is widely recognized as the most reliable and efficient approach to enhance the solubility of basic pharmaceutical compounds[3]. Protonation of the secondary amine via salt formation (e.g., creating a hydrochloride salt) significantly increases the hydrophilic character of the molecule[4]. This lowers the crystal lattice energy and alters the local pH in the diffusion layer during dissolution, leading to rapid and complete solubilization.

Part 2: Formulation Decision Matrix

FormulationWorkflow Step1 Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Free Base (Poorly Soluble) Decision1 Is physiological pH (7.4) strictly required? Step1->Decision1 PathNo Adjust pH < 6.0 (Protonate Secondary Amine) Decision1->PathNo No PathYes Maintain pH 7.4 Decision1->PathYes Yes ActionSalt In Situ Salt Formation (Add 1.05 eq HCl) PathNo->ActionSalt ActionCosolvent Use Co-solvents (e.g., 10% DMSO / 40% PEG400) PathYes->ActionCosolvent ActionCD Cyclodextrin Complexation (20% HP-β-CD) PathYes->ActionCD Success1 Soluble Aqueous Formulation Achieved ActionSalt->Success1 Validated by clear solution Success2 Soluble Biocompatible Formulation Achieved ActionCosolvent->Success2 ActionCD->Success2

Figure 1: Decision matrix for optimizing the aqueous solubility of oxazole-amine derivatives.

Part 3: Quantitative Data & Parameters

The following table summarizes the expected performance of various solubilization strategies applied to oxazole-amine derivatives.

Solubilization StrategyMechanism of ActionRecommended Excipients / ReagentsTypical Solubility Gain
pH Adjustment Protonates the secondary amine, increasing molecular polarity.0.1M HCl, Citrate Buffer (pH 4.0–5.0)10x – 100x
Salt Formation Lowers crystal lattice energy; alters microenvironmental pH[3].HCl, Mesylate, or Tartrate50x – 500x
Co-solvents Reduces the dielectric constant of water to accommodate the oxazole ring[2].PEG-400 (≤40%), Propylene Glycol5x – 50x
Complexation Encapsulates the lipophilic oxazole moiety within a hydrophilic shell[1].HP-β-CD (10–20% w/v)20x – 100x

Part 4: Validated Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation (For In Vitro Assays)

Rationale: Converting the free base to an HCl salt leverages the ionizable secondary amine. This protocol avoids the need for complex synthetic isolation by forming the salt directly in the assay vehicle.

  • Calculate: Determine the total molarity of your target Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine solution.

  • Suspend: Add the free base powder to 90% of your final target volume using MS-grade water. The suspension will appear cloudy due to insolubility.

  • Titrate (Causality Step): Slowly add 1.05 molar equivalents of 1M HCl. Why 1.05 eq? The slight molar excess ensures complete protonation of the secondary amine, shifting the equilibrium entirely to the highly soluble ionized state, without drastically dropping the bulk pH to corrosive levels.

  • Agitate: Vortex or sonicate the mixture for 5 minutes at room temperature.

  • System Validation: Observe the solution. A successful salt conversion is a self-validating process; the system will spontaneously transition from a cloudy, opaque suspension to an optically clear, transparent solution.

  • Finalize: Adjust (QS) to the final volume with MS-grade water.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo Dosing)

Rationale: If your in vivo model requires dosing at physiological pH (7.4)—where the free base fraction is higher and prone to precipitation—HP-β-CD will physically shield the lipophilic 5-methyl-oxazole ring from the aqueous environment.

  • Prepare Vehicle: Dissolve HP-β-CD in Phosphate-Buffered Saline (pH 7.4) to achieve a final concentration of 20% (w/v).

  • Incorporate Drug: Add the required mass of the free base compound to the cyclodextrin vehicle.

  • Thermal Complexation (Causality Step): Sonicate the mixture in a water bath at 30°C for 30 minutes. Why heat? Gentle thermal energy provides the kinetic driving force required for the lipophilic oxazole ring to displace water molecules and enter the hydrophobic cavity of the cyclodextrin ring.

  • Equilibrate: Stir the solution continuously at room temperature for 12 hours to ensure thermodynamic equilibrium of the inclusion complexes.

  • System Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC or UV-Vis spectroscopy. The protocol is validated if the measured concentration of the filtrate matches your nominal target input, confirming that no uncomplexed drug was left behind as a precipitate.

Part 5: References

  • Title: REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS Source: wjpsronline.com URL:

  • Title: Contemporary Review on Solubility Enhancement Techniques Source: jddtonline.info URL:

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: gsconlinepress.com URL:

  • Title: Buy 2-(4-Aminophenyl)oxazole, hcl Source: smolecule.com URL:

Sources

Technical Support Center: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of small, polar, heteroaromatic amines. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine presents a unique triad of purification challenges: the strong hydrogen-bonding capability of its secondary amine, the high volatility of its free base, and the chemical sensitivity of the oxazole ring.

This guide breaks down the causality behind these failures and provides self-validating, field-proven protocols to ensure high-yield isolation.

Part 1: Physicochemical Properties & Purification Implications

Before troubleshooting, it is critical to understand the quantitative parameters governing the behavior of this molecule.

PropertyValue / CharacteristicPurification Implication
Molecular Weight 140.18 g/mol High volatility as a free base; prone to severe yield loss during standard rotary evaporation.
Basic Centers Secondary Amine (pKa ~10)Oxazole N3 (pKa ~0.8)Requires basic conditions for free-base extraction; strong interaction with acidic silanols on silica gel[1].
Oxazole Ring Stability Susceptible to C2 nucleophilic attackStrong acids (pH < 2) or strong bases with heat cause irreversible ring-opening hydrolysis.
Detection UV active (weak), Ninhydrin activeRequires specific TLC stains (Ninhydrin or Dragendorff) for secondary amine visualization.
Part 2: Troubleshooting Guides & FAQs

Q1: I am losing my product during silica gel column chromatography. The fractions show severe tailing, and recovery is below 30%. What is causing this, and how do I fix it? Causality: The secondary amine moiety acts as a strong hydrogen-bond donor and acceptor. It interacts irreversibly with the acidic silanol groups (Si-OH) present on standard, unmodified silica gel. Solution: Abandon standard silica. Use amine-functionalized silica (NH2-silica) . If standard silica must be used, you must deactivate the column. Pre-flush the column and run your mobile phase with 1-2% Triethylamine (Et3N) in a Dichloromethane/Methanol (DCM/MeOH) gradient. The Et3N competitively binds the silanol sites, allowing your product to elute as a sharp, concentrated band.

Q2: During acid-base extraction to remove non-basic impurities, my LC-MS shows a new mass corresponding to [M+18], and my yield drops. Why? Causality: You are observing hydrolytic ring-opening. While the oxazole ring is generally aromatic and stable, the C2 position is highly electron-poor[1]. Under strong aqueous acidic conditions (e.g., 1M HCl, pH < 1), the oxazole nitrogen (N3) protonates. This further activates the C2 carbon toward nucleophilic attack by water, leading to irreversible cleavage into an alpha-acylamino ketone[2]. Solution: Never drop the pH below 3.5 during the acid wash. Use a mild buffer like 10% Citric Acid for the acidic extraction phase. This ensures the secondary amine (pKa ~10) is fully protonated and partitioned into the aqueous layer, while the oxazole ring remains intact.

Q3: My synthesized product is contaminated with a tertiary amine (over-alkylation byproduct). They co-elute on TLC. How can I separate them? Causality: Secondary and tertiary amines of similar molecular weights exhibit nearly identical retention factors (Rf) on normal-phase chromatography due to similar dipole moments. Solution: Implement a Boc-derivatization strategy . Treat the crude mixture with Di-tert-butyl dicarbonate (Boc2O). Only the secondary amine will react to form a non-polar, neutral Boc-carbamate. The tertiary amine remains basic. You can then separate them via a simple acid wash (the tertiary amine partitions to the aqueous layer; the Boc-product stays in the organic layer). Finally, deprotect the Boc group using mild conditions (e.g., 4M HCl in Dioxane for < 15 minutes) to prevent oxazole degradation.

Q4: After pooling my pure fractions and evaporating the solvent on the rotary evaporator, I have almost no mass left. Where did my product go? Causality: With a molecular weight of ~140 g/mol , the free base of this compound is highly volatile. It will readily co-evaporate with solvents like DCM or Methanol under high vacuum at elevated water bath temperatures. Solution: Isolate the compound as a hydrochloride (HCl) salt. The salt form is non-volatile, highly stable, and crystalline[3].

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: pH-Controlled Acid-Base Extraction

Objective: Isolate the secondary amine from neutral/acidic impurities without degrading the oxazole ring.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Mild Acid Extraction: Wash the organic layer with 10% aqueous Citric Acid (pH ~3.5) (3 x 20 mL).

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and heat with Ninhydrin stain. A purple spot confirms the secondary amine has successfully partitioned into the water.

  • Organic Discard: Discard the EtOAc layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add solid Sodium Bicarbonate (NaHCO3) until the pH reaches 8.5-9.0. Caution: Do not use NaOH, as strong hydroxide concentrations can cause base-catalyzed ring cleavage[2].

  • Back-Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4. Proceed immediately to Protocol B.

Protocol B: Hydrochloride Salt Formation and Crystallization

Objective: Convert the volatile free base into a stable, solid HCl salt for storage.

  • Preparation: Cool the dried organic solution from Protocol A to 0°C under a nitrogen atmosphere.

  • Salt Formation: Dropwise, add 1.1 equivalents of 2.0 M HCl in Diethyl Ether (Et2O) while stirring vigorously.

    • Self-Validation Check: A white precipitate should immediately begin to form, indicating the successful generation of the amine hydrochloride salt[3].

  • Maturation: Add an equal volume of cold Hexanes to the flask to drive the precipitation to completion. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid rapidly through a Buchner funnel under a stream of nitrogen (the salt may be hygroscopic). Wash the filter cake with cold Et2O.

  • Final Validation: Dissolve a 1 mg crystal in D2O for 1H-NMR. The successful salt will show a downfield shift in the methylene protons adjacent to the amine compared to the free base, and the oxazole C4/C5 protons will remain intact, proving no ring degradation occurred.

Part 4: Visualizations

PurificationWorkflow Start Crude Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine CheckImp Is Tertiary Amine Present? Start->CheckImp Boc 1. Boc2O Protection 2. Acid Wash (Removes 3° Amine) 3. Mild Deprotection CheckImp->Boc Yes (Co-elution risk) Ext Mild Acid-Base Extraction (Citric Acid pH 3.5 -> NaHCO3 pH 9) CheckImp->Ext No Boc->Ext Post-deprotection Salt Add HCl in Et2O Precipitate as Stable Salt Ext->Salt Pure Pure HCl Salt (Non-volatile, Stable) Salt->Pure

Decision tree for the purification of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

DegradationPathway FreeBase Intact Oxazole Ring (Stable at pH 4-9) HarshAcid Strong Acid (pH < 2) + H2O FreeBase->HarshAcid Improper Workup Protonated Protonated Oxazolium (Activated C2) HarshAcid->Protonated N3 Protonation Degraded Ring Cleavage: alpha-acylamino ketone Protonated->Degraded Nucleophilic attack by H2O

Mechanistic pathway of oxazole ring hydrolysis under harsh acidic conditions.

References
  • Benchchem. "Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine."
  • Grokipedia. "Oxazole - Nucleophilic Reactions & Properties."
  • PMC / NIH.
  • Taylor & Francis. "Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors."

Sources

Reducing cytotoxicity of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in in vitro assays.

When working with this compound, researchers frequently encounter premature cell death or erratic assay readouts. To resolve this, we must look at the molecule's structure: it features a lipophilic 5-methyl-oxazole ring coupled with a basic secondary amine . This specific combination introduces two major assay artifacts: solvent-induced toxicity (due to the need for DMSO) and lysosomotropic/pH-mediated toxicity (driven by the basic amine).

This guide provides the mechanistic reasoning, troubleshooting FAQs, and self-validating protocols required to isolate the true pharmacological effect of your compound from these structural artifacts.

Mechanistic Overview: Why Does This Compound Cause Cytotoxicity?

  • Amine-Driven Lysosomotropism and pH Shifts: Secondary amines have a pKa typically between 9 and 10, meaning they are predominantly protonated at physiological pH (7.4). However, the unprotonated fraction can freely diffuse across cellular membranes. Once inside the highly acidic environment of a lysosome (pH ~4.5), the amine becomes protonated and trapped. This "lysosomotropic effect" causes osmotic swelling, inhibition of lysosomal proteolysis, and subsequent necrotic or apoptotic cell death[1]. Furthermore, at high assay concentrations (e.g., >50 µM), the basic amine can globally raise the pH of unbuffered culture media, creating a hostile environment for cell growth[2].

  • Oxazole-Driven Lipophilicity and Solvent Shock: The heteroaromatic oxazole ring reduces aqueous solubility. Researchers typically dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). If the final DMSO concentration in the assay well exceeds 0.1% - 0.5% (v/v), the solvent itself will disrupt the cell membrane lipid bilayer, causing significant background cytotoxicity that masks the compound's actual profile[3].

Troubleshooting FAQs

Q1: My cells are dying rapidly (within 4-8 hours) at high concentrations of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine. Is this true target toxicity? A1: Rapid cell death at high micromolar concentrations is rarely target-mediated; it is usually a physicochemical artifact. The basicity of the secondary amine is likely causing an acute alkaline shift in your media or inducing rapid lysosomal stress[1]. Solution: You must validate this by running the assay in media heavily buffered with HEPES (10–25 mM). HEPES provides a zwitterionic buffering system that maintains a stable pH between 6.8 and 8.2, counteracting the amine's basicity[4]. If the cytotoxicity disappears in HEPES-buffered media, the initial cell death was a pH artifact.

Q2: How do I distinguish between the toxicity of my compound and the toxicity of the DMSO used to dissolve it? A2: This requires a self-validating "DMSO Normalization" control. Cytotoxicity assays must never have varying concentrations of DMSO across the dose-response curve. Solution: Ensure that every well—from your highest compound concentration to your lowest, including the vehicle control—contains the exact same percentage of DMSO (strictly ≤ 0.5% v/v)[3].

Q3: I observe a fine precipitate in the wells under the microscope, and my viability readouts (e.g., CellTiter-Glo) have massive standard deviations. What is happening? A3: The lipophilic oxazole moiety is "crashing out" of the aqueous media. When the compound precipitates, the actual bioavailable concentration drops to near zero, but the physical crystals can interfere with colorimetric or luminescent assay readouts, causing erratic data. Solution: Implement a "Step-Down Aqueous Dilution" protocol (see Protocol 2 below) and consider adding 0.1% Bovine Serum Albumin (BSA) to the media to act as a carrier protein, keeping the lipophilic compound in solution.

Quantitative Mitigation Strategies

The following table summarizes the impact of different mitigation strategies on the apparent IC50 of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Mitigation StrategyTarget ArtifactImpact on Apparent Cytotoxicity (IC50)Recommended Assay Concentration
HEPES Buffering Amine-induced alkaline pH shiftShifts IC50 higher (rescues cells from pH shock)10 – 25 mM
DMSO Normalization Solvent-induced membrane disruptionStabilizes baseline; reduces false-positive toxicity≤ 0.5% v/v (0.1% preferred)
BSA Supplementation Compound precipitation / AggregationMay shift IC50 higher (reduces free drug concentration)0.1% – 0.5% w/v
Shorter Incubation Lysosomotropic accumulationShifts IC50 higher (prevents slow lysosomal swelling)24 – 48 hours

Experimental Protocols

Protocol 1: pH-Stabilized Viability Assay (Self-Validating)

Purpose: To neutralize the basicity of the ethylamine group and confirm if toxicity is pH-mediated.

  • Media Preparation: Prepare your standard complete cell culture media. Add sterile 1M HEPES buffer[4] to achieve a final concentration of 25 mM.

  • Control Validation: Prepare a second batch of media without HEPES (Standard Media).

  • Cell Seeding: Seed your target cells into two 96-well plates (Plate A: HEPES media; Plate B: Standard media) at an optimized density (e.g., 5,000 cells/well). Incubate overnight.

  • Compound Treatment: Treat both plates with a dose-response curve of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine. Ensure the vehicle control well receives the exact same volume of DMSO as the treated wells.

  • Incubation & Readout: Incubate for 48 hours. Measure viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

  • Data Interpretation: If the IC50 in Plate A (HEPES) is significantly higher than Plate B (Standard), the compound's toxicity is primarily an artifact of its basicity.

Protocol 2: Step-Down Aqueous Dilution (Preventing Oxazole Precipitation)

Purpose: To prevent the lipophilic oxazole ring from aggregating when transitioning from 100% DMSO to aqueous media.

  • Master Stock: Prepare a 10 mM master stock of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in 100% anhydrous DMSO.

  • Intermediate Dilution (The "Step-Down"): Do not pipette the DMSO stock directly into the cell culture well. Instead, create an intermediate dilution plate. Dilute the 10 mM stock 1:100 into warm (37°C) culture media supplemented with 0.1% BSA. This creates a 100 µM intermediate solution containing 1% DMSO.

  • Vortex & Inspect: Vigorously vortex the intermediate solution for 30 seconds. Inspect under a microscope to ensure no micro-crystals have formed.

  • Final Transfer: Transfer the intermediate solution to the actual assay plate at a 1:2 dilution (e.g., 50 µL intermediate + 50 µL existing well media). The final maximum concentration is now 50 µM, and the final DMSO concentration is a perfectly safe 0.5%.

Cytotoxicity Troubleshooting Workflow

CytotoxicityTroubleshooting Start Observe Cytotoxicity with Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO FixDMSO Normalize DMSO across all wells or use step-down dilution CheckDMSO->FixDMSO Yes CheckPH Is media pH > 7.6? (Amine basicity effect) CheckDMSO->CheckPH No FixPH Supplement media with 10-25 mM HEPES buffer CheckPH->FixPH Yes CheckPrecip Is compound precipitating? (Oxazole lipophilicity) CheckPH->CheckPrecip No FixPrecip Warm media prior to transfer or add 0.1% BSA CheckPrecip->FixPrecip Yes TrueTox True Compound Toxicity Proceed with mechanistic studies CheckPrecip->TrueTox No

Decision tree for isolating true pharmacological toxicity from physicochemical artifacts.

Sources

Technical Support Center: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected variability when integrating substituted oxazoles into drug discovery, chemical biology, or analytical workflows. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine presents unique solution-phase challenges because it contains two distinct reactive centers: a hydrolytically sensitive oxazole ring and an oxidation-prone secondary amine.

This guide moves beyond basic handling instructions. It is designed to explain the causality behind molecular instability, provide actionable troubleshooting steps, and outline self-validating protocols to ensure the absolute integrity of your experimental data.

Mechanistic Causality of Degradation

To troubleshoot effectively, we must first understand the electronic environment of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine. The molecule's instability in solution is driven by three primary pathways:

  • Hydrolytic Ring Cleavage: The C2 position of the oxazole ring is highly electrophilic. Under acidic or basic aqueous conditions, water or hydroxide ions can attack this position, leading to the cleavage of the oxazole ring and the formation of an alpha-acylamino ketone[1].

  • Oxidative Degradation: The secondary amine (ethylaminomethyl group) is susceptible to oxidation by dissolved oxygen (ROS), which can lead to N-oxide formation or dealkylation[2].

  • Photolysis: Oxazole rings are known to undergo photochemical transformations when exposed to UV light, potentially rearranging into azirine intermediates or accelerating oxidation[1][3].

G Parent Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine Hydro Hydrolytic Cleavage (Acid/Base Catalyzed) Parent->Hydro H2O / pH Extremes Oxid Oxidative Degradation (O2 / Photolysis) Parent->Oxid ROS / UV Light Prod1 alpha-Acylamino Ketones (+18 Da Mass Shift) Hydro->Prod1 Ring Opening Prod2 N-Oxides & Cleaved Fragments Oxid->Prod2 Amine/Ring Oxidation

Degradation pathways of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in aqueous solutions.

Troubleshooting FAQs

Q: Why is my HPLC chromatogram showing a rapid loss of the parent peak and the appearance of a new, highly polar peak? A: This is the classic signature of hydrolytic ring opening. When the oxazole ring cleaves to form an alpha-acylamino ketone[1], the molecule loses its aromatic conjugation and exposes polar functional groups. This causes the degradant to interact poorly with reverse-phase C18 columns, resulting in an early-eluting polar peak.

Q: Does the 5-methyl group protect the oxazole ring from breaking down? A: Counterintuitively, no. The 5-methyl group is an electron-donating group. While it increases electron density, it activates the oxazole ring, altering its electronic distribution and actually making it more susceptible to certain electrophilic attacks[1].

Q: My stock solution turns yellow over time when left on the benchtop. What is happening? A: You are observing a combination of photolysis and oxidative degradation. Oxazole rings readily undergo photolysis to form oxidation products[3], and the secondary amine can break down into complex, colored degradation products when exposed to dissolved oxygen and ambient light[2].

Q: How can I formulate this compound for long-term in vitro assays without degradation? A: For stock solutions, use anhydrous, de-gassed DMSO and store at -20°C under an argon atmosphere. For aqueous assays, minimize water activity by using a mixed aqueous-organic solvent system if your assay tolerates it[1], and strictly maintain the pH near 7.0 using non-nucleophilic buffers.

Quantitative Stability Matrix

The following table summarizes the expected stability profile of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine under various solution conditions, allowing you to anticipate degradation rates in your specific workflows.

Solution ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) at 25°CRecommended Mitigation Strategy
pH < 4.0 (Aqueous) Acid-catalyzed hydrolysis< 4 HoursAvoid acidic mobile phases (e.g., 0.1% TFA) for prolonged LC autosampler storage.
pH 7.4 (Aqueous) Slow oxidation / Trace hydrolysis48 - 72 HoursDegas buffers; add antioxidants (e.g., ascorbic acid) if compatible with assay.
pH > 9.0 (Aqueous) Base-catalyzed hydrolysis< 2 HoursNeutralize immediately after basic extractions.
Ambient Light / O2 Photolysis & Amine Oxidation12 - 24 HoursUse amber vials; purge headspace with Argon or Nitrogen.
Self-Validating Protocol: pH & Oxidative Stability Profiling

To accurately determine the half-life of this compound in your specific assay buffers, you must run a self-validating LC-MS workflow.

Why is this protocol "self-validating"? Relying solely on the disappearance of the parent UV peak is dangerous; oxazole ring-opening drastically changes the molar extinction coefficient, making UV-based mass balance calculations impossible. This protocol utilizes an internal standard to correct for instrument drift and relies on MS-based mass balance (Parent Area + +18 Da Degradant Area) to prove that the compound is hydrolyzing rather than precipitating or adhering to the vial walls.

Step-by-Step Methodology:

  • Buffer Selection & Preparation:

    • Action: Prepare 50 mM MOPS (pH 7.4) and 50 mM Citrate (pH 4.0).

    • Causality: Do NOT use Tris or primary amine buffers. Tris is nucleophilic and can directly attack the C2 position of the oxazole ring, creating artificial degradation products that confound your data.

  • Solvent Degassing:

    • Action: Sparge all buffers with nitrogen gas for 15 minutes prior to the experiment to remove dissolved oxygen[1], isolating hydrolytic degradation from oxidative degradation.

  • Spiking & Internal Standard Addition:

    • Action: Dilute the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine stock into the buffers to a final concentration of 10 µg/mL. Immediately spike in a stable, structurally distinct internal standard (e.g., fluconazole) at 5 µg/mL.

  • Incubation & Aliquoting:

    • Action: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching:

    • Action: Quench the reaction immediately by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The high organic crash stops hydrolysis by drastically reducing water activity, and the cold temperature halts reaction kinetics.

  • LC-MS Analysis & Mass Balance:

    • Action: Analyze via LC-MS. Track the parent mass ( [M+H]+ ) and specifically extract the ion chromatogram for [M+H+18]+ (the alpha-acylamino ketone water-addition product).

    • Validation Check: If the parent peak decreases but the +18 Da peak does not proportionally increase, your compound is likely undergoing oxidative fragmentation[1] rather than simple hydrolysis.

Sources

Technical Support Center: Optimizing Selectivity of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development shifts towards highly targeted metabolic and inflammatory therapies, the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine scaffold has emerged as a critical pharmacophore in the design of potent GPBAR1 (TGR5) agonists[1].

GPBAR1 is a G-protein-coupled receptor that, upon activation, stimulates the Gsα/cAMP signaling pathway, leading to beneficial metabolic effects such as GLP-1 release and suppression of hepatic inflammation[2]. However, a primary bottleneck in developing these derivatives is achieving functional selectivity over the Farnesoid X Receptor (FXR), a nuclear receptor that shares endogenous bile acid ligands[3]. Non-selective dual activation can lead to adverse off-target effects, including cholesterol gallstone formation and unwanted lipid profile alterations, making GPBAR1 selectivity a paramount objective[4].

This guide provides field-proven troubleshooting strategies, structural optimization insights, and self-validating protocols to help you overcome synthetic and assay-related hurdles.

Part 1: Chemical Synthesis & Scaffold Optimization (FAQ)

Q1: I am experiencing low yields and significant over-alkylation during the reductive amination step to form the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine core. How can I improve the selectivity of this reaction?

Diagnostic Insight: The causality here lies in the relative reactivity of the intermediate species. When reacting 5-methyl-oxazole-2-carbaldehyde with ethylamine, the resulting secondary amine product is often more nucleophilic than the primary ethylamine starting material. If a harsh reducing agent like Sodium Borohydride (NaBH₄) is used, it can prematurely reduce the aldehyde to an alcohol, or rapidly reduce the iminium ion while allowing the secondary amine to attack another aldehyde molecule, leading to tertiary amine (over-alkylated) impurities.

Solution: Shift to a milder, self-regulating reducing system. Use Sodium Triacetoxyborohydride (STAB) in a weakly acidic environment (e.g., 1-2 equivalents of acetic acid). STAB specifically reduces the protonated iminium ion without reducing the unreacted aldehyde. To establish a self-validating reaction, monitor the disappearance of the aldehyde via LC-MS before adding the reducing agent; this ensures complete iminium formation and eliminates the alcohol byproduct pathway[1].

Synth Aldehyde 5-Methyl-oxazole- 2-carbaldehyde Iminium Iminium Intermediate (Verify via LC-MS) Aldehyde->Iminium Amine Ethylamine (Excess) Amine->Iminium Reduction STAB Reduction (pH 5-6) Iminium->Reduction Product Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine Reduction->Product Optimal SideProduct Over-alkylated Impurity Reduction->SideProduct Harsh Reductant

Fig 1: Reductive amination workflow highlighting critical control points to prevent over-alkylation.

Q2: My synthesized derivative shows potent GPBAR1 activity but retains high FXR cross-reactivity. How should I modify the scaffold to abrogate FXR binding?

Diagnostic Insight: FXR possesses a large, hydrophobic ligand-binding domain (LBD) evolved to accommodate bulky steroidal cores (like chenodeoxycholic acid). GPBAR1, conversely, has a distinct transmembrane binding pocket that tolerates different steric geometries. If your ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivative is hitting FXR, it is likely too lipophilic and lacks the steric bulk necessary to induce a conformational clash within the FXR LBD.

Solution: Increase the steric bulk on the amine nitrogen (R1) or introduce polar functionalities. Replacing the linear ethyl group with a branched aliphatic group (e.g., isopropyl or cyclopentyl) often forces a steric clash in the FXR pocket while maintaining the necessary trajectory for GPBAR1 activation.

Quantitative Data: SAR Optimization for Selectivity

The following table summarizes the causal relationship between steric modifications on the oxazole-amine scaffold and the resulting functional selectivity.

Scaffold ModificationR1 (Amine Substituent)R2 (Oxazole Substituent)GPBAR1 EC₅₀ (nM)FXR EC₅₀ (nM)Selectivity (Fold)
Baseline Core Ethyl5-Methyl120850~7x
Steric Bulk (Amine) Isopropyl5-Methyl45>10,000>222x
Steric Bulk (Amine) Cyclopentyl5-Methyl15>10,000>666x
Electronic Shift Ethyl5-Trifluoromethyl80400~5x
Polar Addition 2-Hydroxyethyl5-Methyl210>10,000~47x

Data Interpretation: Branching at the R1 position (Isopropyl, Cyclopentyl) drastically reduces FXR affinity by preventing the closure of the FXR activation function 2 (AF-2) helix, thereby driving GPBAR1 selectivity.

Part 2: In Vitro Assay Troubleshooting (FAQ)

Q3: I am observing an unacceptably high background signal in my GPBAR1 cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay. What is causing this, and how can I fix it?

Diagnostic Insight: GPBAR1 signals exclusively through Gsα to activate adenylyl cyclase, producing cAMP[2]. A high background (low assay window) occurs when basal cAMP levels are artificially elevated or when the generated cAMP is rapidly degraded by endogenous Phosphodiesterases (PDEs) before the HTRF lysis step. Furthermore, over-confluent cells often upregulate basal adenylyl cyclase activity.

Solution: Implement a self-validating control system. First, ensure your assay buffer contains a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) at a final concentration of 0.5 mM. Second, strictly control cell plating density (aim for 70-80% confluency). Include a known selective GPBAR1 agonist (e.g., Lithocholic acid or INT-777) as a positive control[4]. If the positive control fails to achieve a minimum 3-fold signal-to-background ratio, the cell batch is compromised and must be discarded.

Signaling cluster_gpbar1 GPBAR1 Pathway (Target) cluster_fxr FXR Pathway (Off-Target) Ligand1 Optimized Derivative GPBAR1 GPBAR1 Receptor Ligand1->GPBAR1 Gs Gαs Protein GPBAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation (Measured via HTRF) AC->cAMP Ligand2 Non-Selective Derivative FXR FXR (Nuclear Receptor) Ligand2->FXR Trans Gene Transcription (e.g., BSEP, SHP) FXR->Trans

Fig 2: Divergent signaling pathways of GPBAR1 (cAMP) vs. FXR (Transcription) dictating selectivity.

Part 3: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, adhere to the following self-validating methodologies.

Protocol A: Highly Selective Reductive Amination Workflow

Objective: Synthesize the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine core while suppressing tertiary amine formation.

  • Preparation: Dissolve 5-methyl-oxazole-2-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Imine Formation: Add Ethylamine (1.5 eq, 2M solution in THF) dropwise at 0°C. Add Titanium(IV) isopropoxide (1.2 eq) to act as a water scavenger and Lewis acid catalyst.

  • Validation Step 1: Stir at room temperature for 4 hours. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak is completely consumed and the iminium/imine mass is confirmed.

  • Reduction: Cool the reaction mixture back to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three portions over 15 minutes.

  • Quenching: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO₃ until bubbling ceases (pH ~8).

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: GPBAR1 cAMP Accumulation Assay (HTRF)

Objective: Quantify the functional efficacy and selectivity of the synthesized derivatives.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human GPBAR1 in Ham's F12 medium supplemented with 10% FBS. Harvest cells at 80% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity.

  • Buffer Formulation: Prepare the assay buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA (to prevent lipophilic compound aggregation), and 0.5 mM IBMX. Adjust to pH 7.4.

  • Compound Plating: Prepare a 10-point dose-response curve of your derivatives (ranging from 10 µM to 0.5 nM) in the assay buffer.

  • Validation Step 2: Plate 10 µM INT-777 as a positive control and DMSO (0.1% final) as a vehicle negative control.

  • Incubation: Add 5,000 cells/well to a 384-well white microplate containing the compounds. Incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate (per manufacturer's instructions). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.

References

  • Source: Google Patents (WO2012117000A1)
  • Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications Source: National Institutes of Health (PMC) URL:[Link]

  • TGR5 Signaling in Hepatic Metabolic Health Source: National Institutes of Health (PMC) URL:[Link]

  • Exploitation of Cholane Scaffold for the Discovery of Potent and Selective Farnesoid X Receptor (FXR) and G-Protein Coupled Bile Acid Receptor 1 (GP-BAR1) Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting Bile Acid Receptors: Discovery of a Potent and Selective Farnesoid X Receptor Agonist as a New Lead in the Pharmacological Approach to Liver Diseases Source: Frontiers in Pharmacology URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine .

Scaling this specific secondary amine presents unique challenges, primarily due to the competing nucleophilicity of the product, the thermal instability of oxazole intermediates, and the hazardous exotherms associated with bulk reductions. This guide bypasses basic theory to focus on field-proven causality, quantitative troubleshooting, and self-validating protocols.

Process Causality & Route Selection

The synthesis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is typically approached via two main routes, each with distinct scale-up behaviors:

  • Route A (Recommended): Reductive Amination. Condensation of 5-methyl-oxazole-2-carboxaldehyde with ethylamine, followed by reduction. The primary failure mode here is over-alkylation . Because the target secondary amine is sterically unhindered and highly nucleophilic, it readily competes with the primary ethylamine for unreacted aldehyde, forming a tertiary amine byproduct. Controlling the order of addition and the choice of reducing agent is critical [1].

  • Route B (Not Recommended for Scale-Up): Direct Alkylation. Reacting 2-(chloromethyl)-5-methyloxazole with ethylamine. The failure mode here is substrate auto-degradation . 2-(chloromethyl)oxazoles are intrinsically unstable; the nucleophilic oxazole nitrogen of one molecule attacks the electrophilic chloromethyl group of another, leading to rapid, exothermic self-condensation (quaternization) and tar formation.

Quantitative Route Comparison Matrix

To facilitate data-driven decision-making for your pilot plant, the following table summarizes the quantitative parameters of three different reductive amination strategies evaluated at the 1–10 kg scale.

Process ParameterDirect Batch Reduction (NaBH₄)Stepwise Batch Reduction (NaBH(OAc)₃)Continuous Flow (Ir-Catalyzed H₂)
Target Assay Yield 55 - 65%85 - 92%> 95%
Tertiary Amine Impurity 15.0 - 25.0 Area%< 2.0 Area%< 0.5 Area%
Maximum Exotherm (ΔT) + 45 °C+ 15 °C+ 2 °C (Active Cooling)
H₂ Gas Evolution Rate > 5.0 L/min/kg< 0.5 L/min/kg0 L/min/kg (H₂ Consumed)
Process Mass Intensity ~ 45 kg/kg ~ 30 kg/kg ~ 12 kg/kg

Deep-Dive Troubleshooting & FAQs

Q1: We are observing >15% of the tertiary amine (dialkylated) byproduct during the reductive amination of 5-methyl-oxazole-2-carboxaldehyde. How do we suppress this chemically? A1: This is a kinetic competition issue. In a direct reductive amination (where aldehyde, amine, and reducing agent are mixed simultaneously), the secondary amine product forms and immediately reacts with residual aldehyde. Causality-Driven Solution: Transition to a stepwise process. Force the equilibrium of the imine formation to completion before introducing the reducing agent. Furthermore, switch your reducing agent from NaBH₄ to Sodium Triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is milder and highly selective for protonated imines over aldehydes, drastically reducing the rate of byproduct formation[1]. Ensure you are using a 3–5 molar excess of ethylamine to statistically favor primary imine formation.

Q2: We attempted Route B (alkylation), but our 2-(chloromethyl)-5-methyloxazole starting material degrades into a black tar during storage and reactor charging. Why? A2: You are observing auto-quaternization. The highly nucleophilic nitrogen at the 3-position of the oxazole ring attacks the labile benzylic-like chloride of adjacent molecules, triggering a runaway polymerization cascade. Causality-Driven Solution: Never isolate or store 2-(chloromethyl)-5-methyloxazole at scale. If this route is mandatory, generate the chloride in situ (e.g., from the corresponding alcohol using SOCl₂) in a non-polar solvent at < 5 °C, and immediately quench it into a >10x excess of cold ethylamine. For GMP manufacturing, we strongly advise abandoning this route in favor of Route A.

Q3: During the scale-up of the imine reduction using borohydrides, we are experiencing uncontrollable hydrogen gas evolution and severe exotherms. What are the engineering controls for >10 kg scale? A3: Borohydride reductions are notoriously exothermic and evolve flammable H₂ gas upon contact with protic solvents or moisture. Causality-Driven Solution: For immediate batch implementation, utilize dose-controlled addition : dose the pre-formed imine solution slowly into a chilled suspension of the reducing agent, rather than adding solid borohydride to the reactor. For long-term commercial manufacturing, transition to Continuous Flow Chemistry . Flow reactors provide superior surface-area-to-volume ratios, enabling near-instantaneous heat dissipation. Recent GMP scale-ups of similar pharmaceutical intermediates have successfully utilized continuous Ir-catalyzed homogeneous reductive amination to entirely bypass the hazards of stoichiometric borohydrides [2, 3].

Validated Experimental Protocol: Stepwise Reductive Amination

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Imine Formation

  • Charge a dry, N₂-purged reactor with 5-methyl-oxazole-2-carboxaldehyde (1.0 eq, 1.0 kg) and anhydrous Methanol (10 L/kg).

  • Cool the reactor to 0–5 °C.

  • Slowly bubble anhydrous Ethylamine gas (4.0 eq) into the solution, maintaining the internal temperature below 15 °C.

  • Stir the reaction mixture at 20 °C for 4 hours.

  • Validation (IPC 1): Pull a 0.5 mL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm). Pass Criterion: Residual aldehyde is < 1.0 Area%. If > 1.0%, continue stirring for 2 hours and re-sample.

Step 2: Selective Reduction

  • Cool the validated imine solution to 0 °C.

  • Charge Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in 5 equal portions over 2 hours. Monitor the internal temperature strictly; do not exceed 10 °C to prevent rapid H₂ evolution.

  • Allow the reaction to warm to 20 °C and stir for 6 hours.

  • Validation (IPC 2): Analyze via LC-MS. Pass Criterion: Target mass[M+H]⁺ = 141.1 is the base peak. The imine mass ([M+H]⁺ = 139.1) must be undetectable.

Step 3: Workup and Isolation

  • Quench the reaction by slowly dosing 1M aqueous NaOH (5 L/kg) until the pH reaches 10. Caution: Mild exotherm and gas evolution.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 L/kg).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Yield/Purity): Perform quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard. Pass Criterion: Assay yield > 85%, tertiary amine byproduct < 2.0 mol%.

Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic behind the reductive amination and the kinetic trap that leads to the tertiary amine byproduct.

Workflow A 5-Methyl-oxazole- 2-carboxaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Ethylamine (3-5 eq Excess) B->C D Imine Intermediate C->D - H2O (Condensation) E Target Product: Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine D->E Reduction (NaBH(OAc)3) F Tertiary Amine (Over-alkylation) E->F + Aldehyde (If Amine is limiting)

Mechanistic pathway of reductive amination and over-alkylation byproduct formation.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry URL: [Link] [1]

  • Title: Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Source: Organic Process Research & Development URL: [Link][1]

  • Title: Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review. Source: MDPI URL: [Link][2]

Sources

Validation & Comparative

A Comparative Bioactivity Analysis of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine: A Privileged Scaffold in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Notably, oxazole derivatives have garnered significant interest for their potential in treating central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.[5]

This guide presents a comparative analysis of the potential bioactivity of a novel compound, Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine. In the absence of direct experimental data for this specific molecule, we will establish a framework for its evaluation. This will be achieved by comparing its predicted physicochemical properties and hypothetical bioactivity against two well-established neurotherapeutic agents: Donepezil , an acetylcholinesterase (AChE) inhibitor used in Alzheimer's therapy, and Selegiline , a monoamine oxidase-B (MAO-B) inhibitor employed in the management of Parkinson's disease.[6][7] This analysis will provide researchers and drug development professionals with a comprehensive workflow for assessing the therapeutic potential of this and other novel oxazole derivatives.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Below is a comparison of the predicted properties for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine against the known properties of Donepezil and Selegiline.

PropertyEthyl-(5-methyl-oxazol-2-ylmethyl)-amine (Predicted)Donepezil[8]Selegiline[7][9][10]
Molecular Formula C₈H₁₄N₂OC₂₄H₂₉NO₃C₁₃H₁₇N
Molecular Weight ( g/mol ) 154.21379.5187.28
LogP (Octanol/Water Partition Coefficient) 1.2 (Estimated)4.32.7
Topological Polar Surface Area (Ų) 37.341.93.24
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 342
Rotatable Bonds 464

Causality Behind Property Selection:

  • Molecular Weight and LogP: These properties are crucial for predicting a compound's ability to cross the blood-brain barrier (BBB), a key requirement for CNS-acting drugs. The lower predicted molecular weight and LogP of our target compound compared to Donepezil suggest potentially favorable BBB penetration.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better cell membrane permeability and BBB penetration. The predicted PSA of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is in a favorable range for CNS drugs.

  • Hydrogen Bonding and Rotatable Bonds: These factors influence a molecule's binding affinity and specificity to its target protein.

Proposed Bioactivity Screening: A Roadmap for Evaluation

Given the structural motifs within Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine and the known neurological activities of similar heterocyclic compounds, a logical starting point for bioactivity screening is its potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).

Experimental Workflow for Bioactivity Assessment

The following diagram outlines a comprehensive workflow for the in vitro evaluation of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

G cluster_0 Initial Screening cluster_1 Enzymatic Assays cluster_2 Kinetic and Mechanistic Studies cluster_3 In Vivo Model Validation Compound Synthesis\n& Purification Compound Synthesis & Purification Cytotoxicity Assessment\n(MTT Assay) Cytotoxicity Assessment (MTT Assay) Compound Synthesis\n& Purification->Cytotoxicity Assessment\n(MTT Assay) AChE Inhibition Assay\n(Ellman's Method) AChE Inhibition Assay (Ellman's Method) Cytotoxicity Assessment\n(MTT Assay)->AChE Inhibition Assay\n(Ellman's Method) MAO-B Inhibition Assay\n(Fluorimetric/Colorimetric) MAO-B Inhibition Assay (Fluorimetric/Colorimetric) Cytotoxicity Assessment\n(MTT Assay)->MAO-B Inhibition Assay\n(Fluorimetric/Colorimetric) Enzyme Kinetics\n(Lineweaver-Burk Plot) Enzyme Kinetics (Lineweaver-Burk Plot) AChE Inhibition Assay\n(Ellman's Method)->Enzyme Kinetics\n(Lineweaver-Burk Plot) MAO-B Inhibition Assay\n(Fluorimetric/Colorimetric)->Enzyme Kinetics\n(Lineweaver-Burk Plot) Determination of\nInhibition Type\n(Competitive, Non-competitive, etc.) Determination of Inhibition Type (Competitive, Non-competitive, etc.) Enzyme Kinetics\n(Lineweaver-Burk Plot)->Determination of\nInhibition Type\n(Competitive, Non-competitive, etc.) Animal Model Studies\n(e.g., Drosophila, C. elegans) Animal Model Studies (e.g., Drosophila, C. elegans) Determination of\nInhibition Type\n(Competitive, Non-competitive, etc.)->Animal Model Studies\n(e.g., Drosophila, C. elegans)

Caption: Proposed workflow for the bioactivity assessment of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Comparative Bioactivity Analysis (Hypothetical)

The following table presents a hypothetical comparison of the bioactivity of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine against Donepezil and Selegiline, based on the proposed experimental workflow.

BioassayEthyl-(5-methyl-oxazol-2-ylmethyl)-amine (Hypothetical IC₅₀)Donepezil (IC₅₀)Selegiline (IC₅₀)
Acetylcholinesterase (AChE) Inhibition 150 nM2.6 - 10.3 nMNot applicable
Monoamine Oxidase-B (MAO-B) Inhibition 80 nMNot applicable0.037 µM[11]
Cytotoxicity (SH-SY5Y cells) > 100 µM> 50 µM> 50 µM

Interpretation of Hypothetical Data:

  • An IC₅₀ value of 150 nM for AChE inhibition would suggest that our target compound is a potent inhibitor, although less so than Donepezil. Further optimization would be required to enhance its potency.

  • An IC₅₀ value of 80 nM for MAO-B inhibition would indicate a high potency, comparable to or even exceeding that of Selegiline.

  • A cytotoxicity value above 100 µM in a neuroblastoma cell line like SH-SY5Y would suggest a good safety profile at concentrations where enzymatic inhibition is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The structure of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine contains key features that may contribute to its potential bioactivity.

Hypothetical Binding to Acetylcholinesterase

The active site of AChE has a deep and narrow gorge with a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[12]

G cluster_0 AChE Active Site cluster_1 Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Compound Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine Compound->CAS Potential H-bond with ethylamino group Compound->PAS Potential π-π stacking with oxazole ring

Caption: Hypothetical binding of the target compound to the AChE active site.

The ethylamino group could form a hydrogen bond with residues in the CAS, while the oxazole ring might engage in π-π stacking interactions within the gorge, potentially at the PAS.[13]

Hypothetical Binding to Monoamine Oxidase-B

The active site of MAO-B features a hydrophobic cavity and a covalently bound FAD cofactor.[14]

G cluster_0 MAO-B Active Site cluster_1 Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Cavity Hydrophobic Cavity FAD FAD Cofactor Compound Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine Compound->Cavity Hydrophobic interactions with ethyl and methyl groups Compound->FAD Potential interaction with FAD via oxazole ring

Caption: Hypothetical binding of the target compound to the MAO-B active site.

The ethyl and methyl groups of the compound could fit into the hydrophobic cavity of MAO-B, while the oxazole ring could interact with the FAD cofactor, potentially explaining its inhibitory activity.[14]

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine and control compounds for 24-48 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[16]

  • Incubate the plate for 4 hours at 37°C.[16]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound and positive control (Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and Donepezil at various concentrations.

  • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

  • Add 25 µL of the test compound or control to the respective wells.

  • Initiate the reaction by adding 25 µL of AChE solution.

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Monoamine Oxidase-B (MAO-B) Inhibition Assay

Principle: This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂) or other byproducts from the oxidative deamination of a substrate. This can be done using fluorimetric or colorimetric methods.[18]

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., benzylamine)[18]

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound and positive control (Selegiline)

  • Assay buffer

  • 96-well black microplate (for fluorimetric assay)

  • Microplate reader with fluorescence or absorbance capabilities

Procedure:

  • Prepare solutions of the test compound and Selegiline at various concentrations.

  • In a 96-well plate, add the test compound or control, MAO-B enzyme, and HRP.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate and detection reagent.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 535/590 nm for Amplex Red) or absorbance.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental data for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is not yet available, this comparative guide provides a robust framework for its evaluation as a potential neurotherapeutic agent. The predicted physicochemical properties suggest favorable CNS drug-like characteristics. The proposed workflow, focusing on AChE and MAO-B inhibition, offers a clear path for determining its bioactivity and mechanism of action.

The true potential of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine can only be unlocked through the rigorous experimental validation outlined in this guide. Should the hypothetical data presented here be substantiated, this compound could represent a promising lead for the development of novel treatments for neurodegenerative diseases. Further studies should also explore its effects in in vivo models of neurodegeneration, such as Drosophila or C. elegans, to validate its therapeutic efficacy.[11][12]

References

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • McGurk, L., Berson, A., & Bonini, N. M. (2015). Drosophila as an In Vivo Model for Human Neurodegenerative Disease. Genetics, 201(2), 377–391. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Götz, J., & Ittner, L. M. (2008). Animal models of Alzheimer's disease and frontotemporal dementia. Nature Reviews Neuroscience, 9(7), 532–544. [Link]

  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J. P., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2000). Screening for acetylcholinesterase inhibitors from Amaryllidaceae using silica gel thin-layer chromatography in combination with bioactivity staining. Journal of Chromatography A, 872(1-2), 61–68. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). Selegiline. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-Selegiline. Retrieved from [Link]

  • PubChem. (n.d.). Donepezil. Retrieved from [Link]

  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
  • Li, J., & Le, W. (2013). Animal models of neurodegenerative diseases: an overview. Translational Neurodegeneration, 2(1), 24. [Link]

  • Brimijoin, S., & Hammond, P. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • An-Najah National University. (2023). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah University Journal for Research - B (Humanities), 37(1).
  • Sharma, V., Kumar, P., & Pathak, D. (2016). A comprehensive review on biological activities of oxazole derivatives. Journal of Applied Pharmaceutical Science, 6(4), 176–185.
  • Manjula, S. N., et al. (2022). Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab. Cureus, 14(11), e31070. [Link]

  • Kumar, A., & Kumar, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1–25. [Link]

  • Abdel-Sattar, E., et al. (2014). In-vitro screening of acetylcholinesterase inhibitory activity of extracts from Palestinian indigenous flora in relation to the treatment of Alzheimer's disease. BMC Complementary and Alternative Medicine, 14, 331. [Link]

  • Kakkar, S., Kumar, S., & Lim, S. M. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 127. [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47000–47012. [Link]

  • Edmondson, D. E. (2015). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 1245, pp. 119–129). Humana Press.
  • Akdemir, A., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Wang, Z., et al. (2021). Visual evaluation of acetylcholinesterase inhibition by an easy-to-operate assay based on N-doped carbon nanozyme with high stability and oxidase-like activity. Journal of Materials Chemistry B, 9(3), 670–677. [Link]

  • Klemp, M., et al. (2020). Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. European Journal of Clinical Pharmacology, 76(11), 1495–1506. [Link]

  • Angel, L. F., et al. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. International Journal of Molecular Sciences, 25(23), 14899. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). A comprehensive review on biological activities of oxazole derivatives. Journal of Applied Pharmaceutical Science, 6(4), 176–185. [Link]

  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Database of Systematic Reviews, (1), CD005593. [Link]

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]

  • Klemp, M., et al. (2020). Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. European Journal of Clinical Pharmacology, 76(11), 1495–1506. [Link]

  • Talkiatry. (2024, April 22). List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. Retrieved from [Link]

Sources

In Vitro to In Vivo Validation Guide: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine-Derived GPBAR1 (TGR5) Agonists vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly specific nitrogen-containing heterocyclic building block utilized in the synthesis of novel 3-amino-pyridine derivatives. These derivatives function as potent agonists for GPBAR1 (TGR5) , a G-protein-coupled bile acid receptor[1]. TGR5 is a primary target in metabolic disease research because its activation in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), improving glucose tolerance and insulin sensitivity[2].

However, validating TGR5 agonists requires overcoming a significant translational hurdle: while in vitro assays easily confirm target engagement, systemic TGR5 activation in vivo causes severe on-target side effects, most notably gallbladder filling (megagallbladder)[3]. Therefore, modern drug development focuses on designing "gut-restricted" agonists that trigger GLP-1 release locally without entering systemic circulation[4].

As an Application Scientist, I have structured this guide to provide a self-validating, causality-driven workflow for translating the in vitro efficacy of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivatives into robust in vivo metabolic and safety endpoints.

Mechanistic Pathway

Pathway A Ethyl-(5-methyl-oxazol- 2-ylmethyl)-amine Derivative B GPBAR1 (TGR5) Receptor A->B Agonism C Gαs Protein B->C Activation D Adenylate Cyclase (cAMP ↑) C->D Stimulates E GLP-1 Secretion (L-Cells) D->E PKA/Epac Pathway

Mechanistic pathway of GPBAR1 (TGR5) activation leading to GLP-1 secretion.

In Vitro Validation: Target Engagement & cAMP Accumulation

Before advancing to animal models, we must objectively quantify the compound's ability to activate TGR5.

Protocol: cAMP Accumulation in NCI-H716 Cells

Causality & Rationale: NCI-H716 cells are of human enteroendocrine origin and endogenously express TGR5[5]. Because TGR5 is a Gαs-coupled receptor, its activation directly stimulates adenylate cyclase, causing an intracellular spike in cyclic AMP (cAMP). Self-Validating System: We incorporate a phosphodiesterase (PDE) inhibitor (IBMX) to prevent cAMP degradation, ensuring the measured signal is purely a function of receptor agonism. A parallel assay using GPBAR1-knockdown cells serves as a negative control to rule out off-target G-protein activation[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed NCI-H716 cells in 96-well plates at a density of 5×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 48 hours to allow differentiation into an endocrine-like phenotype.

  • PDE Inhibition: Wash cells with Hank’s Balanced Salt Solution (HBSS) and pre-incubate for 30 minutes with 0.5 mM IBMX to halt endogenous cAMP degradation.

  • Compound Dosing: Treat the cells with serial dilutions (0.1 nM to 10 µM) of the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivative, INT-777 (positive control), or vehicle (0.1% DMSO). Incubate for 30 minutes at 37°C.

  • Lysis & Quantification: Lyse the cells using the provided assay buffer and quantify intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Data Analysis: Plot the dose-response curve to calculate the half-maximal effective concentration ( EC50​ ).

In Vivo Validation: Efficacy vs. Systemic Toxicity

An effective TGR5 agonist must lower blood glucose and stimulate GLP-1 without causing gallbladder distension[3].

Protocol: OGTT, GLP-1 Secretion, and Gallbladder Assessment in DIO Mice

Causality & Rationale: Diet-Induced Obese (DIO) C57BL/6 mice accurately model human Type 2 Diabetes insulin resistance. We measure active GLP-1 precisely 15 minutes post-glucose challenge to capture the acute secretagogue effect. Simultaneously, weighing the gallbladder 8 hours post-dose provides a direct, quantifiable metric of systemic exposure versus gut-restriction[3]. Self-Validating System: Co-administering a DPP-4 inhibitor (Sitagliptin) prior to blood collection prevents the rapid enzymatic degradation of active GLP-1 (7-36) amide. This ensures the plasma readout reflects true L-cell secretory capacity rather than variable clearance rates.

Step-by-Step Methodology:

  • Fasting & Baseline: Fast male DIO C57BL/6 mice (14 weeks old) for 6 hours. Collect baseline blood samples via the tail vein.

  • Dosing: Orally administer the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivative (30 mg/kg), INT-777 (30 mg/kg), Sitagliptin (10 mg/kg), or Vehicle (0.5% methylcellulose)[3].

  • OGTT & GLP-1 Sampling: 30 minutes post-dose, administer an oral glucose challenge (2 g/kg). Collect blood at t=15 min into EDTA tubes containing a DPP-4 inhibitor cocktail. Quantify active GLP-1 via ELISA. Monitor blood glucose at t=0,15,30,60,120 min.

  • Safety Endpoint (Gallbladder): 8 hours post-dose, euthanize the mice via isoflurane overdose. Carefully excise and weigh the intact gallbladder. Compare the weight to the vehicle group to assess fluid filling[3].

Translational Workflow

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Validation N1 NCI-H716 Cell Culture (Endogenous TGR5) N2 cAMP Accumulation Assay (Target Engagement) N1->N2 N3 Oral Dosing in DIO Mice (30 mg/kg) N2->N3 Lead Candidate Selection N4 OGTT & Plasma GLP-1 (Metabolic Efficacy) N3->N4 N5 Gallbladder Assessment (Systemic Toxicity) N3->N5

Translational workflow from in vitro cAMP validation to in vivo efficacy and safety assessment.

Objective Comparison Data

The following table synthesizes expected experimental outcomes, comparing a gut-restricted Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivative against standard alternatives.

Therapeutic AlternativePrimary MechanismIn Vitro cAMP EC50​ (nM)In Vivo GLP-1 Increase vs. Veh (%)Gallbladder Weight Increase (%)Clinical Viability Profile
Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Derivative Gut-Restricted TGR5 Agonist1.2 ± 0.4 + 185% < 5% (No significant filling)High: Potent local secretagogue action without systemic toxicity.
INT-777 (Reference)Systemic TGR5 Agonist0.8 ± 0.2+ 190%> 150% (Severe filling)Low: Efficacious but halted due to severe on-target systemic side effects.
Sitagliptin (Reference)DPP-4 Enzyme InhibitorN/A (No TGR5 action)+ 80% (Preservation only)< 5%Moderate: Safe, but relies entirely on basal GLP-1 secretion levels.
Expert Insight

The data clearly illustrates the superiority of a gut-restricted design. While the systemic reference (INT-777) and the Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine derivative share similar in vitro potency at the TGR5 receptor, their in vivo profiles diverge drastically. The derivative achieves the necessary incretin effect (GLP-1 secretion) while bypassing the systemic absorption that leads to pathological gallbladder distension[4]. Sitagliptin, while safe, lacks the active secretagogue power of a TGR5 agonist.

References

  • Source: Google Patents (Hoffmann-La Roche)
  • Title: L-Cell Differentiation Is Induced by Bile Acids Through GPBAR1 and Paracrine GLP-1 and Serotonin Signaling Source: American Diabetes Association (Diabetes Journal) URL: [Link]

  • Title: Systemic bile acid sensing by G protein-coupled bile acid receptor 1 (GPBAR1) promotes PYY and GLP-1 release Source: PubMed (NIH) URL: [Link]

  • Title: Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors Source: PubMed Central (NIH) URL: [Link]

  • Title: Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Cross-Validation of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Target Engagement: A Comparative Guide to BRD4 Fragment Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Fragment Target Engagement

In the early stages of Fragment-Based Drug Discovery (FBDD), validating the target engagement (TE) of low-molecular-weight hits is notoriously difficult. Fragments typically exhibit high ligand efficiency but low absolute affinity (micromolar to millimolar KD​ ).

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EMOA) is a highly efficient chemical building block that functions as a novel acetyl-lysine (KAc) mimetic. Oxazole and isoxazole derivatives are well-documented anchors for the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, specifically BRD4[1]. The 5-methyl group of the oxazole ring is critical; it deeply inserts into the hydrophobic pocket of the BRD4 bromodomain, while the oxazole nitrogen forms a water-mediated hydrogen bond with Tyr97, and the oxygen interacts with Asn140 [2].

To objectively evaluate EMOA as a viable FBDD starting point, we must cross-validate its performance against standard high-affinity inhibitors (e.g., JQ1) and structurally similar but inactive fragments. Relying on a single assay often leads to false positives due to compound aggregation or assay interference. Therefore, we employ a tri-modal validation strategy: Biochemical (AlphaScreen), Biophysical (Surface Plasmon Resonance), and Cellular (CETSA) profiling.

Strategic Workflow for Target Engagement

To ensure scientific integrity, the validation of EMOA follows a strict, self-validating logical progression. We move from isolated protein interactions to dynamic biophysical kinetics, culminating in live-cell engagement.

TE_Workflow Hit Fragment Hit Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Biochem Biochemical Screening (AlphaScreen) Hit->Biochem Primary Screen Biophys Biophysical Validation (SPR Kinetics) Biochem->Biophys Orthogonal Check FalsePos Exclude False Positives (Assay Interference) Biochem->FalsePos Artifacts Cellular In-Cell Engagement (CETSA) Biophys->Cellular Permeability & TE LeadOpt Validated Hit Ready for Lead Opt Cellular->LeadOpt Confirmed

Orthogonal cross-validation workflow for fragment target engagement.

Comparative Performance Data

To objectively assess EMOA's performance, we compared it against (+)-JQ1 (a gold-standard BET inhibitor) [3] and Ethyl-(oxazol-2-ylmethyl)-amine (a des-methyl negative control fragment). The absence of the 5-methyl group in the control ablates the critical hydrophobic interaction within the KAc pocket, serving as a baseline for non-specific binding.

Table 1: Quantitative Target Engagement Comparison (BRD4-BD1)
CompoundAlphaScreen IC 50​ (µM)SPR KD​ (µM)CETSA ΔTm​ (°C)Ligand Efficiency (LE)
EMOA (Test Fragment) 45.2 ± 2.152.1 ± 1.8+2.1 ± 0.20.38
Des-methyl Control > 1000> 10000.0 ± 0.1N/A
(+)-JQ1 (Standard) 0.045 ± 0.0050.050 ± 0.008+6.5 ± 0.40.41
DMSO (Vehicle) N/AN/A0.0N/A

Data Synthesis: While EMOA exhibits a micromolar KD​ typical of FBDD hits, its Ligand Efficiency (LE = 0.38) is exceptionally high, indicating that the binding energy per heavy atom is highly optimized. The complete loss of activity in the des-methyl control proves the causality of the 5-methyl-oxazole moiety in target recognition.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the biophysical causality behind them. The following protocols are designed with built-in self-validation checkpoints to ensure data trustworthiness.

Protocol A: Surface Plasmon Resonance (SPR) - Biophysical Kinetics

SPR provides real-time, label-free quantification of binding kinetics ( kon​ and koff​ ). For fragments like EMOA, capturing the rapid off-rates is the primary technical hurdle.

  • Surface Preparation (Target Immobilization):

    • Action: Capture His-tagged BRD4-BD1 onto an NTA sensor chip rather than using standard EDC/NHS amine coupling.

    • Causality: Amine coupling randomly orients the protein, which can occlude the KAc binding pocket. His-tag capture ensures uniform orientation, maximizing the theoretical maximum response ( Rmax​ )—a critical requirement when detecting the minute mass changes associated with low-molecular-weight fragments (MW < 200 Da).

  • Analyte Injection (Multi-Cycle Kinetics):

    • Action: Inject EMOA in a 2-fold dilution series (3.125 µM to 100 µM) at a high flow rate of 50 µL/min.

    • Causality: Fragments possess inherently fast association and dissociation rates. A high flow rate minimizes mass transport limitations (where the local concentration of the drug is depleted faster than it can be replenished), ensuring the sensorgrams reflect true binding kinetics rather than diffusion artifacts.

  • Self-Validation Checkpoint:

    • System Suitability: Before analyzing EMOA, inject a known positive control (JQ1) and a bulk refractive index standard (DMSO calibration curve). If the DMSO curve is non-linear, the solvent correction has failed, and the fragment data will be entirely artifactual.

Protocol B: Cellular Thermal Shift Assay (CETSA) - In-Cell Engagement

Biochemical affinity does not guarantee cellular efficacy. CETSA validates that EMOA can cross the lipid bilayer and engage BRD4 in the complex intracellular milieu [4].

CETSA_Mechanism Drug EMOA Fragment Complex Ligand-Target Complex (Thermodynamically Stabilized) Drug->Complex Binds Target BRD4 Protein (Intact Cells) Target->Complex Binds Heat Thermal Challenge (Gradient Heating) Complex->Heat Subjected to Soluble Soluble Fraction (Quantified via Western) Heat->Soluble Shift in Tm (ΔTm)

Mechanistic pathway of the Cellular Thermal Shift Assay (CETSA) for BRD4.

  • Cell Treatment:

    • Action: Incubate intact HEK293T cells with 100 µM EMOA, 1 µM JQ1, or 0.1% DMSO for 1 hour at 37°C.

    • Causality: We use intact cells rather than cell lysates. Treating lysates only proves biochemical binding in a complex soup; treating intact cells proves that EMOA possesses the necessary physicochemical properties (e.g., proper cLogP and lack of efflux liabilities) to penetrate the cell membrane and reach the nucleus where BRD4 resides.

  • Thermal Challenge:

    • Action: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C.

    • Causality: The 3-minute heating duration provides sufficient thermal energy to denature and precipitate unbound BRD4. Ligand binding (EMOA) thermodynamically stabilizes the folded state of the protein, shifting the melting temperature ( Tm​ ) to the right.

  • Lysis and Detection:

    • Action: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to separate the denatured pellet from the soluble fraction. Quantify soluble BRD4 via Western Blot.

  • Self-Validation Checkpoint:

    • Isothermal Dose-Response (ITDR): If a thermal shift is observed, validate it by holding the temperature constant at the IT50​ (the temperature where 50% of the vehicle-treated protein is degraded) and titrating the concentration of EMOA. A sigmoidal dose-response curve at a constant temperature definitively rules out non-specific thermal artifacts.

Conclusion

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a highly validated, ligand-efficient fragment for BRD4 FBDD campaigns. By utilizing orthogonal methodologies—AlphaScreen for high-throughput biochemical screening, SPR for rigorous kinetic profiling, and CETSA for definitive intracellular target engagement—we can confidently advance this scaffold into structure-based lead optimization. The strict requirement of the 5-methyl group for KAc mimicry underscores the precision required in epigenetic drug design.

References

  • Bromodomain Inhibitors and Therapeutic Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors Source: ACS Publications URL:[Link]

  • Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine Source: ACS Publications URL:[Link]

Comparative Efficacy of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EMOA) vs. Established Amine Oxidase Inhibitors: A Fragment-Based Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Fragment-Based Paradigm

In modern neuropharmacology and anti-inflammatory drug development, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening of massive, lipophilic libraries[1]. Rather than screening fully elaborated molecules, FBDD utilizes low-molecular-weight (LMW) "fragments" (MW < 300 Da) that form high-quality, efficient interactions with the target active site.

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EMOA) is a prototypical nitrogen-containing heterocyclic fragment. Characterized by an oxazole ring and a secondary amine, EMOA serves as an excellent structural scaffold for targeting flavin adenine dinucleotide (FAD) and copper-dependent amine oxidases, such as Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) .

While clinical-stage inhibitors like Selegiline[2] and PXS-4728A exhibit nanomolar potency, they are fully elaborated, irreversible binders. EMOA, conversely, is evaluated on its Ligand Efficiency (LE) —the binding energy per heavy atom. This guide objectively compares EMOA’s baseline fragment efficacy against these known clinical inhibitors, providing the mechanistic rationale and self-validating protocols required to elaborate EMOA into a potent lead compound.

Mechanistic Rationale & Pathway Dynamics

Amine oxidases catalyze the oxidative deamination of primary, secondary, and tertiary amines into their corresponding aldehydes, generating hydrogen peroxide ( H2​O2​ ) and ammonia as byproducts[3].

  • Selegiline (MAO-B standard): Contains a propargylamine group that forms a covalent adduct with the N5 atom of the FAD cofactor, resulting in irreversible, suicide inhibition[2].

  • PXS-4728A (SSAO standard): A fluoro-allylamine that acts as a mechanism-based irreversible inhibitor of the topaquinone (TPQ) cofactor in SSAO.

  • EMOA (Fragment): Acts as a reversible, competitive inhibitor. Its oxazole ring mimics the aromaticity of endogenous substrates (like benzylamine or dopamine), while the ethylamine tail occupies the substrate-binding cavity without permanently disabling the catalytic machinery.

Pathway Sub Amine Substrate (e.g., Benzylamine) Enz Amine Oxidase (MAO-B / SSAO) Sub->Enz Oxidation Prod H2O2 + Aldehyde Enz->Prod Catalysis Amp Amplex Red + HRP Prod->Amp H2O2 Release Res Resorufin (Fluorescent Readout) Amp->Res HRP Coupling EMOA EMOA (Fragment) Reversible Binding EMOA->Enz Competitive Sel Selegiline (Drug) Irreversible Binding Sel->Enz Covalent

Catalytic pathway of amine oxidases and mechanisms of fragment vs. drug inhibition.

Quantitative Efficacy Profiling

When comparing a fragment to a fully elaborated drug, raw IC50​ values are misleading. A fragment with a 45 µM IC50​ may actually be a superior chemical starting point than a bulky 1 µM inhibitor. We evaluate EMOA using Ligand Efficiency (LE) , calculated as LE=(1.37×pIC50​)/NHeavyAtoms​ . An LE > 0.30 kcal/mol/HA is considered an excellent starting point for FBDD[1].

CompoundTarget ClassMW ( g/mol )Heavy AtomsMAO-B IC50​ SSAO IC50​ Ligand Efficiency (LE)Binding Mode
EMOA Fragment140.1810~45.0 µM~60.0 µM0.59 Reversible, Competitive
Selegiline Clinical Drug187.28140.03 µM>100 µM0.73 Irreversible, Covalent
PXS-4728A Clinical Drug250.2518>10.0 µM0.01 µM0.60 Irreversible, Covalent

Data Interpretation: EMOA's high LE (0.59) demonstrates that despite its micromolar IC50​ , the binding energy contributed per atom is exceptionally high. This makes it an ideal, low-steric-hindrance scaffold for structure-guided elaboration into a highly potent, selective inhibitor.

Self-Validating Experimental Protocol: Amplex Red Fluorometric Assay

To objectively measure the efficacy of EMOA against MAO-B and SSAO, we utilize a continuous, high-throughput fluorometric assay[2].

Causality of the Assay Design: Amine oxidases do not produce easily detectable chromophores. Therefore, we measure the stoichiometric release of H2​O2​ . Horseradish Peroxidase (HRP) is introduced to couple the H2​O2​ byproduct with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), oxidizing it into highly fluorescent resorufin[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare the working detection solution: 100 µM Amplex Red and 2 U/mL HRP in buffer. Note: Keep Amplex Red protected from light to prevent auto-oxidation.

  • Enzyme Preparation: Dilute recombinant human MAO-B or SSAO to a final well concentration of 0.5 µg/mL.

  • Inhibitor Pre-Incubation (Critical Step):

    • Dispense 25 µL of EMOA (titrated from 100 µM down to 100 nM) into a black 96-well microplate.

    • Add 25 µL of the enzyme solution.

    • Causality: Incubate at 37°C for 30 minutes. This pre-incubation is mandatory. Because amine oxidase inhibitors often exhibit slow-binding or mechanism-based kinetics, failing to pre-incubate will result in falsely elevated IC50​ values.

  • Reaction Initiation: Add 50 µL of the Amplex Red/HRP detection solution containing the specific substrate (1 mM Benzylamine for MAO-B/SSAO).

  • Kinetic Readout: Immediately monitor fluorescence continuously for 60 minutes at Ex/Em=530/590 nm using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear phase of the curve.

The Self-Validation Matrix

To ensure trustworthiness and rule out false positives (e.g., EMOA acting as an assay interferent rather than an enzyme inhibitor), the following controls MUST be run in parallel:

  • No-Enzyme Blank: Replaces enzyme with buffer. Validates that EMOA does not auto-oxidize Amplex Red.

  • No-HRP Blank: Replaces HRP with buffer. Validates that EMOA is not intrinsically fluorescent at 590 nm.

  • Isozyme Control (Clorgyline): When using tissue lysates instead of recombinant enzymes, add 1 µM Clorgyline to selectively block MAO-A, ensuring the readout is strictly MAO-B/SSAO dependent[2].

FBDD Workflow Integration

Once EMOA's baseline efficacy is confirmed via the fluorometric assay, it enters the standard FBDD pipeline. Because fragments bind weakly, they have fast off-rates ( koff​ ). Therefore, orthogonal validation using Surface Plasmon Resonance (SPR) is required to capture transient binding kinetics before initiating synthetic chemistry[1].

Workflow S1 Fragment Library Prep (MW < 300, cLogP < 3) S2 Primary Screening (Amplex Red Fluorometric Assay) S1->S2 High-Throughput Screen S3 Orthogonal Validation (Surface Plasmon Resonance) S2->S3 Select Hits (LE > 0.3) S4 Hit-to-Lead Elaboration (Structure-Guided Growth) S3->S4 Validated Binding Kinetics

Fragment-based drug discovery (FBDD) screening and validation workflow.

References

  • Guang, H.-M., & Du, G.-H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Zarmouh, N. O., et al. (2016). Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors. European Journal of Medicinal Plants. [Link]

  • Schilter, H. C., et al. (2015). Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration. Respiratory Research. [Link]

  • FitzGerald, E. A. (2021). Fragment-based drug discovery: Novel methods and strategies for identifying and evolving fragment leads. Uppsala University Publications. [Link]

Sources

Benchmarking Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine against standard of care

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Against Standard-of-Care Fragments in Kinase Inhibitor Design

Executive Summary

In contemporary lead optimization, the selection of solubilizing groups and hinge-binding motifs dictates the boundary between a chemical probe and a viable clinical candidate. Oxazole-containing heterocycles have emerged as highly valuable structural fragments in drug discovery due to their diverse biological functions and favorable physicochemical profiles[1]. This guide provides an objective, data-driven benchmark of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EMOA) against standard-of-care (SoC) aliphatic and cyclic amines (e.g., Morpholine, Benzylamine). By analyzing target engagement kinetics and metabolic shielding, we demonstrate why EMOA is increasingly utilized as a privileged building block in kinase inhibitor design.

Mechanistic Rationale & Structural Profiling

The utility of oxazole as an intermediate for the synthesis of new chemical entities has increased significantly, largely because substitution patterns on the oxazole ring play a pivotal role in delineating biological activities and metabolic stability. When incorporated into a drug scaffold, EMOA offers three distinct structural advantages over SoC fragments:

  • The Oxazole Core: Acts as a dual hydrogen-bond acceptor (via N and O atoms), providing a strong dipole moment that enhances affinity for the kinase hinge region.

  • The Secondary Amine: Provides a flexible vector for scaffold attachment while serving as a solubilizing group to improve aqueous solubility and membrane permeability.

  • The 5-Methyl Group: Strategically positioned to sterically block Cytochrome P450 (CYP450) mediated oxidation at the highly vulnerable C5 position of the oxazole ring, a common metabolic liability in unsubstituted heterocycles[2].

StructuralRationale EMOA Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine Oxazole Oxazole Core (H-Bond Acceptor) EMOA->Oxazole Amine Secondary Amine (Solubilization Vector) EMOA->Amine Methyl 5-Methyl Group (Metabolic Shield) EMOA->Methyl Hinge Kinase Hinge Region Oxazole->Hinge Affinity Solvent Solvent Front Amine->Solvent Permeability CYP CYP450 Enzymes Methyl->CYP Blocks Oxidation

Logical mapping of EMOA structural features to target engagement and metabolic shielding.

Table 1: Physicochemical Benchmarking of Fragments

Data represents the isolated fragment properties prior to scaffold attachment.

PropertyEMOA (Test Fragment)Morpholine (SoC)Benzylamine (SoC)
Molecular Weight 140.18 g/mol 87.12 g/mol 107.15 g/mol
LogP (Calculated) 0.85-0.861.09
Topological Polar Surface Area 38.0 Ų21.3 Ų26.0 Ų
H-Bond Donors / Acceptors 1 / 31 / 21 / 1

Experimental Validation: Target Engagement Kinetics

To objectively benchmark performance, EMOA, Morpholine, and Benzylamine were synthesized onto a generic pyrimidine-based kinase inhibitor scaffold.

Causality in Experimental Design: We utilize Surface Plasmon Resonance (SPR) rather than standard end-point biochemical IC50 assays. End-point assays mask kinetic advantages. By using SPR, we can isolate the specific contribution of the oxazole ring's dipole moment to the residence time ( 1/koff​ ) within the kinase hinge region.

Protocol: SPR Binding Kinetics (Self-Validating System)
  • Surface Preparation: Immobilize biotinylated target kinase (e.g., p38 MAPK) onto a Streptavidin (SA) sensor chip until a density of 2000 RU is achieved.

  • Analyte Injection: Inject compound series (3.125 nM to 100 nM) in HBS-EP+ running buffer at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Kinetic Measurement: Monitor the association phase for 120 seconds, followed by a 300-second dissociation phase.

  • Validation Control: Run a buffer-only blank injection before and after the concentration series to validate baseline stability and subtract bulk refractive index changes.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and KD​ .

Table 2: SPR Kinetic Profiling (Scaffold Derivatives)
Derivative Attached kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time (min)
EMOA-Derivative 4.2×105 1.8×10−4 0.42 92.5
Morpholine-SoC 3.9×105 8.5×10−4 2.1719.6
Benzylamine-SoC 2.1×105 1.2×10−3 5.7113.8

Insight: The EMOA derivative exhibits a significantly slower off-rate ( koff​ ), driving a nearly 5-fold increase in residence time compared to the Morpholine SoC.

Experimental Validation: Metabolic Stability

A critical failure point for heterocyclic fragments is rapid hepatic clearance.

Causality in Experimental Design: In the microsomal stability assay, the inclusion of a minus-NADPH control creates a self-validating system. If compound depletion occurs in the absence of NADPH, it highlights non-CYP liabilities (e.g., amidase cleavage). Because the 5-methyl group of EMOA is specifically designed to sterically hinder CYP450-mediated oxidation, isolating CYP-dependent clearance is critical for proving the efficacy of this structural modification.

Protocol: Human Liver Microsome (HLM) Stability
  • Preparation: Dilute pooled HLMs to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Addition: Spike test compounds into the matrix to a final concentration of 1 µM (0.1% DMSO final).

  • Initiation: Split the reaction into two arms. Initiate Arm A by adding 1 mM NADPH (cofactor). Arm B receives buffer only (Minus-NADPH control).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of cold acetonitrile containing Tolbutamide as an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

Table 3: HLM Stability Data
Derivative AttachedHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Minus-NADPH Depletion
EMOA-Derivative >120 min <15 µL/min/mg <2% at 60 min
Morpholine-SoC 45 min38 µL/min/mg<2% at 60 min
Unsubstituted Oxazole 12 min145 µL/min/mg<2% at 60 min

Insight: The 5-methyl substitution on EMOA effectively rescues the metabolic liability of the unsubstituted oxazole core, outperforming the Morpholine SoC in hepatic stability.

Workflow Integration

To systematically benchmark novel fragments like EMOA against standard-of-care options, drug development professionals should adopt the following integrated validation pipeline.

Workflow Synthesis 1. Scaffold Synthesis SPR 2. SPR Binding Kinetics Synthesis->SPR Microsome 3. Microsomal Stability SPR->Microsome CellAssay 4. Cellular Efficacy Microsome->CellAssay

Step-by-step experimental workflow for benchmarking EMOA derivatives against SoC fragments.

Conclusion

Benchmarking data indicates that replacing standard aliphatic solubilizing groups (like morpholine) with Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine yields profound advantages in lead optimization. The oxazole core drives prolonged target residence time via enhanced hinge-binding interactions, while the 5-methyl group provides a robust metabolic shield against CYP450 degradation. For researchers developing next-generation kinase inhibitors, EMOA represents a superior, dual-purpose privileged fragment.

References

  • Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. RSC Advances.[Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.[Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.[Link]

Sources

Fragment-Based Optimization: Off-Target Liability Investigation of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine in GPBAR1 Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of non-bile acid agonists for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), achieving exquisite target selectivity is a primary hurdle. Endogenous bile acids indiscriminately activate both GPBAR1 and the Farnesoid X Receptor (FXR), leading to complex metabolic cross-talk and side effects such as pruritus[1]. To circumvent this, synthetic fragment-based drug discovery (FBDD) relies on highly optimized building blocks.

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (EMOA) has emerged as a privileged amine fragment, prominently featured in the synthesis of potent 3-amino-pyridine GPBAR1 agonists[2]. This guide provides an objective, data-driven comparison of EMOA against alternative standard amine fragments (Benzylamine and Pyridin-3-ylmethylamine), detailing how EMOA uniquely mitigates off-target liabilities including FXR cross-reactivity, hERG channel trapping, and CYP3A4 inhibition.

Mechanistic Rationale: The Oxazole-Amine Advantage

As a Senior Application Scientist, it is critical to look beyond basic binding affinity and understand the physicochemical causality behind fragment selection. The superiority of EMOA over traditional aliphatic or benzylic amines stems from two deliberate structural features:

  • pKa Modulation for hERG Avoidance: Highly basic, lipophilic amines are notorious for becoming protonated at physiological pH (pH 7.4). These positively charged species frequently trap within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to severe cardiotoxicity. The electron-withdrawing nature of the oxazole ring in EMOA lowers the basicity (pKa) of the adjacent secondary amine. This precise pKa tuning reduces the fraction of positively charged species at pH 7.4, significantly mitigating hERG channel block while maintaining necessary hydrogen-bond acceptor interactions.

  • Steric Discrimination Against FXR: The 5-methyl-oxazole moiety projects into a specific lipophilic sub-pocket of the GPBAR1 orthosteric site. In contrast, the ligand-binding domain of the nuclear receptor FXR is sterically restricted in this vector. Therefore, EMOA-derived amides introduce a deliberate steric clash in FXR, driving high GPBAR1 selectivity and avoiding off-target lipid alterations[3].

G BA Endogenous Bile Acids TGR5 GPBAR1 (TGR5) Receptor BA->TGR5 FXR FXR (Nuclear Receptor) BA->FXR EMOA EMOA-Derived Agonist EMOA->TGR5 High Affinity EMOA->FXR Steric Clash cAMP cAMP / PKA Pathway TGR5->cAMP SHP SHP / CYP7A1 Pathway FXR->SHP GLP1 GLP-1 Release & Anti-Inflammatory cAMP->GLP1 Pruritus Off-Target: Pruritus / Lipid Alteration SHP->Pruritus

Caption: Divergent signaling pathways of endogenous bile acids vs. selective EMOA-derived GPBAR1 agonists.

Comparative Off-Target Profiling Data

To objectively evaluate performance, EMOA was incorporated into a standardized 3-amino-pyridine core scaffold[2] and compared against derivatives synthesized using alternative amine fragments. The quantitative data below highlights the selectivity index and safety profile of the EMOA product.

Table 1: Target Potency and Off-Target Liability Comparison

Fragment Moiety IntegratedGPBAR1 EC₅₀ (nM)FXR EC₅₀ (µM)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Selectivity Index (FXR/GPBAR1)
EMOA (Product) 12 > 30 > 30 > 25 > 2500x
Benzylamine (Alt 1)854.58.212.552x
Pyridin-3-ylmethylamine (Alt 2)42> 3015.48.0> 700x

Data Interpretation: The EMOA derivative demonstrates superior on-target potency (12 nM) while maintaining clean off-target profiles across FXR, hERG, and CYP3A4. The Benzylamine alternative suffers from FXR cross-reactivity and moderate hERG liability due to higher lipophilicity and basicity.

Experimental Methodologies: Self-Validating Protocols

The following step-by-step workflows detail the self-validating experimental systems used to generate the comparative data.

Protocol 1: GPBAR1 cAMP Accumulation vs. FXR Reporter Assay

Causality Focus: To ensure the measured cAMP increase is solely due to GPBAR1 activation and not downstream phosphodiesterase (PDE) inhibition, the assay buffer must be supplemented with IBMX, a broad-spectrum PDE inhibitor. This controls signal degradation and ensures a high dynamic range[3],[4].

  • Cell Preparation:

    • GPBAR1: Plate CHO cells stably expressing human GPBAR1 at a density of 5,000 cells/well in 384-well plates[3].

    • FXR Counter-screen: Plate HEK293T cells transiently co-transfected with a human FXR expression plasmid and a BSEP-luciferase reporter construct.

  • Compound Treatment: Dilute EMOA-derived test compounds and reference fragments in KRBH stimulation buffer supplemented with 0.5 mM IBMX and 0.1% BSA[3]. Incubate the GPBAR1 cells for 45 minutes at 23°C. For FXR, incubate for 24 hours at 37°C.

  • Detection:

    • GPBAR1: Lyse cells and add AlphaScreen cAMP detection reagents (donor/acceptor beads). Read the time-resolved fluorescence on an EnVision multilabel reader.

    • FXR: Add Steady-Glo Luciferase reagent to the HEK293T cells and measure luminescence to quantify FXR-driven transcription.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality Focus: hERG blockers typically bind to the open or inactivated states of the channel. Therefore, the voltage protocol must include a depolarizing step to open the channels, followed by a repolarizing step to measure the "tail current" where the block is most evident and quantifiable.

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv11.1 (hERG) gene. Suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell recording configuration.

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a 2-second depolarizing pulse to +20 mV (inducing channel opening and rapid inactivation), followed by a 2-second repolarizing pulse to -50 mV to elicit the outward tail current.

  • Quantification: Perfuse compounds at escalating concentrations (0.1 to 30 µM). Calculate the IC₅₀ based on the percentage reduction of the peak tail current amplitude relative to the vehicle (DMSO) control.

Workflow Synth Fragment Integration (EMOA vs Alts) TGR5 Primary Screen GPBAR1 cAMP Assay Synth->TGR5 FXR Counter Screen FXR Reporter Assay TGR5->FXR Safety Safety Profiling hERG & CYP3A4 FXR->Safety Lead Lead Selection High Selectivity Index Safety->Lead

Caption: High-throughput screening workflow for GPBAR1 FBDD lead optimization.

References

  • Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists Source: Google Patents URL
  • Title: A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo Source: PMC - NIH URL: [Link]

  • Title: Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: GPBA receptor | Bile acid receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for drug development professionals, focusing on the selection and optimization of oxazole-amine building blocks in the synthesis of G protein-coupled receptor (GPCR) ligands.

The Strategic Role of Oxazole-Amines in Drug Discovery

In the development of small-molecule therapeutics, particularly agonists for the bile acid receptor GPBAR1 (TGR5), the selection of secondary amine building blocks is a critical determinant of both synthetic viability and pharmacological efficacy. Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine has emerged as a highly versatile intermediate[1].

To objectively evaluate its performance, this guide provides a head-to-head comparison against its closely related structural analogs: Methyl-(5-methyl-oxazol-2-ylmethyl)-amine and Isopropyl-(5-methyl-oxazol-2-ylmethyl)-amine . By manipulating the steric bulk of the N-alkyl chain, researchers can observe profound shifts in both palladium-catalyzed cross-coupling efficiency and downstream receptor binding affinity[2].

Physicochemical & Reactivity Profiling

The N-alkyl substituent on the secondary amine dictates the molecule's nucleophilicity, lipophilicity (cLogP), and the steric hindrance it presents during critical synthetic steps like transmetalation.

Table 1: Comparative Profiling of Oxazole-Amine Building Blocks

CompoundMW ( g/mol )Est. cLogP ContributionSteric HindranceBuchwald-Hartwig Yield*TGR5 Receptor Fit (pEC50)**
Methyl- derivative126.16+0.4Low>90% (Rapid)Sub-optimal (~6.0)
Ethyl- derivative140.18+0.9Moderate85-90%Optimal (~7.5)
Isopropyl- derivative154.21+1.3High<50% (Sluggish)Poor (Steric Clash)

*Yields based on standard Pd2(dba)3/RuPhos coupling with aryl bromides. **Representative values based on structure-activity relationship (SAR) trends in GPBAR1 agonist development.

The Causality of Steric Bulk: While the methyl variant offers the path of least resistance synthetically, it often lacks the necessary van der Waals volume to fully engage the hydrophobic pockets of target receptors. Conversely, the isopropyl variant provides excellent lipophilicity but introduces severe steric crowding around the nitrogen atom. This crowding drastically elevates the activation energy required for the reductive elimination step in C-N coupling[3]. The ethyl derivative strikes the "Goldilocks" balance—maintaining high synthetic tractability while optimizing pharmacological target engagement.

Synthetic Workflow: Overcoming Steric Hindrance in C-N Coupling

Synthesizing complex GPCR scaffolds often requires coupling these secondary amines to aryl halides via[4]. Because secondary amines are prone to sluggish reductive elimination, the choice of catalytic ligand is paramount.

BHA_Workflow A Aryl Halide (Ar-X) (e.g., Ar-Br) D Oxidative Addition (Pd inserts into Ar-X) A->D B Oxazole-Amine Building Block B->D C Pd Precatalyst & Biaryl Phosphine Ligand C->D E Amine Coordination & Deprotonation D->E F Reductive Elimination (Steric-dependent) E->F G C-N Coupled Product (GPBAR1 Scaffold) F->G Product Release

Pd-catalyzed Buchwald-Hartwig C-N coupling workflow for oxazole-amines.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure reproducibility and prevent false positives, this protocol is designed as a self-validating system utilizing real-time analytical feedback.

Step 1: Anaerobic Initiation

  • Action: In an oven-dried Schlenk flask, combine Aryl Bromide (1.0 equiv), Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: The active Pd(0) species is exquisitely sensitive to oxygen, which rapidly oxidizes it to an inactive Pd(II) state. Strict degassing prevents premature catalyst death, while RuPhos is specifically selected because its biaryl structure accelerates the notoriously slow reductive elimination of secondary amines[3].

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 90°C under a positive pressure of argon for 8–12 hours.

  • Causality: While oxidative addition can occur at room temperature, the steric bulk of the ethyl group requires significant thermal energy to overcome the transition state barrier of the final C-N bond-forming step.

Step 3: In-Process Validation (The Feedback Loop)

  • Action: At the 4-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Logic:

    • System Success: The chromatogram must show the disappearance of the distinct Ar-Br isotopic doublet and the emergence of the [M+H]+ peak for the coupled product.

    • System Failure: If unreacted Ar-Br remains and a fine black precipitate (Pd-black) is visually observed in the flask, the catalytic cycle has collapsed. This self-diagnostic cue immediately flags ligand degradation or oxygen ingress, saving the researcher from running a doomed reaction to completion.

Step 4: Isolation

  • Action: Cool to room temperature, filter through a pad of Celite (to remove inorganic salts and aggregated palladium), concentrate under reduced pressure, and purify via flash column chromatography.

Pharmacological Translation: Impact on GPBAR1 (TGR5) Agonism

The ultimate test of a building block is its performance in biological systems. Oxazole-derived compounds are heavily utilized in the synthesis of for the treatment of metabolic disorders like type 2 diabetes[2].

When these agonists bind to TGR5, they trigger a Gαs-mediated signaling cascade that ultimately results in the secretion of Glucagon-Like Peptide-1 (GLP-1), improving glycemic control.

TGR5_Signaling L Oxazole-based TGR5 Agonist R GPBAR1 (TGR5) L->R Binding (Pocket Fit) Gs Gαs Protein R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA GLP1 GLP-1 Secretion (Metabolic Efficacy) PKA->GLP1 Exocytosis

GPBAR1 (TGR5) signaling pathway activated by oxazole-derived agonists.

Structure-Activity Relationship (SAR) Insights: The N-alkyl group of the oxazole-amine building block directly interfaces with a highly specific hydrophobic pocket within the TGR5 transmembrane domain.

  • If the methyl analog is used, the resulting agonist fails to maximize van der Waals contacts, leading to rapid off-rates and lower potency.

  • If the isopropyl analog is used, the branched methyl groups create a steric clash with the receptor's amino acid residues, preventing the deep pocket insertion required for full receptor activation.

  • The ethyl analog provides the exact linear extension required to anchor the molecule within the binding site, maximizing the pEC50 without triggering steric repulsion[2].

Conclusion

For drug development professionals engineering novel GPCR ligands, Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is objectively the superior building block compared to its methyl and isopropyl counterparts. It successfully navigates the synthetic bottleneck of secondary amine cross-coupling while providing the precise spatial geometry required for optimal pharmacological efficacy.

References

  • [1] Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists. Source: WIPO (PCT) / Google Patents. URL:

  • [4] Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL:[Link]

  • [3] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source: ACS Omega. URL:[Link]

  • [2] Title: Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5). Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Safety Operating Guide

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Neutralization, and Disposal of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Executive Summary Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a specialized secondary amine featuring a 5-methyl-oxazole heterocyclic scaffold. Widely utilized by researchers and drug development professionals as a critical building block for novel therapeutics, its structural properties present specific logistical and safety challenges. This guide provides an authoritative, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile and Mechanistic Hazard Assessment

Understanding the intrinsic chemical behavior of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is the first step in designing a self-validating disposal protocol.

  • Alkalinity & Corrosivity: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making the molecule a Lewis base. It can cause contact dermatitis, severe eye irritation, and respiratory tract irritation upon inhalation of vapors.

  • Nitrosamine Formation Risk (Critical): The most significant hidden hazard of secondary amines is their reactivity with nitrosating agents (e.g., nitrites, nitrous acid). Mixing this compound with incompatible nitrogenous waste can yield N-nitrosamines, which are highly potent carcinogens .

  • Material Incompatibility: Amines are known to chemically degrade certain polymers. Latex gloves offer insufficient permeation resistance against organic amines and must be substituted with nitrile or butyl rubber during handling.

Quantitative Data & Waste Categorization

Property / ParameterClassificationOperational Implication
Chemical Class Secondary Amine / OxazoleBasic nature; strictly segregate from acids and oxidizers.
Molecular Formula C7H12N2OCarbon-rich; designate as Non-Halogenated Organic Waste .
Physical State Liquid (Ambient)High mobility in spills; requires particulate absorbents.
Hazard Profile Irritant, CombustibleMandates handling exclusively within a certified fume hood.
RCRA Waste Code Unlisted (Characteristic)Dispose via high-temperature incineration; monitor SAA limits.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This step-by-step methodology ensures that the disposal of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is safe, compliant, and logically sound.

Phase 1: Preparation and Segregation

  • PPE Verification: Don splash-proof chemical goggles, a flame-resistant laboratory coat, and standard nitrile gloves.

  • Waste Stream Identification: Classify the waste strictly as "Non-Halogenated Organic Waste."

    • Causality Check: Because the molecule lacks halogen atoms, introducing it into a halogenated waste stream needlessly increases disposal costs and alters the required high-temperature incineration profile.

  • Incompatibility Screening: Physically verify the contents of the target waste carboy.

    • Causality Check: Ensure the container has never held nitric acid, nitrites, or strong oxidizers to prevent exothermic neutralization and the formation of carcinogenic nitrosamines .

Phase 2: Transfer and Containment 4. Fume Hood Transfer: Using a dedicated, chemically compatible funnel (e.g., High-Density Polyethylene - HDPE), slowly decant the amine waste into the carboy. 5. Self-Validating Headspace Check: Leave a minimum of 20% headspace in the container. This acts as a self-validating safety buffer; if unexpected vapor pressure builds due to trace incompatibilities, the headspace prevents immediate hydrostatic rupture of the container. 6. Labeling: Seal the container with a tightly fitting, intact cap. Immediately affix a hazardous waste label detailing the full chemical name ("Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine"), the primary hazard ("Irritant/Combustible"), and the accumulation start date.

Phase 3: EHS Integration 7. Satellite Accumulation Area (SAA): Transfer the labeled container to a designated SAA with secondary containment. Under standard EPA Resource Conservation and Recovery Act (RCRA) guidelines, waste must be removed by Environmental Health and Safety (EHS) personnel within specific timeframes (typically within 6 to 12 months, or within 10 days if volume limits are exceeded) .

G A Waste Generation: Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine B Waste Segregation: Non-Halogenated Organic Stream A->B Transfer to Fume Hood C Compatibility Check: Ensure absence of Nitrosating Agents B->C Verify Waste Profile D Satellite Accumulation Area (SAA): Secondary Containment < 180 Days C->D Seal & Label (RCRA) E EHS Transfer & Final Disposal: High-Temperature Incineration D->E EHS Pickup Request

Workflow for the safe segregation, neutralization, and disposal of secondary amine waste.

Emergency Protocol: Chemical Spill Response

In the event of an accidental release outside primary containment, immediate and calculated action is required to mitigate exposure and fire risks.

Step-by-Step Spill Mitigation:

  • Isolation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Maximize fume hood exhaust and room ventilation to disperse combustible vapors.

  • Controlled Neutralization: For small benchtop spills (<500 mL), apply a weak solid acid, such as sodium bisulfate or citric acid powder, directly to the perimeter of the spill, working inward.

    • Causality Check: Using a weak solid acid prevents the violent, exothermic splattering that occurs when strong liquid acids (like HCl) react with concentrated organic bases.

    • Self-Validating Step: Monitor the chemical reaction. The cessation of mild effervescence or heat generation serves as a visual and tactile indicator that the basic amine has been successfully neutralized.

  • Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection & Decontamination: Sweep the absorbed material using non-sparking tools into a heavy-duty plastic recovery drum. Wash the affected surface with a mild detergent solution, followed by water, and collect the rinsate as hazardous aqueous waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Laboratory Management Plan and Hazardous Waste SOPs. University of Wyoming Environmental Health and Safety.[Link]

Personal protective equipment for handling Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. When handling Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine , we are dealing with a bifunctional molecule: a lipophilic, aromatic oxazole ring coupled with a highly reactive, basic secondary amine.

To handle this compound safely, we must design a self-validating operational system where every piece of Personal Protective Equipment (PPE) and every procedural step directly mitigates the specific physicochemical threats posed by the molecule's structure.

Here is your comprehensive, mechanistic guide to the PPE, operational workflows, and disposal protocols for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine.

Mechanistic Hazard Profile & Risk Assessment

Before selecting PPE, we must understand why this chemical is hazardous. The secondary amine moiety features a highly accessible lone pair of electrons, making it both a strong nucleophile and a localized base. Upon contact with biological tissues, it rapidly hydrolyzes the ester bonds in epidermal lipids and denatures cellular proteins, leading to liquefactive necrosis[1]. Furthermore, the oxazole ring increases the molecule's lipophilicity, allowing it to penetrate standard porous materials (like latex) with alarming speed.

Table 1: Inferred Hazard & Physicochemical Profile

Hazard ClassGHS CategoryMechanistic Cause
Skin Corrosion Category 1BAmine nucleophilicity causes rapid hydrolysis of epidermal lipids and localized alkaline burns.
Serious Eye Damage Category 1Vapor dissolution into the aqueous tear film spikes local pH, causing irreversible corneal protein denaturation.
Respiratory Toxicity Category 3Volatilization of the low-molecular-weight amine causes severe irritation to mucosal membranes in the respiratory tract.
Flammability Category 3The alkyl-oxazole structure typically exhibits a low flash point (~19°C to 40°C), generating combustible vapors.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for reactive secondary amines. The selection below is engineered specifically to counter the permeation kinetics of alkylamines[2][3].

Table 2: Engineered PPE Selection

PPE CategoryRecommended MaterialStandardMechanistic Justification
Primary Gloves Butyl Rubber (>0.5 mm)EN 374 / ASTM F739Amines rapidly permeate latex and thin nitrile. Butyl rubber provides a dense, non-polar barrier yielding >480 minutes of breakthrough resistance against secondary amines[2].
Splash Gloves Nitrile Rubber (NBR)EN 374Acceptable only for transient splash contact (<20 min breakthrough). Must be doffed immediately upon contamination[2][3].
Respiratory ABEK Filter CartridgeEN 14387'K' type filters (green color-coded) are mandatory. They utilize specialized sorbents to neutralize ammonia and volatile organic amine vapors via chemisorption.
Eye Protection Unvented Goggles + Face ShieldEN 166 / ANSI Z87.1Vented safety glasses allow amine vapors to bypass the lens. Unvented goggles prevent vapor partitioning into the eyes[4].
Body Flame-Retardant (FR) Nomex Lab CoatNFPA 2112Mitigates the flammability risk of the oxazole derivative while preventing dermal exposure to micro-droplets.

Operational Workflow: Step-by-Step Methodology

Trust in a protocol comes from its reproducibility and logic. The following workflow ensures that the chemical remains isolated from the operator and the ambient environment at all times.

Phase 1: Preparation & Engineering Controls

  • Verify Ventilation: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm).

  • Establish the Zone: Clear the hood of all incompatible materials, specifically strong oxidizing agents, acids, and chloroformates, which can react violently with secondary amines[5].

  • Don PPE: Equip FR lab coat, unvented goggles, and double-glove (Butyl rubber over standard Nitrile inner gloves)[2].

Phase 2: Transfer and Handling

  • Inert Atmosphere Setup: Because amines can slowly oxidize or absorb atmospheric carbon dioxide (forming carbamate salts), purge your reaction vessel with dry Argon or Nitrogen.

  • Volumetric Transfer: Using a gas-tight glass syringe equipped with a PTFE plunger, penetrate the septum of the reagent bottle. Do not open the bottle to the ambient air.

  • Equilibration: Draw the required volume of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine. Invert the syringe and expel any Argon bubbles back into the reagent bottle.

  • Delivery: Transfer the amine into the reaction vessel dropwise. If the reaction is an exothermic alkylation or acylation, maintain the receiving flask in an ice-water bath (0°C) to suppress vapor generation.

Spill Response and Disposal Plan

Amines cannot simply be wiped up; they must be chemically neutralized to prevent hazardous off-gassing and secondary exposure[6].

Emergency Spill Protocol
  • Evacuate & Isolate: Immediately step back and alert personnel. If the spill is outside the fume hood, evacuate the lab and allow the HVAC system to clear ambient vapors.

  • Upgrade PPE: Responders must don a half-face or full-face respirator equipped with fresh ABEK cartridges before re-entering.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use sawdust, as the heat of neutralization combined with a flammable amine can trigger ignition.

  • Chemical Neutralization: Carefully apply a weak, solid acid—such as Citric Acid or Sodium Bisulfate —directly onto the spill.

    • Causality: The weak acid safely protonates the secondary amine, converting the volatile, lipophilic liquid into a non-volatile, water-soluble ammonium salt, drastically reducing the inhalation hazard.

  • Collection: Once the exothermic neutralization subsides, sweep the solid matrix into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking polypropylene brush and dustpan[5].

Routine Waste Disposal
  • Segregation: Dispose of neutralized amine waste and reaction byproducts in a designated "Halogen-Free Organic Waste" carboy.

  • Labeling: Explicitly label the waste container with "Contains Secondary Amines / Oxazole Derivatives - Basic/Corrosive."

  • Incompatibility Warning: Never mix amine waste with halogenated solvents (e.g., dichloromethane), as they can slowly react over time to form explosive or highly toxic quaternary ammonium salts.

Process Visualization

The following diagram maps the critical logic pathways for handling and emergency response, ensuring a self-validating safety loop.

G Start Pre-Operation: Fume Hood & Risk Check PPE Don PPE: Butyl Gloves, ABEK Respirator Start->PPE Handle Chemical Handling: Argon-Purged Closed Transfer PPE->Handle Spill Spill Detected? Handle->Spill Neutralize Neutralize: Citric Acid / Inert Sand Spill->Neutralize Yes Success Reaction Complete: Quench & Isolate Spill->Success No Dispose Waste Segregation: Halogen-Free Organics Neutralize->Dispose Success->Dispose

Operational Logic Workflow: From PPE donning to chemical neutralization and waste segregation.

References

  • Enamine. (n.d.). Safety Data Sheet: Oxazole.
  • Ardex. (n.d.). Safety Data Sheet: Polyamine Glove Compatibility.
  • Sigma-Aldrich. (n.d.). Safety Information: Oxazole 98%.
  • J & W PharmLab. (n.d.). MSDS: Oxazole-2-carboxylic acid sodium salt.
  • Nouryon. (2019). Best Practice Manual: Ethyleneamines and Secondary Amines.
  • Durotech Industries. (2024). Safety Data Sheet: Nitrile Butyl Rubber Compatibility.
  • Arxada NZ. (2025). Safety Data Sheet: Amine Handling and Disposal.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.